(3-Fluoro-4-nitrophenyl)boronic acid
Description
Properties
IUPAC Name |
(3-fluoro-4-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTLZSMYZKFFRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742722 | |
| Record name | (3-Fluoro-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350451-69-2 | |
| Record name | (3-Fluoro-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (3-Fluoro-4-nitrophenyl)boronic acid: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: A Versatile Building Block in Modern Organic Synthesis
(3-Fluoro-4-nitrophenyl)boronic acid, bearing the CAS Number 1350451-69-2, has emerged as a pivotal reagent in contemporary organic chemistry, particularly within the realm of pharmaceutical and materials science research.[1][2][3][4] Its unique structural motif, featuring a phenyl ring substituted with a boronic acid group, a fluorine atom, and a nitro group, imparts a distinct reactivity profile that is highly sought after for the construction of complex molecular architectures. The electron-withdrawing nature of the fluoro and nitro substituents significantly influences the electronic properties of the molecule, making it an invaluable partner in a variety of cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, key chemical properties, and applications of this compound, with a particular focus on its role as a cornerstone in the synthesis of bioactive molecules.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 1350451-69-2 | Multiple Sources |
| Molecular Formula | C₆H₅BFNO₄ | [2] |
| Molecular Weight | 184.92 g/mol | [2] |
| Appearance | Off-white to yellow solid | Inferred from supplier data |
| Purity | Typically ≥97% | [2] |
| Storage | Inert atmosphere, room temperature | [2] |
Safety and Handling Precautions:
This compound is considered hazardous. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a palladium-catalyzed Miyaura borylation reaction. This method offers a reliable and scalable route from a readily available starting material, 2-fluoro-4-bromonitrobenzene.
Conceptual Workflow: Miyaura Borylation
The Miyaura borylation reaction involves the cross-coupling of a halide (in this case, an aryl bromide) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle to furnish the corresponding boronic ester, which can then be hydrolyzed to the desired boronic acid.
Caption: Synthetic workflow for this compound.
Exemplary Laboratory Protocol: Miyaura Borylation
This protocol provides a general method for the synthesis of the pinacol ester of this compound, which can be subsequently hydrolyzed.
Materials:
-
2-Fluoro-4-bromonitrobenzene (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 2-fluoro-4-bromonitrobenzene, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
The resulting pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like diethyl ether or by transesterification.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The paramount application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful tool for the synthesis of biaryl and substituted aromatic compounds.[1][5]
Mechanistic Insights: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The presence of electron-withdrawing groups on the boronic acid, such as the fluoro and nitro groups in this compound, can influence the rate of transmetalation, which is often the rate-determining step. While these groups enhance the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate complex, they can also decrease the nucleophilicity of the aryl group being transferred. Therefore, careful optimization of the reaction conditions, particularly the choice of base and catalyst system, is crucial for achieving high yields.[6]
Exemplary Laboratory Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, combine the aryl bromide, this compound, Pd(PPh₃)₄, and sodium carbonate.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Role in Drug Discovery and Development
Boronic acids are integral to modern medicinal chemistry, serving as versatile building blocks for the synthesis of new drug candidates.[1][5] The incorporation of a (3-Fluoro-4-nitrophenyl) moiety can be particularly advantageous in drug design for several reasons:
-
Fluorine Substitution: The presence of a fluorine atom can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to its biological target.[1]
-
Nitro Group as a Handle: The nitro group can serve as a synthetic handle for further functionalization. For instance, it can be readily reduced to an amine, which can then be acylated, alkylated, or used in the formation of various heterocyclic systems.
-
Scaffold for Bioactive Molecules: The substituted phenyl ring provides a rigid scaffold for the construction of compounds targeting a wide range of biological targets, including protein kinases. The synthesis of kinase inhibitors often involves the use of functionalized aromatic building blocks to construct heterocyclic cores that can interact with the ATP-binding site of the enzyme.[7][8]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of both fluoro and nitro substituents, make it an excellent substrate for Suzuki-Miyaura cross-coupling reactions. The ability to readily synthesize this compound and its utility in constructing complex, biologically relevant molecules underscore its importance for researchers and scientists in drug development and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the laboratory.
References
-
Suzuki Coupling. (2020, July 11). YouTube. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(15), 3461. [Link]
-
Standard Lithiation–Borylation A user's guide. (2017, February 28). University of Bristol. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
Lithiation—Borylation Methodology: Applications in the Synthesis of Polypropionate Fragment and Polyfluoromethylation Reactions of Organoboronic Esters. University of Bristol Research Portal. [Link]
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
The lithiation–borylation reaction. University of Bristol Research Portal. [Link]
-
Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. (2021). Angewandte Chemie International Edition, 60(21), 11436-11441. [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2018). Molecules, 23(11), 2821. [Link]
-
Miyaura borylation. ResearchGate. [Link]
-
Boron-Based Drug Design. (2015). Chemical Record, 15(3), 616-635. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Journal of Pharmaceutical and Biomedical Analysis, 147, 498-528. [Link]
-
Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). International Journal of Molecular Sciences, 25(21), 12859. [Link]
Sources
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- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boron-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
(3-Fluoro-4-nitrophenyl)boronic acid molecular weight
An In-Depth Technical Guide to (3-Fluoro-4-nitrophenyl)boronic acid: Properties, Applications, and Protocols
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the utility of this compound. We will delve into its core physicochemical properties, explore its critical role as a building block in modern organic synthesis, and provide detailed, field-proven experimental protocols. The focus is on delivering not just methods, but the underlying scientific rationale to empower effective application in the laboratory.
Core Compound Profile and Physicochemical Properties
This compound is an organoboron compound featuring a phenyl ring substituted with a boronic acid group [-B(OH)₂], a fluorine atom, and a nitro group. This specific arrangement of functional groups makes it a highly valuable and versatile reagent in synthetic chemistry, particularly for the construction of complex pharmaceutical intermediates.[1] The electron-withdrawing nature of both the fluoro and nitro substituents significantly influences the electronic properties and reactivity of the molecule.
The molecular structure of this compound is fundamental to its reactivity. The boronic acid moiety is the reactive site for cross-coupling reactions, while the fluoro and nitro groups modulate its chemical behavior and can be leveraged for further synthetic transformations or to impart desirable properties in the final target molecule.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Expertise in Action: Why Choose This Reagent?
The selection of a specific boronic acid is a critical decision in a synthetic campaign. This compound offers distinct advantages rooted in its substitution pattern:
-
Fluorine Substitution : The incorporation of fluorine is a widely used strategy in medicinal chemistry. [1]A fluorine atom can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase bioavailability by modulating lipophilicity, and alter the pKa of nearby functional groups, which can improve receptor binding affinity. [1]* Nitro Group as a Synthetic Handle : The nitro group is not merely a placeholder. It is a versatile functional group that can be readily reduced to an amine (-NH₂). This amine can then be used for a plethora of subsequent reactions, such as amide bond formation, sulfonylation, or diazotization, allowing for the rapid generation of a diverse library of compounds from a common intermediate. This strategic utility is invaluable in structure-activity relationship (SAR) studies.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating method for the coupling of this compound with a generic aryl bromide. It is designed to be a reliable starting point for a variety of substrates.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade |
| This compound | Coupling Partner | ≥98% |
| Aryl Bromide (Ar-Br) | Coupling Partner | ≥98% |
| Pd(PPh₃)₄ (Tetrakis) | Palladium Catalyst | Synthesis Grade |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, ≥99% |
| Toluene | Organic Solvent | Anhydrous |
| Ethanol | Co-Solvent | Anhydrous |
| Water | Aqueous Phase | Degassed, DI |
| Round-bottom flask & condenser | Reaction Vessel | Flame-dried |
| Magnetic stir bar | Agitation | - |
| Inert Gas Supply (N₂ or Ar) | Prevent catalyst oxidation | High Purity |
Step-by-Step Methodology
Causality Behind the Choices: Every step is designed to ensure an oxygen-free environment and proper activation of the reagents, which are critical for the success of palladium-catalyzed reactions.
-
Vessel Preparation : Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (Argon or Nitrogen). This step is critical to remove adsorbed water, which can interfere with the catalytic cycle.
-
Reagent Addition : To the cooled flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is essential for the transmetalation step. [2]3. Inert Atmosphere : Seal the flask and evacuate and backfill with inert gas three times. This "purge cycle" is a self-validating system to ensure the reaction atmosphere is free of oxygen, which can deactivate the Pd(0) catalyst.
-
Solvent Addition : Add the degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio, ~5 mL). The solvent mixture is chosen to ensure solubility of both organic and inorganic reagents. Water is crucial for dissolving the base and facilitating the formation of the active boronate species.
-
Reaction : Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using a suitable technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (~20 mL) and water (~10 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. The extraction ensures maximum recovery of the product.
-
Purification : Combine the organic layers, wash with brine to remove residual water and inorganic salts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure biaryl product.
Sources
Introduction: The Strategic Value of a Multifunctional Building Block
An In-Depth Technical Guide to the Synthesis of (3-Fluoro-4-nitrophenyl)boronic acid
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. This compound is a quintessential example of such a scaffold, offering a trifecta of reactive sites for controlled, sequential chemical transformations. Its utility is primarily anchored in the Suzuki-Miyaura cross-coupling reaction, where the boronic acid moiety serves as a robust handle for carbon-carbon bond formation.[1][2] Beyond this, the molecule presents a nitro group, which can be readily reduced to an amine for subsequent derivatization, and a fluorine atom, a common bioisostere used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] The presence of these functionalities in a single, stable molecule makes it a highly sought-after intermediate in the synthesis of complex pharmaceuticals and advanced organic materials.[5][6]
This guide, prepared from the perspective of a senior application scientist, provides a comprehensive overview of a field-proven protocol for the synthesis of this compound. We will delve into the mechanistic rationale behind the chosen synthetic route, offer a detailed, step-by-step experimental procedure, and discuss critical parameters for success, characterization, and safe handling.
Chapter 1: Synthetic Strategy—Navigating Reactivity via the Organolithium Pathway
The synthesis of arylboronic acids can be broadly approached via two dominant strategies: palladium-catalyzed borylation of aryl halides (e.g., Miyaura borylation) or the reaction of an organometallic intermediate (Grignard or organolithium) with a borate ester.[7][8][9] While palladium-catalyzed methods offer excellent functional group tolerance, the classical organolithium approach provides a direct, powerful, and often high-yielding route when managed correctly.[7][8]
For the synthesis of this compound, we have selected the organolithium pathway starting from 1-bromo-3-fluoro-4-nitrobenzene. This choice is predicated on the reliability of halogen-metal exchange at cryogenic temperatures.
Causality Behind the Choice:
-
Reactivity Control: The primary challenge is the presence of the electrophilic nitro group, which is susceptible to nucleophilic attack by organometallic reagents. By conducting the reaction at -78 °C (dry ice/acetone bath), the kinetics of the desired halogen-lithium exchange with n-butyllithium (n-BuLi) are significantly favored over side reactions involving the nitro group.
-
Efficiency: This method is typically a two-step, one-pot procedure involving the formation of the aryllithium intermediate followed by quenching with an electrophilic boron source, leading to a streamlined and efficient workflow.
Chapter 2: The Core Mechanism—From Halide to Boronic Acid
The synthesis proceeds through a well-established sequence of reactions: halogen-lithium exchange, nucleophilic addition to a borate ester, and subsequent acidic hydrolysis.
-
Halogen-Lithium Exchange: The process is initiated by the addition of n-BuLi to the starting aryl bromide at -78 °C. The highly polarized carbon-lithium bond in n-BuLi facilitates the exchange of the bromine atom on the aromatic ring, generating the transient and highly reactive (3-fluoro-4-nitrophenyl)lithium intermediate.
-
Borylation (Boron Quench): This nucleophilic aryllithium species is then "trapped" by the addition of a trialkyl borate, typically triisopropyl borate B(Oi-Pr)₃. The boron atom in the borate ester is electron-deficient and acts as an electrophile. The aryllithium attacks the boron atom, displacing one of the isopropoxide groups to form a lithium boronate "ate" complex. Triisopropyl borate is often preferred over trimethyl borate as its steric bulk helps to prevent the undesired formation of diaryl- and triarylborane species.
-
Hydrolysis: The reaction is warmed to room temperature and quenched with an aqueous acid (e.g., HCl). This acidic workup protonates the alkoxides and hydrolyzes the boronate ester, liberating the final this compound product, which often precipitates from the reaction mixture.
The following diagram illustrates the core mechanistic pathway.
Chapter 3: A Validated Experimental Protocol
This protocol is designed as a self-validating system, with clear steps and checkpoints. All glassware must be oven- or flame-dried prior to use, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[10]
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-Bromo-3-fluoro-4-nitrobenzene | 446-35-5 | 220.01 | 5.00 g | 22.7 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 9.5 mL | 23.8 | 1.05 |
| Triisopropyl borate | 5419-55-6 | 188.08 | 5.8 mL | 24.9 | 1.1 |
| Hydrochloric Acid (2 M aq.) | 7647-01-0 | 36.46 | 50 mL | - | - |
| Diethyl Ether | 60-29-7 | 74.12 | 200 mL | - | - |
| Brine (saturated NaCl solution) | - | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~10 g | - | - |
Experimental Workflow Diagram:
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-3-fluoro-4-nitrobenzene (5.00 g, 22.7 mmol).
-
Dissolution and Cooling: Add anhydrous THF (100 mL) via cannula. Stir the mixture until the solid dissolves completely. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (9.5 mL of a 2.5 M solution in hexanes, 23.8 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A dark-colored solution should form.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (5.8 mL, 24.9 mmol) dropwise via syringe, again maintaining the temperature below -70 °C.
-
Warming: Stir the mixture at -78 °C for an additional hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quench and Hydrolysis: Cool the flask in an ice bath and slowly quench the reaction by adding 2 M HCl (50 mL). Stir vigorously for 30 minutes. A precipitate may form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization. A common solvent system is a minimal amount of hot ethyl acetate followed by the addition of hexanes until turbidity is observed, then cooling to induce crystallization.[11]
Chapter 4: Product Characterization
Thorough characterization is essential to confirm the identity and purity of the final product. The product, this compound, may exist in equilibrium with its cyclic trimeric anhydride (a boroxine), especially in the solid state.[9]
Expected Analytical Data:
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₆H₅BFNO₄ |
| Molecular Weight | 184.92 g/mol [12] |
| ¹H NMR (DMSO-d₆) | δ ~8.5 (s, 2H, B(OH)₂), 8.2-8.0 (m, 2H, Ar-H), 7.8-7.6 (m, 1H, Ar-H). Note: Aromatic signals will show complex splitting due to F-H coupling. The boronic acid proton signal is broad and exchangeable with D₂O.[13][14][15] |
| ¹⁹F NMR (DMSO-d₆) | A single resonance, likely between -110 to -130 ppm. |
| ¹³C NMR (DMSO-d₆) | ~6 signals expected in the aromatic region (115-160 ppm), with one signal showing a large C-F coupling constant. The carbon attached to boron will be broad and may not be observed. |
| Mass Spectrometry | ESI-MS (m/z): [M-H]⁻ calculated for C₆H₄BFNO₄⁻: 183.02. |
Chapter 5: Critical Safety and Handling Protocols
Handling the reagents in this synthesis requires strict adherence to safety protocols due to their hazardous nature.
-
n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere at all times using proper syringe and cannula techniques. Always have a Class D fire extinguisher readily available.
-
Organoboron Compounds: Boronic acids and their derivatives can be irritants.[16] Avoid inhalation of dust and contact with skin and eyes.[17][18] Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory.[17][19]
-
Solvents: Anhydrous THF and diethyl ether are extremely flammable and can form explosive peroxides. Use only in a well-ventilated fume hood, away from ignition sources.[17]
-
Waste Disposal: Quench any residual n-BuLi carefully (e.g., with isopropanol at low temperature) before disposal. All chemical waste must be disposed of according to institutional and local regulations.
Chapter 6: Application in Suzuki-Miyaura Cross-Coupling
The synthesized this compound is a prime substrate for Suzuki-Miyaura cross-coupling reactions.[20] In a typical reaction, it is coupled with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base to form a biaryl structure.[2][21] The electron-withdrawing nature of the fluoro and nitro groups can influence the rate of transmetalation in the catalytic cycle.[1][21] The resulting biaryl compound can then be further elaborated, for instance, by reducing the nitro group to an amine, opening avenues to a wide array of complex target molecules.
References
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Available from: [Link]
-
Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. . Available from: [Link]
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Bhattacharjee, J., & Manna, S. (2019). Preparation of primary arylamines from aryl halides and arylboronic acid. ResearchGate. Available from: [Link]
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Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society. Available from: [Link]
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Wikipedia. (2023). Boronic acid. en.wikipedia.org. Available from: [Link]
- Singaram, B., & Harrison, J. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.
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Organic Chemistry Portal. (n.d.). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. . Available from: [Link]
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ESPI Metals. (n.d.). Boron. . Available from: [Link]
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KingProlly. (2025). What safety precautions are needed when handling boron trioxide?. . Available from: [Link]
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KingProlly. (2025). What precautions are needed when handling boron III oxide?. . Available from: [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. . Available from: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. . Available from: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. Available from: [Link]
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An In-depth Technical Guide to the Physical Properties of (3-Fluoro-4-nitrophenyl)boronic acid
Introduction: A Key Building Block in Modern Drug Discovery
(3-Fluoro-4-nitrophenyl)boronic acid is an indispensable reagent in the arsenal of medicinal chemists and drug development professionals. Its strategic substitution pattern—featuring both a fluorine atom and a nitro group—imparts unique electronic properties that are highly valuable in contemporary synthetic chemistry. Primarily utilized as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction, this boronic acid serves as a cornerstone for constructing complex biaryl and heteroaryl structures that form the scaffolds of numerous pharmaceutical agents.[1] The fluorine substituent is a well-established bioisostere that can enhance metabolic stability, binding affinity, and membrane permeability, while the nitro group offers a versatile synthetic handle for further functionalization, such as reduction to an amine.[2]
This guide provides a comprehensive overview of the core physical properties of this compound, offering field-proven insights into its characterization, handling, and the causal relationship between its physical nature and its application in synthesis.
Section 1: Compound Identity and Core Physicochemical Properties
The unambiguous identification of a reagent is the foundation of reproducible science. This compound is identified by the chemical identifiers and physicochemical properties summarized below. It is crucial to distinguish this compound from its isomer, (4-Fluoro-3-nitrophenyl)boronic acid (CAS 352530-22-4), as the positional difference of the substituents dramatically alters the molecule's reactivity and spectral characteristics.[3][4]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 1350451-69-2 | [5][6][7] |
| Molecular Formula | C₆H₅BFNO₄ | [5][6] |
| Molecular Weight | 184.92 g/mol | [5][6] |
| Appearance | Off-white to yellow solid/powder | - |
| Purity (Typical) | ≥97% | |
| Melting Point | Data not widely reported. | [5] |
| Storage | Store under inert atmosphere (Nitrogen or Argon) at ambient or refrigerated temperatures. | [6] |
Expert Insight: The absence of a reported melting point in common databases suggests that the compound may decompose upon heating, which is not uncommon for nitro-containing aromatic compounds.[5] Researchers should employ a calibrated melting point apparatus with care, noting any color change or gas evolution as signs of decomposition. For boronic acids, the presence of their cyclic anhydride, the boroxine, can also affect thermal behavior.[8]
Section 2: Spectroscopic & Structural Characterization
Full spectral characterization is essential to confirm the identity and purity of this compound before its use in sensitive downstream applications like catalysis. While specific experimental spectra for this exact compound are not publicly cataloged, its structure allows for a clear prediction of the expected spectral features based on well-established principles and data from analogous compounds.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. A multi-nuclear approach is recommended.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton ortho to the nitro group will be the most deshielded (highest chemical shift) due to the strong electron-withdrawing nature of NO₂. The fluorine atom will introduce complex splitting patterns (doublets of doublets or triplets) due to ³J(H,H), ³J(H,F), and ⁴J(H,F) couplings. A broad singlet, which is exchangeable with D₂O, is expected for the two protons of the B(OH)₂ group.[9]
-
¹³C NMR: The carbon spectrum will display six signals for the aromatic carbons. The carbon atom directly attached to the boron (C-B) will appear as a broad signal due to quadrupolar relaxation of the boron nucleus. The carbon attached to the nitro group (C-N) and the carbon attached to the fluorine (C-F) will be significantly influenced by these substituents. The C-F bond will result in a large one-bond coupling constant (¹J(C,F) ≈ 250 Hz).[9]
-
¹⁹F NMR: The fluorine NMR will show a single resonance, likely a multiplet due to coupling with the adjacent aromatic protons. This technique is highly sensitive and provides an excellent confirmation of the presence and environment of the fluorine atom.[9]
-
¹¹B NMR: The boron NMR spectrum should exhibit a single, broad peak characteristic of a tricoordinate boronic acid, typically in the range of δ 28-32 ppm.[11] The chemical shift confirms the oxidation state and coordination environment of the boron atom.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
-
O-H Stretch: A very broad and strong absorption band is expected between 3200-3500 cm⁻¹ corresponding to the hydrogen-bonded O-H stretching of the B(OH)₂ group.[12]
-
N-O Stretch (NO₂ Group): Two strong, characteristic bands are predicted: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[13] These are definitive for the nitro group.
-
B-O Stretch: A strong, sharp band around 1350-1400 cm⁻¹ is characteristic of the B-O stretching vibration.[14]
-
C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region is expected for the C-F bond.[12]
-
Aromatic C=C and C-H Bending: Various peaks in the 1400-1600 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹ will confirm the substituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. Using electrospray ionization (ESI) in negative mode is often effective for boronic acids.[15] The expected [M-H]⁻ ion would have an m/z of 183.9. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental formula (C₆H₅BFNO₄), providing the highest level of confidence in the compound's identity.[11]
Section 3: Standard Protocols for Physical Characterization
Adherence to standardized protocols is the bedrock of trustworthy and reproducible research. The following methodologies outline the best practices for the physical characterization of this compound.
Workflow for Incoming Reagent Validation
This diagram illustrates a logical workflow for the quality control and validation of a newly acquired batch of the title compound.
Caption: Standard workflow for reagent characterization.
Protocol 1: Determination of Solubility (Qualitative)
Causality: Determining solubility is critical for selecting appropriate reaction solvents and NMR analysis solvents. Boronic acids generally exhibit moderate polarity.[16]
-
Preparation: To a series of clean, labeled vials, add ~5 mg of this compound.
-
Solvent Addition: Add 0.5 mL of a test solvent to each vial. Common solvents for screening include: D₂O, DMSO-d₆, CDCl₃, acetone-d₆, THF, and ethyl acetate.
-
Observation: Agitate the vials at ambient temperature for 2 minutes. Observe and record if the solid dissolves completely ("Soluble"), partially ("Partially Soluble"), or not at all ("Insoluble").
-
Heating (Optional): For partially soluble or insoluble samples, gently warm the vial to 40-50 °C to assess temperature-dependent solubility.
-
Interpretation: This data directly informs the choice of solvent for NMR analysis (a fully soluble system is required) and for setting up coupling reactions, where solubility impacts reaction kinetics.[16]
Protocol 2: Acquisition of NMR Spectra
Causality: This protocol ensures high-quality data for definitive structural confirmation. The choice of solvent is dictated by the solubility results from Protocol 1. DMSO-d₆ is often a good starting point for polar boronic acids.[17]
-
Sample Preparation: Accurately weigh 10-15 mg of the boronic acid and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers δ 0-12 ppm. Pay attention to the phasing and baseline correction.
-
D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of the B(OH)₂ signal confirms its assignment.[9]
-
¹⁹F and ¹³C NMR Acquisition: Acquire fluorine and carbon spectra. ¹³C NMR will require a longer acquisition time. Use of a DEPT-135 pulse sequence can aid in distinguishing CH from quaternary carbons.
-
Data Processing: Process all spectra using appropriate software. Integrate the ¹H NMR signals to confirm proton ratios. Measure coupling constants (in Hz) to aid in structural assignment.
Section 4: Application Insight: The Role of Physical Properties in the Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura reaction is not merely dependent on the catalyst and base; it is profoundly influenced by the physical and electronic properties of the boronic acid partner.
Electronic Effects: The presence of two strong electron-withdrawing groups (EWG), fluoride (-I effect) and nitro (-I, -M effects), on the phenyl ring is the most significant feature of this reagent.
-
Lewis Acidity: The EWGs increase the Lewis acidity of the boron atom. This can facilitate the initial activation step where the base coordinates to the boron to form the more nucleophilic "ate" complex, which is necessary for transmetalation.[18]
-
Transmetalation Rate: Conversely, the reduced electron density on the aromatic ring makes the carbon atom less nucleophilic, which can slow the rate of the key transmetalation step, where the aryl group is transferred from boron to the palladium center.[2] This electronic tug-of-war makes the choice of base and reaction conditions particularly important when using this substrate.
Solubility & Stability:
-
The reagent's solubility (determined in Section 3) dictates the choice of solvent system. A homogeneous reaction mixture is typically desired for efficient catalysis.
-
Boronic acids can undergo protodeboronation (loss of the B(OH)₂ group), especially under harsh conditions. The electron-withdrawing nature of the substituents on this compound generally makes it more stable against protodeboronation compared to electron-rich arylboronic acids.
The Suzuki-Miyaura Catalytic Cycle
This diagram outlines the fundamental steps of the reaction where this compound plays its critical role.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Section 5: Safety, Handling, and Storage
As a professional in a laboratory setting, adherence to safety protocols is non-negotiable.
-
Hazard Identification: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid generating dust.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[6] Boronic acids are susceptible to dehydration to form boroxines, which can impact reactivity, so maintaining a dry environment is crucial.[8]
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(3-Fluoro-4-nitrophenyl)boronic acid solubility data
An In-depth Technical Guide to the Solubility of (3-Fluoro-4-nitrophenyl)boronic acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound in Modern Chemistry
In the landscape of pharmaceutical and materials science research, the strategic selection of chemical building blocks is paramount to success. This compound has emerged as a reagent of significant interest for medicinal chemists and materials scientists. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which provides an efficient pathway for constructing carbon-carbon bonds essential to many complex molecular scaffolds.[1][2]
The specific functionalization of this molecule—a fluoro group at the 3-position and a nitro group at the 4-position—is not incidental. Strategic fluorination is a well-established method in drug design to enhance metabolic stability and modulate the electronic properties of a molecule, potentially improving its bioavailability and binding affinity.[1][3] The nitro group, an electron-withdrawing moiety, not only influences the reactivity of the boronic acid but also serves as a versatile synthetic handle for further chemical transformations, such as reduction to an amine.[4]
Despite its synthetic utility, a critical data gap exists in the public domain regarding the solubility of this compound. Understanding a compound's solubility is fundamental for nearly every application, including reaction optimization, purification, formulation for in vivo studies, and the execution of high-throughput biological screenings.[5][6] Low or unpredictable solubility can lead to unreliable experimental results and significant delays in development timelines.[6][7]
This guide, therefore, serves a dual purpose. First, it consolidates the theoretical and empirical knowledge of analogous boronic acids to construct a predictive solubility profile for this compound. Second, and more importantly, it provides detailed, field-proven experimental protocols that empower researchers to determine precise solubility data in their own laboratories. This document is designed to bridge the existing information gap and equip scientists with the foundational knowledge and practical tools necessary for the effective application of this valuable chemical intermediate.
Part 1: Physicochemical Properties and Their Impact on Solubility
To understand the solubility behavior of this compound, one must first appreciate its fundamental physicochemical characteristics. These properties dictate how the molecule interacts with itself and with various solvent systems.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 1350451-69-2 | [8][9] |
| Molecular Formula | C₆H₅BFNO₄ | [8] |
| Molecular Weight | 184.92 g/mol | [8] |
| Predicted pKa | ~7.02 (for isomer 4-Fluoro-3-nitrophenyl) | [10][11] |
The Causality Behind the Chemistry: Expert Insights
The solubility of a boronic acid is not as straightforward as that of a simple organic molecule. Its behavior is governed by a series of competing chemical characteristics and equilibria.
-
Lewis Acidity: The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid.[12][13] This property is central to its solubility. In the presence of Lewis bases, such as the oxygen atoms in ethers or the nitrogen in amines, it can form coordinate covalent bonds, significantly enhancing solubility in such solvents. The electron-withdrawing effects of the fluoro and nitro groups on the phenyl ring increase the electrophilicity of the boron center, thereby strengthening these Lewis acid-base interactions compared to unsubstituted phenylboronic acid.[14]
-
Hydrogen Bonding: The two hydroxyl groups [-B(OH)₂] are capable of both donating and accepting hydrogen bonds. This allows for strong interactions with protic solvents like water and alcohols, which would suggest good solubility. However, this same capability also leads to strong intermolecular hydrogen bonding in the solid state, contributing to crystal lattice energy that must be overcome for dissolution to occur.
-
The Boroxine Equilibrium: A Critical Consideration: A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[12][15][16] This equilibrium is a major source of complexity and can lead to inconsistent solubility measurements if not properly controlled.[17] The position of this equilibrium is highly dependent on the solvent, temperature, and the presence of water. In non-polar, aprotic solvents, the formation of the less polar boroxine is often favored, which can alter the observed solubility.
Caption: Reversible dehydration of boronic acid to its boroxine trimer.
Part 2: Predictive Solubility Profile in Common Laboratory Solvents
While precise quantitative data for this compound is not published, we can establish a reliable qualitative profile based on extensive studies of analogous compounds like phenylboronic acid and its substituted derivatives.[15][17][18] The polarity imparted by the fluoro, nitro, and boronic acid groups suggests a preference for polar solvents.
| Solvent Class | Examples | Predicted Solubility | Rationale for Prediction |
| Ethers | Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane | High | Strong Lewis acid-base interactions between the solvent's oxygen lone pairs and the boron atom.[17] |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions and the potential for reversible boronate ester formation. |
| Ketones | Acetone, 2-Butanone | High | Polar nature and Lewis basicity of the carbonyl oxygen.[17] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Moderate polarity allows for some dissolution, but lacks strong specific interactions.[17] |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Very High | Highly polar nature and strong Lewis basicity effectively solvate the molecule. |
| Aqueous Buffer | PBS (pH 7.4) | pH-Dependent | At pH values above the pKa (~7), the compound deprotonates to the more soluble boronate anion. |
| Hydrocarbons | Hexane, Toluene, Methylcyclohexane | Very Low | The high polarity of the molecule is incompatible with non-polar solvents.[15][17] |
Part 3: Self-Validating Protocols for Accurate Solubility Determination
To generate reliable and reproducible data, it is essential to employ standardized, self-validating protocols. The choice between a thermodynamic and a kinetic assay depends on the stage of research.[5] Thermodynamic solubility is the true equilibrium value and is critical for formulation and lead optimization, while kinetic solubility is a higher-throughput method often used in early discovery to quickly assess compounds.[5][7][19]
Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This method determines the saturation solubility of the compound when the dissolved and solid states are at equilibrium. It is considered the "gold standard" for solubility measurement.[6][19]
Methodology:
-
Preparation: Add an excess of solid this compound (e.g., 1-2 mg) to a glass vial. The excess solid is crucial to ensure saturation is reached.
-
Solvent Addition: Accurately dispense a known volume (e.g., 1 mL) of the desired test solvent or buffer into the vial.[19]
-
Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C). Agitate for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is fully established.[6][19]
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. Separate the saturated supernatant from the excess solid via centrifugation or filtration. Filtration must be performed with a low-binding filter (e.g., PVDF) to avoid loss of the compound.
-
Quantification: Prepare a dilution series of the saturated supernatant. Analyze the concentration of the dissolved compound using a validated analytical method with a standard calibration curve. HPLC-UV is a common and reliable method.[6][20][21]
-
Validation: A reference compound with known solubility in the test system should be run in parallel to validate the assay performance.[7]
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility Measurement
This high-throughput method measures the solubility of a compound as it precipitates from a DMSO stock solution upon addition to an aqueous buffer. It reflects the solubility under conditions often found in biological assays.[5][7][22]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[22]
-
Dispensing: In a 96-well microplate, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells.[23]
-
Buffer Addition: Rapidly add the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve the final desired compound concentration, ensuring the final DMSO concentration is low (typically ≤1%).[21]
-
Incubation: Mix the plate thoroughly and incubate for a shorter period, typically 1 to 2 hours, at a controlled temperature (e.g., 25 °C).[7]
-
Precipitate Detection/Separation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. Increased scattering indicates the formation of a precipitate.[5][23]
-
Filtration/Quantification: Alternatively, filter the plate to separate undissolved precipitate. Quantify the concentration of the compound remaining in the filtrate using UV-Vis spectroscopy or LC-MS/MS.[7][22]
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
This compound is a potent synthetic tool whose effective use is underpinned by a thorough understanding of its solubility. While specific quantitative data remains absent from public literature, this guide has established a robust predictive framework based on the fundamental principles of boronic acid chemistry. The compound is expected to be highly soluble in polar organic solvents like THF, methanol, and DMSO, with poor solubility in non-polar hydrocarbons. Its aqueous solubility is predicted to be highly dependent on pH.
The primary challenge in determining its solubility—the equilibrium with its boroxine anhydride—necessitates the use of rigorous, validated protocols. The detailed thermodynamic and kinetic methodologies provided herein offer a clear path for researchers to generate the precise, application-specific data required for their work. By combining the predictive insights with meticulous experimental practice, scientists can confidently integrate this compound into their research and development workflows, accelerating the discovery of novel medicines and materials.
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Unraveling the Solid State: A Technical Guide to the Anticipated Crystal Structure of (3-Fluoro-4-nitrophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Fluoro-4-nitrophenyl)boronic acid is a compound of significant interest in medicinal chemistry and materials science, primarily owing to the versatile reactivity of the boronic acid moiety and the modulating effects of its fluoro and nitro substituents. A profound understanding of its three-dimensional structure is paramount for predicting its behavior in biological systems and for the rational design of novel materials. This guide provides an in-depth analysis of the anticipated crystal structure of this compound. In the absence of a publicly available crystal structure for this specific molecule, this document leverages a comparative analysis of structurally related compounds, namely 3-fluorophenylboronic acid and 3-nitrophenylboronic acid, to forecast its crystallographic parameters and intermolecular interactions. Detailed experimental protocols for crystallization and single-crystal X-ray diffraction are also presented to provide a comprehensive framework for its empirical study.
Introduction: The Significance of Crystal Structure in Drug Design and Materials Science
The precise arrangement of atoms and molecules in a crystalline solid dictates its macroscopic properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), the crystal structure can influence therapeutic efficacy. In materials science, the crystalline architecture governs properties such as conductivity and optical behavior. Phenylboronic acids are a class of compounds extensively used in Suzuki coupling reactions and as building blocks for sensors and therapeutics. The introduction of electron-withdrawing groups like fluorine and a nitro group can significantly alter the electronic properties and intermolecular interactions of the parent molecule, making the study of their crystal structures particularly compelling.
Predicted Crystallographic Profile of this compound
Based on the known crystal structures of 3-fluorophenylboronic acid and 3-nitrophenylboronic acid, we can project the likely crystallographic features of this compound. The presence of both a fluorine atom and a nitro group is expected to influence the crystal packing through a combination of hydrogen bonding, dipole-dipole interactions, and potentially weak C–H···F and C–H···O interactions.
Comparative Crystallographic Data
The following table summarizes the known crystallographic data for 3-fluorophenylboronic acid and 3-nitrophenylboronic acid, which serve as the basis for our predictions for this compound.
| Parameter | 3-Fluorophenylboronic Acid | 3-Nitrophenylboronic Acid[1] | This compound (Predicted) |
| CCDC Number | 624725[2] | - | - |
| Crystal System | Monoclinic | Monoclinic[1] | Monoclinic |
| Space Group | P2₁/c | P 1 21/c 1[1] | P2₁/c or similar centrosymmetric space group |
| a (Å) | 10.33 | 8.1432[1] | 8 - 12 |
| b (Å) | 7.45 | 7.6307[1] | 7 - 9 |
| c (Å) | 8.44 | 12.1977[1] | 10 - 14 |
| β (˚) | 101.3 | 104.147[1] | 100 - 110 |
| Z | 4 | 4[1] | 4 |
Note: The crystallographic data for 3-fluorophenylboronic acid is based on its CCDC entry, and for 3-nitrophenylboronic acid from the Crystallography Open Database entry in PubChem.
Key Intermolecular Interactions: The Driving Forces of Crystal Packing
The supramolecular assembly of phenylboronic acids in the solid state is predominantly governed by robust hydrogen bonds formed by the boronic acid moieties.
The Pervasive Hydrogen-Bonded Dimer
A characteristic feature of phenylboronic acid crystal structures is the formation of centrosymmetric hydrogen-bonded dimers. In this motif, two molecules are linked by a pair of O–H···O hydrogen bonds between their boronic acid groups, creating a stable eight-membered ring. This is the primary interaction anticipated to dictate the crystal packing of this compound.
Sources
Introduction: The Strategic Value of (3-Fluoro-4-nitrophenyl)boronic acid in Modern Synthesis
An In-depth Technical Guide to the Safe Handling and Application of (3-Fluoro-4-nitrophenyl)boronic acid
This compound (CAS No. 1350451-69-2) is a specialized building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its utility is primarily anchored in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.[3][4][5]
The strategic placement of the fluoro and nitro functional groups on the phenyl ring imparts unique electronic properties and potential metabolic advantages to the resulting compounds. The fluorine atom can enhance metabolic stability and modulate receptor binding affinity, while the nitro group serves as a versatile synthetic handle for further transformations.[3][6] This dual functionality makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][7]
However, the very reactivity that makes this compound valuable necessitates a rigorous and well-understood approach to its handling, storage, and disposal. This guide provides a comprehensive framework grounded in established safety protocols and field-proven insights to ensure its safe and effective use in a professional laboratory setting.
Section 1: Hazard Identification and Core Chemical Properties
Understanding the intrinsic properties and associated hazards of a chemical is the foundation of safe laboratory practice. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, a reliable hazard profile can be constructed by examining data from structurally analogous compounds, such as (4-Fluoro-3-nitrophenyl)boronic acid, 3-Nitrophenylboronic acid, and 3-Fluorophenylboronic acid.[8][9][10]
Physicochemical Data
A summary of the key physical and chemical properties is essential for proper handling and reaction planning.
| Property | Value | Source |
| CAS Number | 1350451-69-2 | [1][2] |
| Molecular Formula | C₆H₅BFNO₄ | [11][12] |
| Molecular Weight | 184.92 g/mol | [11][12] |
| Appearance | Typically a solid powder (color may vary) | General Chemical Properties |
| pKa | 7.02 ± 0.10 (Predicted for isomer) | [12] |
| Boiling Point | 367.0 ± 52.0 °C (Predicted for isomer) | [12] |
| Density | 1.49 ± 0.1 g/cm³ (Predicted for isomer) | [12] |
GHS Hazard Classification (Inferred)
Based on aggregated data for structurally similar boronic acids, the following Globally Harmonized System (GHS) classifications are anticipated.[8][9][10][12] Researchers must always consult the supplier-specific SDS for definitive classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[12] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[8][9] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[8][9][13] |
Section 2: The Hierarchy of Controls: A Self-Validating Safety Framework
Effective safety is not merely about wearing personal protective equipment (PPE); it's about implementing a multi-layered risk mitigation strategy. The "Hierarchy of Controls" is a fundamental concept in industrial hygiene that prioritizes the most effective measures. This framework serves as a self-validating system for protocol design.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: In a research context, eliminating a key reagent is often not feasible. However, one should always consider if a less hazardous derivative could achieve the same synthetic outcome.
-
Engineering Controls: This is the most critical layer for handling powdered reagents like this compound. All handling of this compound must be performed within a certified chemical fume hood. This isolates the researcher from inhalation hazards.
-
Administrative Controls: This involves establishing and adhering to Standard Operating Procedures (SOPs), providing thorough training, and clearly labeling work areas.
-
Personal Protective Equipment (PPE): PPE is the final barrier of protection and is non-negotiable.
Section 3: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to a detailed SOP is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.[8][9][14]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against airborne powder and splashes, preventing serious eye irritation.[8][9] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | Prevents skin contact and irritation. Gloves must be inspected before use and removed properly to avoid contamination.[14] |
| Body Protection | A fully-fastened, flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe, liquid-resistant shoes. | Protects against spills. |
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh boats, glassware).
-
Weighing:
-
Place an analytical balance inside the fume hood if possible. If not, tare a sealed container (e.g., a vial with a cap), remove it from the balance, and add the boronic acid inside the fume hood.
-
Seal the container before re-weighing it outside the hood. This "weigh-by-difference" method minimizes the potential for releasing airborne powder into the open lab.
-
Handle the solid gently to avoid creating dust.
-
-
Dissolution: Add the solvent to the solid compound slowly via a syringe or pipette within the fume hood. Ensure the vessel is appropriately sized to prevent splashes.
-
Post-Handling:
-
Decontaminate spatulas and any other reusable equipment immediately after use.
-
Dispose of contaminated weigh boats, gloves, and absorbent pads as solid hazardous waste.
-
Wipe down the work surface within the fume hood.
-
Storage Requirements
Proper storage is essential for maintaining the compound's integrity and preventing hazardous situations.
-
Container: Keep the container tightly closed to prevent moisture absorption, as boronic acids can be hygroscopic.[8]
-
Location: Store in a cool, dry, well-ventilated area designated for chemical storage.
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[8][9]
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Management
Caption: Decision workflow for responding to a chemical spill.
The response protocol is dictated by the spill's location and volume.[14]
-
Small Spill (inside a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent and collect all cleaning materials for disposal as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area immediately.
-
Notify the laboratory supervisor and the institution's Environmental Health & Safety (EH&S) department.
-
Restrict access to the area.
-
Do not attempt to clean up the spill yourself; await professionally trained emergency personnel.
-
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.[8][9][10]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
Section 5: Application Safety: Suzuki-Miyaura Coupling Protocol
Boronic acids are cornerstones of Suzuki-Miyaura cross-coupling reactions.[5][15] A safe protocol involves not only the boronic acid but also the palladium catalyst, base, and solvents.
Caption: A generalized experimental workflow for a safe Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology
This protocol is a general guideline and must be adapted based on the specific aryl halide and desired scale.
-
Reagent Preparation (in fume hood): To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Inerting the System: Seal the flask with a septum and attach it to a condenser under a nitrogen or argon atmosphere. Purge the system with the inert gas for 15-20 minutes. This is crucial as palladium catalysts can be sensitive to oxygen.
-
Solvent Addition: Through the septum, add degassed solvents via cannula or syringe. A common solvent system is a mixture of an organic solvent (e.g., toluene, dioxane) and water to dissolve the inorganic base.[16]
-
Reaction Execution: Heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring.[16]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them using an appropriate technique like TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction (e.g., by adding water). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using a suitable method, such as flash column chromatography.
Section 6: Waste Disposal
Proper waste management is a critical component of laboratory safety and environmental stewardship.[17][18] All waste streams must be considered hazardous.
-
Solid Waste: All contaminated disposables (gloves, weigh paper, absorbent pads, silica gel from chromatography) must be collected in a designated, clearly labeled, and sealed hazardous waste container.[14]
-
Liquid Waste: Collect all aqueous and organic liquid waste from the reaction and work-up steps in a compatible, sealed hazardous waste container. Never mix incompatible waste streams.[14][18]
-
Empty Containers: The original reagent bottle is not "empty" until it has been triple-rinsed. The first rinseate must be collected as hazardous waste.[18] After rinsing and air-drying completely in a fume hood, deface the label before disposing of the container according to institutional guidelines.[14]
References
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PubChem. 4-Fluoro-3-nitrophenylboronic acid. National Center for Biotechnology Information. [Link]
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Chemsrc. (4-Fluoro-3-nitrophenyl)boronic acid. Chemsrc. [Link]
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PubChem. 3-Fluorophenylboronic acid. National Center for Biotechnology Information. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses. [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Environmental Health and Safety - Dartmouth College. [Link]
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Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
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Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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National Institutes of Health. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. NIH. [Link]
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Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]
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Al-Zoubi, R. M. (2022). Recent developments with boron as a platform for novel drug design. ResearchGate. [Link]
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National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
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A Comprehensive Technical Guide to (3-Fluoro-4-nitrophenyl)boronic acid: Sourcing, Specifications, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (3-Fluoro-4-nitrophenyl)boronic acid in Modern Synthesis
This compound, with the CAS Number 1350451-69-2, is a versatile and increasingly vital reagent in the fields of medicinal chemistry and materials science.[1][2] Its unique trifunctionalized aromatic core, featuring a boronic acid moiety, a fluorine atom, and a nitro group, offers a powerful platform for the synthesis of complex molecular architectures. The boronic acid group serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with a wide array of substrates.[3][4] The strategic placement of the electron-withdrawing fluorine and nitro groups significantly influences the electronic properties of the molecule, making it an attractive building block for the development of novel pharmaceuticals and functional materials. This guide provides an in-depth overview of commercial suppliers, key quality specifications, and a detailed, field-proven protocol for its application in chemical synthesis.
Commercial Sourcing and Supplier Specifications
The reliable sourcing of high-purity this compound is paramount for reproducible and successful research outcomes. A number of reputable chemical suppliers offer this reagent, often with varying purity grades and in a range of quantities. Below is a comparative table of prominent commercial suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to obtain precise purity data and impurity profiles.
| Supplier | Product Number | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | Varies by region | ≥97% | Grams to multi-gram | Often available through their Fluorochem partner.[1] |
| BLD Pharm | 1350451-69-2 | Varies | Grams to kilograms | Provides access to NMR, HPLC, and LC-MS data upon request.[2] |
| HANGZHOU LEAP CHEM CO., LTD. | Varies | Varies | Research and bulk quantities | A specialized supplier of fine chemicals for R&D and production.[3] |
| Chemenu | CM208091 | ≥98% | Grams to bulk | Provides key specifications like molecular formula and weight.[5] |
| abcr Gute Chemie | AB309350 | 98% | Grams | Provides basic product information.[6] |
| Arctom Scientific | AG-AG007LJZ | Varies | Flexible sizing | Offers reagent and larger-scale quantities.[4] |
Note: Purity and availability are subject to change. It is crucial to contact the suppliers directly for the most current information and to request a CoA for the specific lot being purchased.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties and safe handling procedures for this compound is essential for its effective and safe use in the laboratory.
Key Physicochemical Properties:
-
Molecular Formula: C₆H₅BFNO₄
-
Molecular Weight: 184.92 g/mol
-
Appearance: Typically a yellow to brown solid.
-
Solubility: Soluble in organic solvents such as methanol, ethanol, and DMSO. Solubility in aqueous solutions is generally low but can be enhanced by the addition of a base.
Safety and Handling:
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[7][8][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[7][8][9]
Storage:
This compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[10] this compound is an excellent substrate for this reaction, allowing for the introduction of the 3-fluoro-4-nitrophenyl moiety into a wide range of molecules.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of the electron-withdrawing fluoro and nitro groups on the phenylboronic acid can influence the rate of transmetalation. While electron-withdrawing groups can decrease the nucleophilicity of the organic group being transferred, they can also increase the Lewis acidity of the boron atom, which may facilitate the formation of the boronate complex, a key intermediate in the reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
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(3-Fluoro-4-nitrophenyl)boronic acid: A Comprehensive Technical Guide to its Acidity and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, the nuanced understanding of a molecule's physicochemical properties is paramount to its effective application. (3-Fluoro-4-nitrophenyl)boronic acid, a key building block in the synthesis of novel therapeutics and functional materials, is a compound whose utility is intrinsically linked to its acidity, or pKa. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide an in-depth exploration of the pKa of this compound, the methodologies for its determination, and its broader implications in scientific research. We will delve into the theoretical underpinnings of its acidity, present a robust experimental protocol for pKa determination, and discuss its significant role in the development of advanced pharmaceutical intermediates.
Introduction to this compound
This compound is a substituted aromatic boronic acid with the chemical formula C₆H₅BFNO₄. Its structure, featuring a phenyl ring functionalized with a boronic acid group, a nitro group, and a fluorine atom, makes it a versatile reagent in organic chemistry.
The boronic acid functional group, -B(OH)₂, is a Lewis acid, capable of accepting a pair of electrons. This property is central to its reactivity, most notably in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] The presence of the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups on the phenyl ring significantly influences the electronic properties of the molecule, thereby impacting its reactivity and acidity.
The Acidity of this compound: Understanding the pKa
The pKa is a quantitative measure of the strength of an acid in solution. For a boronic acid, the equilibrium of interest is the ionization of the boronic acid group:
R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺
The pKa value is the pH at which the concentrations of the neutral boronic acid and its conjugate base, the boronate anion, are equal.
The Influence of Substituents on Acidity
The acidity of a phenylboronic acid is highly dependent on the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro and fluoro groups present in this compound, increase the acidity (lower the pKa) by stabilizing the negatively charged boronate anion through inductive and resonance effects. Conversely, electron-donating groups decrease acidity (raise the pKa).
The relative positions of these substituents are also crucial. In the case of this compound, the nitro group is para to the boronic acid, and the fluoro group is meta. Both of these electron-withdrawing groups contribute to an increased acidity compared to unsubstituted phenylboronic acid, which has a pKa of approximately 8.8.
Predicted pKa Value
Experimental Determination of pKa
For researchers requiring a precise pKa value for this compound, experimental determination is essential. The two most common methods for pKa determination of boronic acids are potentiometric titration and UV-Vis spectrophotometry.[5][6]
Potentiometric Titration: A Step-by-Step Protocol
Potentiometric titration is a highly accurate method for determining the pKa of a substance.[6] It involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (the boronic acid) and monitoring the resulting change in pH.
Objective: To determine the pKa of this compound by potentiometric titration.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl)
-
High-purity water (deionized or distilled)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (50 mL or 100 mL)
-
Nitrogen gas source (optional)
Protocol:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 18.5 mg of this compound (to prepare a ~1 mM solution in 100 mL).
-
Dissolve the compound in a known volume of high-purity water. Gentle heating or the use of a co-solvent like methanol or DMSO may be necessary if solubility is low, but the impact on the pKa should be considered.[6]
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[7]
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[7]
-
Place a known volume (e.g., 50 mL) of the analyte solution into a beaker with a magnetic stir bar.
-
If desired, purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[8]
-
Immerse the calibrated pH electrode in the solution.
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The equivalence point is the point of steepest inflection on the curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[7]
-
Visualization of the Experimental Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Applications in Drug Discovery and Organic Synthesis
The pKa of this compound is a critical parameter that influences its behavior and applications in several key areas:
-
Drug Design and Development: The ionization state of a drug molecule at physiological pH (around 7.4) affects its solubility, membrane permeability, and binding to its biological target.[9] A pKa of approximately 7.02 suggests that at physiological pH, this compound and its derivatives will exist as a mixture of the neutral and ionized forms. This has significant implications for its pharmacokinetic and pharmacodynamic properties. The boronic acid moiety itself can be a pharmacophore, acting as an inhibitor of certain enzymes.
-
Suzuki-Miyaura Cross-Coupling Reactions: The reactivity of boronic acids in Suzuki-Miyaura coupling is pH-dependent. Understanding the pKa allows for the optimization of reaction conditions to ensure the boronic acid is in its most reactive form. This is crucial for the efficient synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1]
-
Fragment-Based Drug Discovery (FBDD): Boronic acids are valuable fragments in FBDD. The fluorine atom in this compound can enhance metabolic stability and binding affinity of a potential drug candidate.[1]
Summary of Key Data
| Parameter | Value/Description | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 1350451-69-2 | |
| Molecular Formula | C₆H₅BFNO₄ | [2] |
| Molecular Weight | 184.92 g/mol | [2] |
| Predicted pKa | 7.02 ± 0.10 | [2][3] |
| Key Applications | Suzuki-Miyaura coupling, pharmaceutical intermediate, fragment-based drug discovery | [1] |
Conclusion
This compound is a valuable building block in contemporary chemical research. Its acidity, characterized by a predicted pKa of ~7.02, is a key determinant of its reactivity and biological activity. While this predicted value offers a useful starting point, this guide emphasizes the importance of experimental verification for applications requiring high precision. The provided protocol for potentiometric titration offers a reliable method for researchers to determine this crucial parameter. A thorough understanding and accurate determination of the pKa of this compound will undoubtedly facilitate its more effective use in the synthesis of next-generation pharmaceuticals and advanced materials.
References
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Valenzuela, S. A., Howard, J. R., Park, H., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Universitas Airlangga. (2021, March 15). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Retrieved from [Link]
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Valenzuela, S. A., Howard, J. R., Park, H., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
-
ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. Retrieved from [Link]
-
Sporzyński, A., Adamczyk-Woźniak, A., Zarzeczańska, D., & Szady-Chełmieniecka, A. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2773. [Link]
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da Silva, J. B. P., & Ramos, M. N. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(21), 6433. [Link]
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National Center for Biotechnology Information. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Correlation of the pKa values of monosubstituted phenylboronic acids... Retrieved from [Link]
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Aktaş, A. H., & Çelik, M. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53(2), 214-218. [Link]
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Pharmaeli. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]
-
Boronpharm. (2026, January 5). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]
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ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]
-
YouTube. (2022, August 7). How to find Pka of compound using UV visible spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]
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ResearchGate. (2016, April 4). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF? Retrieved from [Link]
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MDPI. (2021). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Retrieved from [Link]
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Semantic Scholar. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]
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Stability of (3-Fluoro-4-nitrophenyl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Fluoro-4-nitrophenyl)boronic acid is a vital reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex organic molecules, which are often key intermediates in the development of pharmaceuticals and advanced materials, is well-established. The presence of both a fluoro and a nitro group on the phenyl ring imparts unique electronic properties that influence its reactivity and, critically, its stability. This guide offers a comprehensive examination of the stability of this compound under various conditions, providing insights into its degradation pathways and best practices for its storage and handling. Understanding these stability characteristics is paramount for ensuring the reproducibility of synthetic procedures and the integrity of research outcomes.
Core Stability Considerations: Protodeboronation and Oxidation
The stability of arylboronic acids is primarily dictated by their susceptibility to two main degradation pathways: protodeboronation and oxidation. The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating the rates of these degradation processes. For this compound, the presence of two electron-withdrawing groups, the fluoro and nitro moieties, significantly influences its stability profile.
Protodeboronation: The Cleavage of the Carbon-Boron Bond
Protodeboronation is a process in which the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of the boronic acid functionality. This reaction can be catalyzed by acid or base and is highly dependent on the pH of the medium.
Mechanism of Protodeboronation
The mechanism of protodeboronation is pH-dependent. Under acidic conditions, the reaction is generally slow for electron-deficient arylboronic acids. However, under basic conditions, which are common in Suzuki-Miyaura coupling reactions, the boronic acid exists in its more reactive boronate form (ArB(OH)₃⁻). The rate of protodeboronation for arylboronates is significantly influenced by the electronic properties of the aryl group.
For arylboronic acids bearing electron-withdrawing substituents, a dissociative mechanism involving the generation of a transient aryl anion can occur. These substrates are generally more stable under acidic conditions.
The fluoro and nitro groups are both strongly electron-withdrawing. This has a dual effect on the stability of this compound:
-
Increased Lewis Acidity: The electron-withdrawing nature of the substituents increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex, a key intermediate in both Suzuki-Miyaura coupling and protodeboronation.
-
Stabilization of the Aryl Anion: In the dissociative mechanism of protodeboronation under basic conditions, the electron-withdrawing groups can stabilize the transient aryl anion, potentially increasing the rate of degradation.
Oxidation: Conversion to a Phenolic Byproduct
The second major degradation pathway for arylboronic acids is oxidation, which typically converts the boronic acid to the corresponding phenol. This process can be initiated by various oxidizing agents, including atmospheric oxygen, especially in the presence of light or metal catalysts.
Mechanism of Oxidation
The oxidation of arylboronic acids can proceed through several mechanisms, often involving radical intermediates. The reaction is generally irreversible and leads to the formation of a phenol and boric acid.
The electron-withdrawing nature of the fluoro and nitro groups can influence the rate of oxidation. By diminishing the electron density on the boron atom, these substituents can enhance the oxidative stability of the boronic acid.[2] However, the specific reaction conditions, such as the presence of catalysts or the intensity of light, can have a more dominant effect on the oxidation rate.
Stability in the Context of Suzuki-Miyaura Coupling
The stability of this compound is of particular importance in the context of Suzuki-Miyaura cross-coupling reactions, as these are typically performed under basic conditions and at elevated temperatures, both of which can promote degradation.
| Parameter | Condition | Potential Impact on Stability | Mitigation Strategy |
| Base | Strong bases (e.g., NaOH, KOH) | Increased rate of protodeboronation | Use of milder bases (e.g., K₂CO₃, Cs₂CO₃) |
| Temperature | High temperatures (>80 °C) | Accelerated degradation (both protodeboronation and oxidation) | Optimize reaction temperature to the lowest effective level |
| Solvent | Protic solvents (e.g., water, alcohols) | Can participate in protodeboronation | Use of aprotic solvents or biphasic systems |
| Catalyst | Palladium catalysts | Can potentially catalyze degradation pathways | Use of appropriate ligands to stabilize the catalyst and promote the desired coupling reaction |
A general protocol for a Suzuki-Miyaura coupling reaction is provided below. Researchers should optimize these conditions for their specific substrates to maximize yield and minimize degradation of the boronic acid.
Experimental Protocol: General Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Analytical Methods for Stability Assessment
To ensure the quality and reactivity of this compound, it is essential to employ appropriate analytical techniques to monitor its stability and detect any degradation products.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the boronic acid and its degradation products. A stability-indicating HPLC method should be developed to ensure baseline separation of all relevant species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹¹B NMR can be used to confirm the structure of the boronic acid and to detect the formation of degradation products. ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the parent compound and any degradation products, aiding in their structural elucidation.
Best Practices for Storage and Handling
Proper storage and handling are crucial for maintaining the stability and integrity of this compound.
-
Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and sources of ignition.[3] Refrigeration and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended to minimize degradation.
-
Hygroscopicity: Arylboronic acids can be hygroscopic, and the absorption of moisture can promote degradation. Therefore, it is important to handle the compound in a dry environment and to reseal the container promptly after use.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3]
Conclusion
The stability of this compound is a critical factor that influences its successful application in organic synthesis. The presence of electron-withdrawing fluoro and nitro groups imparts a unique stability profile, with a heightened susceptibility to base-catalyzed protodeboronation being a key consideration. By understanding the mechanisms of its primary degradation pathways—protodeboronation and oxidation—and by implementing appropriate strategies during its use in reactions like the Suzuki-Miyaura coupling, researchers can mitigate the impact of instability. Adherence to best practices for storage, handling, and analytical monitoring will further ensure the reliability and reproducibility of experimental outcomes, ultimately facilitating the advancement of research and development in the chemical and pharmaceutical sciences.
References
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Hayes, H. L. D.; Wei, R.; Assante, M.; Geoghegan, K. J.; Jin, N.; Tomasi, S.; Noonan, G.; Leach, A. G.; Lloyd-Jones, G. C. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res.2022 , 55 (9), 1269–1284. [Link]
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Poole, C. F.; Sye, W.-F.; Singhawangcha, S.; Hsu, F.; Zlatkis, A.; Arfwidsson, A.; Vessman, J. Nitrophenyl boronic acids as derivatizing agents in chromatography. Journal of Chromatography A1980 , 199, 123-142. [Link]
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Gozdalik, J. T.; Adamczyk-Woźniak, A.; Sporzyński, A. Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry2018 , 90 (4), 677-702. [Link]
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Zhong, X.; Liu, X.; Liu, C.; Li, Z. Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition2024 , e202400906. [Link]
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RSC Publishing. Reductive coupling of nitro compounds with boronic acid derivatives: an overview. [Link]
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PNAS. Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
ResearchGate. The effects of aromatic substitution on the hydrolytic half-life of the B-F bond of aryltrifluoroborates. [Link]
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Methodological & Application
Application Notes and Protocols for (3-Fluoro-4-nitrophenyl)boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecules
(3-Fluoro-4-nitrophenyl)boronic acid is a valuable reagent in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery.[1] Its utility is most pronounced in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2] This reaction facilitates the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[3][4][5] The presence of both a fluorine atom and a nitro group on the phenyl ring of this boronic acid imparts unique electronic properties that can be strategically exploited in the synthesis of novel molecules with potential therapeutic applications.[6] These electron-withdrawing groups make it an interesting, albeit sometimes challenging, coupling partner.[6] This guide provides an in-depth look at the application of this compound in Suzuki-Miyaura coupling, including mechanistic considerations, optimized protocols, and its role in the synthesis of bioactive molecules.
Mechanistic Insights: The Impact of Fluoro and Nitro Substituents
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid significantly influences the transmetalation step, which is often rate-determining.[6]
The fluorine and nitro groups on this compound are strongly electron-withdrawing. This has two primary, somewhat opposing, effects on the reactivity of the boronic acid in the Suzuki-Miyaura coupling:
-
Decreased Nucleophilicity: The electron-withdrawing nature of the substituents reduces the electron density on the phenyl ring, making the organic group less nucleophilic. This can slow down the transfer of the aryl group from the boron atom to the palladium center during the transmetalation step.[6]
-
Increased Lewis Acidity: Conversely, the electron-withdrawing groups increase the Lewis acidity of the boron atom. This can facilitate the initial activation of the boronic acid by a base to form a more reactive boronate species, which is a crucial step for transmetalation to occur.[6]
The interplay of these factors means that while the coupling of this compound can be more challenging than with electron-rich boronic acids, it can be achieved with high efficiency under optimized conditions. The choice of catalyst, ligand, base, and solvent becomes critical to drive the reaction to completion. For electron-deficient boronic acids, catalyst systems that promote a rapid oxidative addition and facilitate the transmetalation step are essential.[6]
A potential side reaction with electron-deficient arylboronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6] Careful selection of reaction conditions, particularly the base and solvent system, is crucial to minimize this undesired pathway.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling, highlighting the key steps influenced by the electronic properties of the boronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Application in the Synthesis of Bioactive Molecules: A Case Study in FLT3 Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors for the treatment of diseases such as acute myeloid leukemia (AML).[3][7][8][9] Specifically, it has been used as a key building block in the synthesis of FMS-like tyrosine kinase 3 (FLT3) inhibitors.
One example is the synthesis of an intermediate for a potent FLT3 inhibitor. The Suzuki-Miyaura coupling is employed to create a crucial biaryl linkage, demonstrating the utility of this compound in constructing complex molecular architectures.
The reaction involves the coupling of this compound with a suitable aryl or heteroaryl halide. The resulting product can then be further functionalized. For instance, the nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions to build the final drug molecule.
Below is a generalized reaction scheme for the synthesis of a key intermediate for a FLT3 inhibitor.
Caption: Synthesis of a biaryl intermediate for a FLT3 inhibitor.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with an aryl halide. These can be adapted based on the specific substrate and desired scale of the reaction.
Protocol 1: Conventional Heating
This protocol is a general method suitable for many common aryl halides.
Materials:
| Reagent/Material | Amount (Example) | Molar Equiv. |
| This compound | 222 mg | 1.2 |
| Aryl Halide (e.g., 4-bromopyridine hydrochloride) | 194 mg | 1.0 |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 2-5 mol% | 0.02-0.05 |
| Base (e.g., K₂CO₃) | 414 mg | 3.0 |
| Solvent (e.g., 1,4-Dioxane/Water, 4:1) | 10 mL | - |
| Inert Gas (Nitrogen or Argon) | - | - |
| Round-bottom flask with magnetic stir bar | - | - |
| Condenser | - | - |
Procedure:
-
To a round-bottom flask, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Synthesis
This protocol is suitable for rapid reaction optimization and synthesis, often leading to reduced reaction times.
Materials:
| Reagent/Material | Amount (Example) | Molar Equiv. |
| This compound | 139 mg | 1.5 |
| Aryl Halide (e.g., 4-bromopyridine hydrochloride) | 97 mg | 1.0 |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 3-5 mol% | 0.03-0.05 |
| Base (e.g., K₂CO₃) | 207 mg | 3.0 |
| Solvent (e.g., 1,4-Dioxane/Water, 4:1) | 3 mL | - |
| Microwave reaction vial with stir bar | - | - |
Procedure:
-
To a microwave reaction vial, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the solvent system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Buchwald-type ligands (e.g., SPhos, XPhos) can be effective for challenging couplings.[6] Increasing the reaction temperature or time may also improve the yield. Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.
-
Protodeboronation: If protodeboronation is a significant side reaction, consider using a milder base (e.g., K₃PO₄, Cs₂CO₃) or a non-aqueous solvent system.[6] Using the boronic ester (e.g., pinacol ester) of this compound can also mitigate this issue.
-
Incomplete Reaction: If the starting material is not fully consumed, increasing the catalyst loading or the amount of the boronic acid may be beneficial. Ensure that the base is of high purity and sufficiently strong to activate the boronic acid.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex biaryl structures via the Suzuki-Miyaura coupling. While its electron-deficient nature presents certain challenges, these can be overcome with careful optimization of the reaction conditions. Its successful application in the synthesis of bioactive molecules, such as FLT3 inhibitors, underscores its importance in drug discovery and development. The protocols and insights provided in this guide are intended to assist researchers in effectively utilizing this valuable reagent in their synthetic endeavors.
References
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-
PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment. Retrieved from [Link]
-
PubMed Central. (n.d.). α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]
-
PubMed. (2023, January 18). Design and synthesis of selective FLT3 inhibitors via exploration of back pocket II. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem.
-
ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]
-
MDPI. (2023, May 14). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
PubMed. (n.d.). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]
-
PubMed. (n.d.). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of N-(4-Bromopyridin-2-yl)acetamide. BenchChem.
-
MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). 2. Synthesis of Novel Pyridine 2-(4-Fluoro-phenyl)-5-1, 3, 4-Oxadiazoles. Retrieved from [Link]
-
PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
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The Strategic Application of (3-Fluoro-4-nitrophenyl)boronic Acid in Modern Medicinal Chemistry
Introduction: A Versatile Building Block for Targeted Therapies
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and nitro functionalities into molecular scaffolds has become a cornerstone of rational drug design. (3-Fluoro-4-nitrophenyl)boronic acid emerges as a preeminent building block in this context, offering a unique combination of chemical handles and physicochemical properties that are highly advantageous for the synthesis of targeted therapeutics. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound, with a particular focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.
The utility of this reagent is primarily rooted in two key features: the fluorine atom and the nitro group, both of which profoundly influence the biological and pharmacological profiles of the resulting molecules. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing pharmacokinetic properties.[1][2][3][4][5] The nitro group, a strong electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further chemical transformations, such as reduction to an amine.[6][7][8]
This guide will delve into the practical applications of this compound, providing detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions—a fundamental transformation in the synthesis of biaryl structures prevalent in many drug candidates.
Core Applications in Medicinal Chemistry: The Case of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway.[9] Inhibition of PARP, particularly PARP-1, has proven to be a highly effective therapeutic strategy for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[9] Several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, have gained regulatory approval and demonstrated significant clinical benefit.[10][11]
The molecular architecture of many PARP inhibitors features a biaryl scaffold, which is essential for occupying the nicotinamide binding pocket of the enzyme. This compound is an ideal reagent for constructing this key structural motif. For instance, the 3-fluoro-4-aminophenyl moiety, readily accessible from the corresponding nitro compound, is a common feature in advanced PARP inhibitor candidates like AZD2461.[2][3]
The logical workflow for incorporating this compound into a PARP inhibitor scaffold is depicted below:
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[12][13] Given that this compound is an electron-deficient boronic acid, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for the coupling of this compound with a variety of heterocyclic halides.
Materials:
| Reagent | Molar Equiv. |
| Heterocyclic Halide (e.g., 2-bromo-2H-indazole-7-carboxamide) | 1.0 |
| This compound | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 2.0 |
| 1,4-Dioxane | - |
| Water | - |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the heterocyclic halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, e.g., 10 mL dioxane and 2 mL water). The mixture should be stirred to ensure proper mixing.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) source that is effective for a range of Suzuki couplings.[14] For more challenging couplings or to improve reaction rates, more advanced catalyst systems, such as those employing Buchwald-Hartwig ligands (e.g., SPhos, XPhos) with a palladium precursor like Pd₂(dba)₃, can be utilized.
-
Base: An aqueous base, such as sodium or potassium carbonate, is essential for the transmetalation step of the catalytic cycle.[12] The base activates the boronic acid by forming a more nucleophilic boronate species.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst.
The catalytic cycle for the Suzuki-Miyaura reaction is illustrated below:
Subsequent Transformations: Unlocking Further Synthetic Potential
Following the successful Suzuki-Miyaura coupling, the nitro group of the resulting 3-fluoro-4-nitrophenyl-heterocycle can be readily reduced to an amine. This transformation opens up a plethora of possibilities for further derivatization, such as amide bond formation, which is a common strategy for introducing additional binding interactions in drug candidates.
Protocol 2: Reduction of the Nitro Group
Materials:
| Reagent |
| 3-Fluoro-4-nitrophenyl-Heterocycle |
| Iron powder (Fe) or Tin(II) chloride (SnCl₂) |
| Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl) |
| Ethanol or Ethyl acetate |
Procedure (using Iron powder):
-
Reaction Setup: To a round-bottom flask, add the 3-fluoro-4-nitrophenyl-heterocycle (1.0 mmol) and ethanol (10 mL).
-
Reagent Addition: Add iron powder (5.0 mmol) and a solution of ammonium chloride (5.0 mmol) in water (2 mL).
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used in the next step without further purification or can be purified by crystallization or column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic application, particularly through the Suzuki-Miyaura cross-coupling, enables the efficient synthesis of complex biaryl structures that are central to the design of targeted therapies such as PARP inhibitors. The presence of both a fluorine atom and a nitro group provides medicinal chemists with powerful tools to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this important reagent in their drug discovery endeavors.
References
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- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Nishino, H. (2007). The nitro group in organic synthesis. John Wiley & Sons.
- Ono, N. (2008). The nitro group in organic synthesis. John Wiley & Sons.
- Kabalka, G. W., & Varma, R. S. (1989). The synthesis of nitro compounds. In The Chemistry of the Nitro and Nitroso Groups (pp. 1-86). John Wiley & Sons.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and-2 mutant tumors. Journal of medicinal chemistry, 52(22), 7170-7185.
- Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active poly(ADP-ribose) polymerase-1/2 inhibitor for the treatment of cancer. Journal of medicinal chemistry, 51(20), 6581-6591.
- Thomas, H. D., et al. (2007). Preclinical pharmacology of a novel orally bioavailable PARP inhibitor, AZD2281, in combination with chemotherapy in preclinical tumor models. Molecular cancer therapeutics, 6(11), 3129-3139.
- O'Connor, M. J. (2015). Targeting the DNA damage response in cancer. Molecular cell, 60(4), 547-560.
- Sonnenblick, A., de Azambuja, E., & Piccart-Gebhart, M. (2015). An update on PARP inhibitors—moving to the adjuvant setting. Nature Reviews Clinical Oncology, 12(1), 27-41.
- Mateo, J., et al. (2015). DNA-repair defects and olaparib in metastatic prostate cancer. New England Journal of Medicine, 373(18), 1697-1708.
- Ledermann, J., et al. (2012). Olaparib maintenance therapy in platinum-sensitive relapsed ovarian cancer. New England Journal of Medicine, 366(15), 1382-1392.
- Balasubramaniam, S., et al. (2017). Niraparib: a new FDA-approved PARP inhibitor for the maintenance treatment of recurrent ovarian cancer. Clinical Cancer Research, 23(24), 7465-7470.
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
- Zablotsky, A., et al. (2015). Preclinical characterization of AZD2461, a novel, potent, and selective PARP inhibitor. Molecular cancer therapeutics, 14(10), 2279-2290.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki− Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki− Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
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Application Notes and Protocols for the Utilization of (3-Fluoro-4-nitrophenyl)boronic Acid in C-N Coupling Reactions
Introduction: Navigating the Synthesis of Electron-Deficient Arylamines
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.[1] Arylamines, specifically those bearing electron-withdrawing groups, are prevalent motifs in a multitude of biologically active molecules.[2][3] (3-Fluoro-4-nitrophenyl)boronic acid serves as a critical building block for introducing the 3-fluoro-4-nitrophenyl moiety, a key pharmacophore that can enhance metabolic stability and modulate receptor binding affinity through the strategic placement of its fluorine and nitro substituents.[4][5]
However, the electronic properties of this particular boronic acid—specifically the strong electron-withdrawing nature of the nitro and fluoro groups—present unique challenges for traditional C-N coupling methodologies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in C-N cross-coupling reactions, with a focus on the Chan-Lam coupling reaction. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering a detailed experimental protocol and troubleshooting insights.
Strategic Considerations for Coupling Electron-Deficient Boronic Acids
Two of the most powerful methods for C-N bond formation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Chan-Lam coupling.[6][7]
-
Buchwald-Hartwig Amination: This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. While highly versatile, the use of electron-deficient boronic acids in related Suzuki-Miyaura couplings can be sluggish. Furthermore, the strong bases often employed, such as sodium tert-butoxide, may be incompatible with sensitive functional groups like the nitro group present in our substrate of interest.[8]
-
Chan-Lam Coupling: This reaction effects the coupling of a boronic acid with an amine or alcohol using a copper catalyst, often in the presence of air as the oxidant.[6][9][10] The Chan-Lam coupling is renowned for its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups.[11][12] These features make it an attractive choice for the coupling of this compound, as the milder bases and reaction conditions are less likely to interfere with the nitro functionality.
Given these considerations, this guide will focus on a detailed protocol for the Chan-Lam C-N coupling of this compound.
Proposed Catalytic Cycle for the Chan-Lam Coupling
The mechanism of the Chan-Lam coupling is complex and has been the subject of considerable study.[13][14][15][16] A generally accepted pathway involves the following key steps, as illustrated in the diagram below:
Caption: Proposed Catalytic Cycle for the Chan-Lam C-N Coupling Reaction.
Detailed Experimental Protocol: Chan-Lam Coupling
This protocol provides a general starting point for the coupling of this compound with a primary or secondary amine. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Amine coupling partner
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Molecular sieves (4 Å), powdered and activated
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Stir bar
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Reaction Setup Workflow:
Caption: General experimental workflow for the Chan-Lam coupling.
Step-by-Step Procedure:
-
To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), copper(II) acetate (0.1-1.0 equiv), and powdered 4 Å molecular sieves (approximately 100-200 mg per mmol of boronic acid).
-
Under ambient atmosphere, add the amine coupling partner (1.2-2.0 equiv) followed by the chosen solvent (DCM or MeOH, to a concentration of 0.1-0.5 M).
-
Add pyridine (2.0-3.0 equiv) to the reaction mixture.
-
Seal the vessel (if heating) or leave it open to the air and stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to 48 hours.
-
Upon completion, dilute the reaction mixture with additional solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the copper salts and molecular sieves.
-
Wash the filter cake with the same solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired N-(3-fluoro-4-nitrophenyl)amine.
Causality Behind Experimental Choices
| Component | Typical Range | Rationale and Field-Proven Insights |
| Copper Source | 0.1 - 1.0 equiv | Copper(II) acetate is a common, inexpensive, and effective catalyst for Chan-Lam couplings.[12] While catalytic amounts are often sufficient, stoichiometric quantities can be beneficial for challenging substrates like electron-deficient boronic acids to drive the reaction to completion. |
| Amine Stoichiometry | 1.2 - 2.0 equiv | An excess of the amine is used to ensure complete consumption of the limiting boronic acid and to compensate for any potential side reactions. |
| Base | 2.0 - 3.0 equiv | Pyridine serves a dual role as a mild base and a ligand for the copper center.[6] It facilitates the deprotonation of the amine and stabilizes the copper intermediates in the catalytic cycle. Other bases such as triethylamine or potassium carbonate can also be screened.[10][17] |
| Solvent | 0.1 - 0.5 M | Dichloromethane is a common solvent for Chan-Lam reactions.[10] Methanol can also be effective and may be beneficial for the solubility of certain amine salts.[17] The choice of solvent can significantly impact reaction rates and yields.[18] |
| Molecular Sieves | 100-200 mg/mmol | The presence of water can lead to undesired side reactions, such as protodeboronation of the boronic acid. Molecular sieves are added to sequester any adventitious water, thereby improving the reaction efficiency.[9] |
| Temperature | Room Temperature | A key advantage of the Chan-Lam coupling is that it often proceeds efficiently at room temperature, which is beneficial for thermally sensitive substrates.[6][11] Gentle heating (e.g., 40-60 °C) may be necessary for less reactive amines. |
| Atmosphere | Air | The reaction is typically run open to the air, as atmospheric oxygen is often the terminal oxidant required to regenerate the active Cu(II) catalyst from the Cu(I) species formed after reductive elimination.[9][12] |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the amount of copper catalyst and base. Gentle heating may also be beneficial. A screen of different solvents could also be performed.
-
Protodeboronation: If significant formation of 1-fluoro-2-nitrobenzene is observed (the product of protodeboronation), ensure that the reaction is performed under anhydrous conditions by using dry solvents and properly activated molecular sieves.
-
Homocoupling of Boronic Acid: The formation of biphenyl byproducts can sometimes be observed. This can occasionally be suppressed by adjusting the ligand or base.
-
Difficult Purification: The use of pyridine can sometimes complicate purification. If this is an issue, consider using a solid-supported base that can be filtered off at the end of the reaction.
Conclusion
The Chan-Lam C-N coupling offers a robust and practical method for the synthesis of N-(3-fluoro-4-nitrophenyl)amines from this compound. By understanding the mechanistic principles and carefully selecting the reaction parameters, researchers can effectively overcome the challenges associated with this electron-deficient substrate. The protocol and insights provided herein serve as a valuable starting point for the successful application of this important building block in the synthesis of novel molecules for drug discovery and development.
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Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics.
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Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress.
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.
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Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. ACS Publications.
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Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis.
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
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Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development.
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Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. Amazon S3.
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Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate.
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Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Bentham Science.
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C–N bond forming cross-coupling reactions: an overview. Chemical Society Reviews.
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Buchwald-Hartwig Amination. Chemistry LibreTexts.
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How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
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Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis. NIH.
-
Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. PMC.
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Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Organic Chemistry Portal.
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Chan-Lam Coupling. YouTube.
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3-Fluoro-4-nitroaniline synthesis. ChemicalBook.
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Recent advances in Chan–Lam coupling reaction. Catalysis Science & Technology.
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Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
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Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V) O Catalysts. ResearchGate.
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Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V) O Catalysts. Semantic Scholar.
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Chan-Lam Coupling. Alfa Chemistry.
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Mechanistic Development and Recent Applications of the Chan-Lam Amination. SciSpace.
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. NIH.
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Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ScienceDirect.
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Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. NIH.
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
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Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes. Organic Chemistry Frontiers.
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Recent developments in the medicinal chemistry of single boron atom-containing compounds. NIH.
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Reductive coupling of nitro compounds with boronic acid derivatives: an overview. SpringerLink.
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. ResearchGate.
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
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Synthesis of Fluorinated Amines: A Personal Account. NIH.
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (3-Fluoro-4-nitrophenyl)boronic Acid
Authored by: Your Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Fluoronitrophenyl Motif
In the landscape of modern medicinal chemistry and materials science, the 3-fluoro-4-nitrophenyl scaffold is a privileged structural motif. The presence of a fluorine atom can enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity.[1] The nitro group, a strong electron-withdrawing group, not only influences the electronic properties of the molecule but also serves as a versatile synthetic handle for further chemical transformations, such as reduction to an amine.[2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount method for incorporating this valuable moiety into more complex molecular architectures, enabling the synthesis of novel drug candidates and advanced materials.[3][4]
This guide provides an in-depth exploration of the critical parameters governing the successful palladium-catalyzed cross-coupling of (3-Fluoro-4-nitrophenyl)boronic acid. We will delve into the mechanistic nuances, offer practical, field-tested protocols, and provide troubleshooting strategies to empower researchers to confidently employ this powerful synthetic transformation.
Mechanistic Considerations: Navigating the Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5][6] Understanding this cycle is crucial for rational catalyst and condition selection, especially when dealing with electronically challenging substrates like this compound.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[3][5][6]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center.[3][7] This step is often rate-limiting and is critically influenced by the choice of base. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[8][9][10]
-
Reductive Elimination: The two coupled organic fragments (Ar-Ar') are expelled from the palladium center, regenerating the active Pd(0) catalyst.[3]
For a substrate like this compound, the strong electron-withdrawing nature of the nitro and fluoro groups can impact the transmetalation step. Therefore, careful selection of the palladium catalyst, ligand, base, and solvent system is paramount for achieving high reaction efficiency.
Catalyst and Ligand Selection: A Strategic Decision
The choice of the palladium source and, more importantly, the supporting ligand is critical for a successful cross-coupling reaction. While simple catalysts like Pd(PPh₃)₄ can be effective in some cases, sterically hindered and electronically demanding substrates often require more sophisticated ligand systems.
Key Ligand Classes for Challenging Couplings:
-
Bulky, Electron-Rich Phosphines: Ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) are highly effective for sterically demanding couplings.[11][12] Their bulk promotes the formation of monoligated palladium species, which are highly active in oxidative addition, while their electron-donating nature facilitates reductive elimination.[13]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and possess significant steric bulk.[10] These properties can enhance catalytic activity and stability, often allowing for lower catalyst loadings and successful coupling of challenging substrates like aryl chlorides.[10]
| Catalyst/Ligand System | Substrate Type | Key Advantages | Reference |
| Pd(OAc)₂ / SPhos | Aryl chlorides, bromides, and triflates | High activity for hindered substrates, often at room temperature. | |
| Pd₂(dba)₃ / XPhos | Unstable boronic acids | Fast generation of the active catalyst, suitable for substrates prone to decomposition. | |
| PEPPSI™-IPr | Aryl chlorides | Air and moisture stable pre-catalyst, high efficiency. | |
| PdCl₂(dppf) | General aryl halides | Good general-purpose catalyst, widely used. |
Detailed Experimental Protocol
This protocol provides a general guideline for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of reaction parameters may be necessary for specific substrates.
Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Magnetic stirrer and heating source (oil bath or heating mantle)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[2]
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[14][15]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst. | Ensure a thoroughly inert atmosphere; use a fresh batch of catalyst and anhydrous, degassed solvents. |
| Insufficiently strong base. | For electron-deficient boronic acids, a stronger base like K₃PO₄ may be required. | |
| Low reaction temperature. | Increase the reaction temperature in increments of 10 °C. | |
| Protodeborylation of Boronic Acid | Presence of water and/or prolonged reaction times at high temperatures. | Use anhydrous conditions initially, or consider using a boronic ester. Minimize reaction time. |
| Homocoupling of Boronic Acid | Oxidative conditions. | Ensure a strictly inert atmosphere throughout the reaction. |
| Dehalogenation of Aryl Halide | Presence of a hydrogen source. | Use a non-protic solvent and a non-hydroxide base. |
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling of this compound is a robust and versatile method for the synthesis of valuable chemical entities. A thorough understanding of the reaction mechanism, coupled with the strategic selection of catalyst, ligand, and reaction conditions, is key to achieving high yields and purity. As catalyst technology continues to advance, we can anticipate the development of even more efficient and sustainable methods for this important transformation, including the use of base metal catalysts and flow chemistry approaches.[16][17]
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scilit.com [scilit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of Base Metals in Suzuki Coupling - Wordpress [reagents.acsgcipr.org]
- 17. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
The Strategic Utility of (3-Fluoro-4-nitrophenyl)boronic Acid in Modern Organic Synthesis: Application Notes and Protocols
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: A Uniquely Activated Building Block
(3-Fluoro-4-nitrophenyl)boronic acid is a versatile and highly valuable reagent in the toolkit of the modern synthetic chemist. Its utility stems from the unique electronic properties conferred by the strategic placement of two powerful functional groups on the phenyl ring: a fluorine atom and a nitro group. The fluorine, with its high electronegativity, and the nitro group, a potent electron-withdrawing moiety, work in concert to significantly influence the reactivity of the boronic acid.[1] This distinct electronic profile makes it an indispensable building block for the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science research.[1][2] Boronic acids, in general, are celebrated for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional functional group tolerance and under mild conditions.[3][4][5][6]
The presence of the fluoro and nitro groups on this compound modulates its reactivity in a predictable, albeit nuanced, manner. These electron-withdrawing groups decrease the electron density on the phenyl ring, which can influence the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle.[3][5] While electron-withdrawing groups can sometimes slow this step compared to electron-donating groups, they also increase the Lewis acidity of the boron atom, potentially facilitating the formation of the crucial boronate complex.[3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Application Notes: Harnessing the Reactivity of this compound
Suzuki-Miyaura Cross-Coupling Reactions: A Workhorse for Biaryl Synthesis
The Suzuki-Miyaura coupling is arguably the most prominent application of this compound, enabling the efficient construction of complex biaryl structures that are prevalent in many biologically active compounds.[2][5]
Mechanistic Causality: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide typically follows the trend I > Br > OTf >> Cl.[2]
-
Transmetalation: This is often the rate-determining step.[3] The organic moiety from the boronic acid is transferred to the palladium center. A base is crucial here, activating the boronic acid to form a more nucleophilic boronate species.[3] For this compound, the electron-withdrawing nature of the fluoro and nitro groups can make this step more challenging compared to electron-rich boronic acids.[3] Careful selection of the base and reaction conditions is therefore critical to drive the reaction to completion.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Considerations:
-
Catalyst Selection: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ being a common choice for its reliability.[2] For less reactive aryl chlorides, more specialized catalysts with bulky, electron-rich phosphine ligands may be necessary.[7]
-
Base Selection: The choice of base is critical for activating the boronic acid. Inorganic bases such as K₂CO₃, Na₂CO₃, or K₃PO₄ are frequently used, often in an aqueous solution mixed with an organic solvent.[2][3] The strength of the base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is commonly used to dissolve both the organic and inorganic reagents.[2][3] Degassing the solvents is essential to prevent oxidation of the palladium catalyst.
A Key Building Block in Pharmaceutical Synthesis
Boronic acids are essential building blocks in the synthesis of bioactive molecules and for creating chemical libraries to explore structure-activity relationships.[8][9][10][11] The unique substitution pattern of this compound makes it particularly valuable in drug discovery.
-
Introduction of Fluorine: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate receptor binding affinity.[4][12]
-
The Nitro Group as a Synthetic Handle: The nitro group is a versatile functional group that can be readily reduced to an amine. This amine can then be further functionalized, allowing for the introduction of diverse pharmacologically relevant moieties.
Case Study: Synthesis of FLT3 Inhibitors for Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a validated drug target for acute myeloid leukemia (AML).[13][14] Several FLT3 inhibitors have been developed, and the synthesis of many of these complex molecules relies on cross-coupling reactions where substituted phenylboronic acids are key intermediates.[13][15][16][17] The (3-fluoro-4-nitrophenyl) moiety is a structural feature found in various kinase inhibitors. Its synthesis often involves a Suzuki-Miyaura coupling with this compound to construct the core scaffold of the inhibitor. The subsequent reduction of the nitro group to an amine allows for the attachment of other fragments of the molecule, ultimately leading to the final drug candidate.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound (Conventional Heating)
This protocol provides a general method for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (4 mL)
-
Degassed deionized water (1 mL)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Septum and inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the degradation of the palladium catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and deionized water to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Diagram of the Experimental Workflow:
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid reaction optimization and synthesis.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 4:1 Dioxane/H₂O mixture (3 mL)
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the aryl halide, this compound, Pd(PPh₃)₄, and Na₂CO₃.
-
Solvent Addition: Add the degassed 4:1 Dioxane/H₂O solvent system.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat to 120-150 °C for 15-60 minutes.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature and follow the work-up and purification steps as described in Protocol 1.[2]
Data Summary
The following table provides illustrative reaction parameters for the Suzuki-Miyaura coupling of substituted phenylboronic acids. Yields are highly dependent on the specific reaction partners and conditions.
| Boronic Acid | Substituent Effect | Expected Transmetalation Rate | Illustrative Yield Range |
| 4-Methoxyphenylboronic acid | Strong Electron-Donating | Fast | 90-99% |
| 4-Methylphenylboronic acid | Weak Electron-Donating | Moderate to Fast | 90-99% |
| Phenylboronic acid | Neutral | Moderate | 85-98% |
| 4-Cyanophenylboronic acid | Moderate Electron-Withdrawing | Moderate to Slow | 75-95% |
| This compound | Strong Electron-Withdrawing | Slow | 60-85% |
Note: The yield ranges are based on general literature reports for various Suzuki-Miyaura couplings and serve as a comparative guide.[3]
Conclusion
This compound is a powerful and strategic building block in organic synthesis. Its unique electronic properties, stemming from the synergistic effects of the fluoro and nitro substituents, make it a valuable reagent for constructing complex biaryl systems via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the mechanistic principles governing its reactivity allows for the rational design of experimental conditions to achieve high yields and purity. The protocols and insights provided in this guide are intended to facilitate the successful application of this versatile reagent in the synthesis of novel compounds for pharmaceutical and materials science research.
References
- A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
- Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed.
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid - Benchchem.
- The Role of Boronic Acids in Advanced Pharmaceutical Intermediates.
- The Synergy of Fluorine and Nitro Groups: 3-Fluoro-4-nitrobenzaldehyde in Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
- A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling - Benchchem.
- Which boronic acids are used most frequently for synthesis of bioactive molecules.
- α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML - PMC - PubMed Central.
- Design and synthesis of selective FLT3 inhibitors via exploration of back pocket II - PubMed.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI.
- Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv.
- Which boronic acids are used most frequently for synthesis of bioactive molecules? | Request PDF - ResearchGate.
- Which boronic acids are used most frequently for synthesis of bioactive molecules ? | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage.
- Discovery of a highly selective FLT3 inhibitor with specific proliferation inhibition against AML cells harboring FLT3-ITD mutation | Request PDF - ResearchGate.
- Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- The Role of Boronic Acids in Modern Pharmaceutical Synthesis.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. nbinno.com [nbinno.com]
- 13. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of selective FLT3 inhibitors via exploration of back pocket II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of (3-Fluoro-4-nitrophenyl)boronic Acid with Aryl Halides
Abstract
This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using (3-Fluoro-4-nitrophenyl)boronic acid. Biaryl compounds containing the 3-fluoro-4-nitrophenyl motif are significant structural units in medicinal chemistry and materials science. However, the electron-deficient nature of this boronic acid presents unique challenges to the catalytic cycle. These notes detail the mechanistic considerations, explain the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide robust, step-by-step protocols for coupling with a range of aryl halides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in organic synthesis.
Introduction and Mechanistic Considerations
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organohalides through a palladium-catalyzed cycle.[1] This reaction is prized for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1]
This compound is a valuable building block, but its reactivity is heavily influenced by the two strong electron-withdrawing groups (EWGs), the fluoro and nitro moieties. While EWGs on an aryl halide partner can accelerate the initial oxidative addition step, their presence on the boronic acid partner can impede the crucial transmetalation step.[2][3] The decreased electron density on the phenyl ring reduces the nucleophilicity of the organic group to be transferred to the palladium center.[2] Consequently, successful coupling requires careful optimization of the reaction conditions to overcome this reduced reactivity.
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.[4]
-
Transmetalation: The organic group from the activated boronate species is transferred to the Pd(II) center, displacing the halide. This step is facilitated by a base.[4][5]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new biaryl product and regenerating the catalytically active Pd(0) species.[4][6]
For an electron-deficient substrate like this compound, the transmetalation step is often rate-limiting. The selection of a suitable base, catalyst, and ligand system is therefore critical to activate the boronic acid and facilitate its transfer to the palladium center.
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Sources
Application Notes: (3-Fluoro-4-nitrophenyl)boronic Acid as a Strategic Building Block for Bioactive Molecules
Introduction: The Strategic Value of (3-Fluoro-4-nitrophenyl)boronic Acid
In the landscape of modern drug discovery, the selection of starting materials is a critical determinant of a program's success. This compound has emerged as a particularly valuable building block due to the unique confluence of its structural features. The phenylboronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of biaryl synthesis.[1][2] The true strategic advantage, however, lies in the substitution pattern of the aromatic ring:
-
The Nitro Group: As a strong electron-withdrawing group, the nitro functionality significantly modulates the electronic properties of the phenyl ring. This electronic-deficient nature can be crucial for engaging in specific interactions with biological targets, such as π-stacking or hydrogen bonding.[3] Furthermore, the nitro group is a synthetic linchpin, readily reducible to an amine, which opens up a vast chemical space for further derivatization and property modulation.[4][5]
-
The ortho-Fluorine Atom: The placement of a fluorine atom adjacent to the nitro group introduces several beneficial properties. Fluorine is a bioisostere of hydrogen but possesses high electronegativity. This can alter the pKa of adjacent functional groups, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability.[3] Crucially, the fluorine can act as a hydrogen bond acceptor, providing an additional point of interaction to improve binding affinity and selectivity for a target protein.
This combination makes the 3-fluoro-4-nitrophenyl motif a privileged scaffold for the synthesis of kinase inhibitors and other targeted therapeutics.[3][6]
The Causality of Reactivity: Insights into the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent method for incorporating the (3-Fluoro-4-nitrophenyl) moiety. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8]
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oa_complex [label="Ar-Pd(II)L₂(X)", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal_complex [label="Ar-Pd(II)L₂(Ar')", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar-Ar'", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; catalyst_regen [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for layout center_point [shape=point, width=0.01, height=0.01, label=""];
// Edges with labels pd0 -> oa_complex [label=" Oxidative\n Addition\n(Ar-X)"]; oa_complex -> transmetal_complex [label=" Transmetalation \n (Ar'-B(OH)₂) \n Base"]; transmetal_complex -> product [label=" Reductive\n Elimination "]; product -> catalyst_regen [style=invis]; // Helper for positioning transmetal_complex -> pd0 [style=invis]; // Ensure cycle points back
// Edge from center to product for visual separation center_point -> product [style=invis, minlen=2];
// Cycle back oa_complex -> center_point [style=invis]; center_point -> pd0 [label=" Catalyst\n Regeneration ", dir=back];
// Reactant inputs ar_x [label="Aryl Halide\n(Ar-X)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; boronic_acid [label="(3-F-4-NO₂Ph)B(OH)₂\n+ Base", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
ar_x -> oa_complex [style=dashed, arrowhead=none]; boronic_acid -> oa_complex [style=dashed, arrowhead=none]; }
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expert Insight: The electronic properties of this compound directly impact the reaction. The strong electron-withdrawing nature of the nitro and fluoro groups makes this boronic acid less nucleophilic than electron-rich or neutral arylboronic acids.[7] This can slow down the transmetalation step, which is often rate-limiting.[7] To overcome this, careful selection of reaction parameters is paramount:
-
Catalyst/Ligand: Palladium catalysts equipped with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required. These ligands stabilize the palladium center and facilitate both the oxidative addition and the challenging transmetalation step for electron-deficient boronic acids.
-
Base: A moderately strong base, such as K₂CO₃ or K₃PO₄, is necessary to activate the boronic acid by forming the more nucleophilic boronate species.[2][8] The choice of base can be critical and may require optimization for specific substrate pairings.
-
Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is commonly employed to dissolve both the organic reactants and the inorganic base.[9]
Core Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust, general procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (Ar-Br) (1.0 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Toluene (5 mL / mmol of Ar-Br)
-
Ethanol (1 mL / mmol of Ar-Br)
-
Water (1 mL / mmol of Ar-Br)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.5 equiv).[7]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Degas the solvents by bubbling Nitrogen or Argon through them for 15-20 minutes. Add the degassed toluene, ethanol, and water to the reaction flask via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The reaction is typically complete within 4-16 hours.
-
Monitoring (Self-Validation): Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the limiting aryl bromide indicates reaction completion.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and saturated brine (1x).[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure biaryl product.
Downstream Protocol: Nitro Group Reduction to Aniline
The conversion of the nitro group to a primary amine is a pivotal step, enabling a host of subsequent chemical transformations (e.g., amide bond formation, sulfonylation, reductive amination).[4][5]
Method of Choice: Tin(II) Chloride Reduction
This method is chosen for its high chemoselectivity, reliably reducing the nitro group without affecting the fluorine atom or other sensitive functionalities.[4][10] Catalytic hydrogenation, while efficient, carries a risk of dehalogenation.[10]
Materials:
-
3-Fluoro-4-nitrobiphenyl derivative (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 equiv)
-
Ethanol (or Ethyl Acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diatomaceous earth (Celite®)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the 3-fluoro-4-nitrobiphenyl starting material in ethanol (approx. 10 mL per mmol).
-
Reagent Addition: Add tin(II) chloride dihydrate in one portion. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature or heat gently to 50-60 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).[4]
-
Quenching & Filtration: Cool the reaction to room temperature and carefully quench by slowly adding saturated NaHCO₃ solution until the pH is basic (~8-9). The mixture will form a thick white precipitate (tin salts). Dilute with ethyl acetate and filter the slurry through a pad of Celite®, washing the pad thoroughly with ethyl acetate.[4]
-
Extraction: Transfer the filtrate to a separatory funnel. The layers may be difficult to separate; adding brine can help. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Final Wash & Dry: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3-fluoro-4-aminobiphenyl product, which can be purified further if necessary.[4]
Applications in Bioactive Molecule Synthesis
The utility of this compound is demonstrated by its incorporation into a range of potent kinase inhibitors.
| Target Kinase | Reported Activity (IC₅₀) | Significance | Reference Moiety |
| Aurora Kinase A | < 200 nM | Inhibition reduces levels of MYC oncoproteins, crucial in cancers like Small-Cell Lung Cancer (SCLC). | Pyrimidine-based inhibitors[11] |
| PI3K/mTOR | Low nM | Dual inhibitors of the PI3K/Akt/mTOR pathway, a central signaling cascade in cancer cell growth and survival. | Pyrrolopyrimidine scaffolds[12] |
| Rho Kinase (ROCK) | ~25 nM | ROCK inhibitors have applications in cardiovascular disease and oncology. | Isoquinoline-based inhibitors[13] |
Safety and Handling
Researcher Responsibility: It is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents before commencing any experimental work.[14][15][16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][17]
-
Handling: Handle arylboronic acids in a well-ventilated fume hood.[15] Avoid inhalation of dust and direct contact with skin and eyes.[15][17] In case of contact, rinse immediately and thoroughly with water.[17][18]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, often under an inert atmosphere, as some boronic acids can be sensitive to air and moisture.[15]
-
Toxicity: Arylboronic acids may be considered potentially genotoxic impurities, and care should be taken to control residual levels in final compounds intended for therapeutic use.[19]
References
- Benchchem. Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Application Notes and Protocols.
- ACS Publications. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.
- Benchchem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Fluoro-4-nitrophenol in Modern Pharmaceutical Synthesis.
- RSC Publishing. Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C. Green Chemistry.
- Semantic Scholar. Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 3-Fluoro-4-nitrophenol.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- Benchchem. A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
- Thermo Fisher Scientific. Phenylboronic acid - SAFETY DATA SHEET.
- NIH National Library of Medicine. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane.
- Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- ChemPoint.com. SAFETY DATA SHEET - ARISTONIC® ACID H.
- Fisher Scientific. SAFETY DATA SHEET - 2-Tolylboronic acid.
- ResearchGate. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate.
- Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry.
- Andrew G Myers Research Group, Harvard University. The Suzuki Reaction.
- Benchchem. A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
- NIH National Library of Medicine. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- NIH National Library of Medicine. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.
- NIH National Library of Medicine. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- PubMed. Design and synthesis of rho kinase inhibitors (III).
- Vertex Pharmaceuticals. Design and synthesis of kinase inhibitors using novel heterocyclic systems.
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Application Notes and Protocols: The Role of (3-Fluoro-4-nitrophenyl)boronic Acid in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Importance of Fluorinated Building Blocks in Kinase Inhibitor Discovery
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have revolutionized the treatment of various malignancies by selectively blocking the activity of these rogue enzymes. The design and synthesis of potent and selective kinase inhibitors is a cornerstone of modern medicinal chemistry.
A key strategy in the development of next-generation kinase inhibitors is the incorporation of fluorine atoms into the molecular scaffold.[1][2] Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic molecules.[3][4] Strategic fluorination can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to the target protein.[1][2] This often translates to improved pharmacokinetic profiles, increased potency, and better overall therapeutic efficacy.[1][5]
(3-Fluoro-4-nitrophenyl)boronic acid has emerged as a valuable and versatile building block in this context. Its unique trifunctional nature—a boronic acid for cross-coupling, a fluorine atom for modulating drug properties, and a nitro group that can be a key binding element or a precursor for further functionalization—makes it an ideal reagent for constructing complex molecular architectures found in many kinase inhibitors. This guide provides an in-depth exploration of the role of this compound in this field, complete with detailed protocols and mechanistic insights.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid that is readily available from commercial suppliers. The presence of both a strongly electron-withdrawing nitro group and a moderately electron-withdrawing fluorine atom significantly influences its reactivity in palladium-catalyzed cross-coupling reactions.
| Property | Value |
| Molecular Formula | C₆H₅BFNO₄ |
| Molecular Weight | 184.92 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Solubility | Soluble in methanol, DMF, and DMSO |
The electronic properties of the substituents on the boronic acid play a crucial role in the transmetalation step of the Suzuki-Miyaura coupling catalytic cycle.[6][7] Generally, electron-withdrawing groups can increase the Lewis acidity of the boron atom, which can facilitate the transmetalation process.[7] However, ortho-fluorinated aryl boronic acids can sometimes be prone to competitive protodeboronation under basic conditions.[8] Therefore, careful optimization of reaction conditions is often necessary to achieve high yields.
Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Scaffolds
The primary application of this compound in kinase inhibitor synthesis is its use as a coupling partner in the Suzuki-Miyaura reaction.[9] This powerful palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the (3-fluoro-4-nitrophenyl) moiety and a diverse range of (hetero)aryl halides or triflates, which often form the core scaffold of the kinase inhibitor.[10][11]
Caption: General schematic of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations and Causality in Protocol Design
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9] The choice of catalyst, base, and solvent is critical for a successful reaction, especially with electronically modified boronic acids.
-
Catalyst Selection: Palladium(0) is the active catalytic species. Pre-catalysts like Pd(dppf)Cl₂ or palladium acetate with phosphine ligands (e.g., XPhos, SPhos) are commonly used.[9][10] For challenging couplings involving electron-deficient boronic acids, highly active biarylphosphine-based pre-catalysts can be employed to ensure the coupling rate outpaces potential deboronation.[8]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[7] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[8][10] The choice of base can influence reaction kinetics and suppress side reactions. Weaker bases are sometimes preferred for sensitive substrates.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is often employed.[10] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate species.
Protocol: Synthesis of a Kinase Inhibitor Precursor via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic heteroaryl bromide, a common step in the synthesis of various kinase inhibitors.
Materials and Reagents
-
Heteroaryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Procedure
Caption: Workflow for the synthesis of a kinase inhibitor precursor.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Base Addition: Add potassium carbonate (2.0 mmol) to the reaction mixture.
-
Heating and Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Recommended Value | Rationale |
| Boronic Acid Equiv. | 1.2 - 1.5 | To drive the reaction to completion and account for potential protodeboronation.[8] |
| Catalyst Loading | 1-5 mol% | Sufficient for catalytic turnover; higher loading may be needed for less reactive substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Choice depends on substrate reactivity and tolerance to basicity.[8][10] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
| Solvent Ratio | 4:1 to 5:1 (Organic:Aqueous) | Balances solubility of organic reactants and inorganic base. |
The Role of the 3-Fluoro-4-nitrophenyl Moiety in Kinase Inhibition
The incorporation of the 3-fluoro-4-nitrophenyl group into a molecule can have several beneficial effects on its activity as a kinase inhibitor.
Structure-Activity Relationship (SAR) Insights
-
Hydrogen Bonding: The nitro group is a strong hydrogen bond acceptor and can form crucial interactions with amino acid residues in the ATP-binding pocket of the kinase, thereby anchoring the inhibitor and increasing its potency.
-
Fluorine Interactions: The fluorine atom can engage in favorable electrostatic or dipole-dipole interactions with the protein.[3][4] It can also modulate the pKa of nearby functional groups, which can influence binding affinity.[1][3]
-
Conformational Control: The presence of the ortho-fluoro substituent can induce a specific conformation in the biaryl system, which may be more favorable for binding to the kinase active site.[1]
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic oxidation by cytochrome P450 enzymes.[2] Placing a fluorine atom at a potential site of metabolism can block this pathway, thereby increasing the drug's half-life and bioavailability.[1][2]
Case Study: Lapatinib
While not directly synthesized using this compound, the structure of the dual tyrosine kinase inhibitor Lapatinib, used to treat breast cancer, illustrates the importance of a related fluorinated moiety.[12] Lapatinib contains a 3-fluoro-benzyloxy group, where the fluorine atom is crucial for its inhibitory activity.[3] This highlights the general principle that strategic placement of fluorine in this region of the molecule is a validated strategy in kinase inhibitor design. The synthesis of Lapatinib and its analogues often involves Suzuki-Miyaura coupling reactions, underscoring the relevance of the protocols described herein for the synthesis of novel inhibitors.[13]
Conclusion and Future Perspectives
This compound is a powerful and versatile reagent for the synthesis of kinase inhibitors. Its strategic use in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of a fluorinated and functionalized phenyl ring, which can significantly enhance the pharmacological properties of the resulting molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery to leverage this valuable building block in the design and synthesis of the next generation of targeted cancer therapeutics. The continued development of more efficient and robust catalytic systems for Suzuki-Miyaura couplings will further expand the utility of functionalized boronic acids like this compound in medicinal chemistry.
References
-
Title: Fluorine in drug discovery: Role, design and case studies Source: ResearchGate URL: [Link]
-
Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: PMC - NIH URL: [Link]
-
Title: Synthesis of lapatinib using a novel, inexpensive, and environmentally friendly approach Source: Journal of the Indian Chemical Society URL: [Link]
-
Title: Roles of Fluorine in Drug Design and Drug Action Source: Bentham Science URL: [Link]
- Title: Fluorine in drug discovery: Role, design and case studies Source: Google Cloud URL
-
Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: Canadian Science Publishing URL: [Link]
-
Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]
-
Title: Practical synthesis of lapatinib Source: Journal of China Pharmaceutical University URL: [Link]
-
Title: An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Suzuki–Miyaura Coupling Source: Synthetic Methods in Drug Discovery: Volume 1 - Books URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
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- 2. tandfonline.com [tandfonline.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
Application Note & Protocol: Microwave-Assisted Suzuki Coupling with (3-Fluoro-4-nitrophenyl)boronic Acid
Introduction: The Strategic Importance of the 3-Fluoro-4-nitrobiphenyl Moiety
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide focuses on the microwave-assisted synthesis of biaryls using a key building block: (3-Fluoro-4-nitrophenyl)boronic acid. The resulting 3-fluoro-4-nitrobiphenyl scaffold is of significant interest to medicinal chemists and materials scientists. The strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3][4] The nitro group, in turn, serves as a versatile synthetic handle, readily converted to an amine for further derivatization, making this an invaluable intermediate in drug discovery programs targeting a wide range of diseases.[5]
Microwave-assisted synthesis offers a substantial acceleration of this transformation compared to conventional heating, often reducing reaction times from hours to mere minutes.[6] This rapid, efficient heating leads to higher yields, cleaner reaction profiles, and supports high-throughput synthesis efforts essential in modern drug development.[7][8] This document provides a comprehensive protocol, explains the causality behind experimental choices, and offers troubleshooting guidance for researchers employing this powerful synthetic tool.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale
Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting. The Suzuki-Miyaura coupling proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halogen bond of the aryl halide (Ar¹-X). This is often the rate-determining step and results in a Pd(II) intermediate.[1] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[9]
-
Transmetalation: For this step to occur, the organoboron species must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻).[10][11][12] This complex then transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide. The choice and strength of the base can significantly impact reaction success.[13]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the Pd(0) catalyst, allowing the cycle to continue.[1]
Microwave irradiation dramatically enhances reaction rates primarily through rapid, direct heating of the polar reaction medium, and potentially the catalyst itself, leading to a significant increase in kinetic energy.[14]
Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Reaction Cycle.
Detailed Application Protocol
This protocol is a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Store under inert gas, refrigerated. |
| Aryl Bromide (Ar-Br) | >98% | Various | The electronic nature of the aryl bromide will affect reactivity. |
| [1,1'-Bis(diphenylphosphino)ferrocene]Pd(II)Cl₂ | Synthesis Grade | Strem, Sigma | A robust, air-stable precatalyst. Other catalysts can be used (see Troubleshooting). |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Fisher Scientific | A common, effective base. Must be finely powdered and dry. |
| 1,4-Dioxane | Anhydrous, >99.8% | Acros Organics | Use a freshly opened bottle or solvent from a purification system. Degas thoroughly before use. |
| Deionized Water | HPLC Grade | - | Degas thoroughly before use. |
| Microwave Reactor Vials | 10 mL | CEM, Biotage | Ensure vials are rated for the temperature and pressure of the reaction. |
| Inert Gas | Nitrogen or Argon | - | Required for creating an inert atmosphere to protect the catalyst. |
| Standard Glassware & Purification Supplies | - | - | TLC plates, ethyl acetate, hexanes, silica gel for chromatography. |
Step-by-Step Experimental Workflow
Figure 2: High-Level Experimental Workflow for Microwave Suzuki Coupling.
1. Reagent Preparation & Vial Assembly:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.2 mmol, 1.2 equiv). Using a slight excess of the boronic acid can help drive the reaction to completion.
-
Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
2. Solvent Addition & Degassing:
-
To the vial containing the solids, add anhydrous 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) via syringe. The aqueous co-solvent is often crucial for dissolving the base and facilitating the reaction.[15]
-
Seal the vial with a cap.
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9][16]
3. Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave reactor.
-
Set the reaction parameters:
- Temperature: 120 °C
- Hold Time: 15 minutes
- Power: Dynamic (Allow the instrument to modulate power to maintain temperature)
- Stirring: On (High)
-
Run the reaction. Monitor the internal pressure to ensure it remains within the safe operating limits of the vial.
4. Reaction Work-up & Extraction:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine fractions containing the pure product (as determined by TLC) and concentrate to yield the final 3-fluoro-4-nitrobiphenyl product.
Expected Results & Optimization Parameters
The conditions provided are a general starting point. Yields can vary significantly based on the specific aryl halide used.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv) | Aryl chlorides are less reactive and may require more active catalysts (e.g., those with Buchwald ligands like SPhos or XPhos) and higher temperatures.[16][17] |
| Boronic Acid | This compound (1.1 - 1.5 equiv) | A slight excess ensures complete consumption of the limiting aryl halide. Boronic acids can undergo homocoupling or protodeboronation; using fresh reagent is advised.[9][13] |
| Catalyst | Pd(dppf)Cl₂ (1-5 mol%) | Pd(PPh₃)₄ or Pd(OAc)₂ with an appropriate phosphine ligand can also be effective. Catalyst loading can be screened to balance cost and efficiency.[18][19] |
| Base | K₂CO₃ (2-3 equiv) | Other bases like Cs₂CO₃ or K₃PO₄ can be more effective, especially for challenging substrates, but are more expensive.[13] The choice of base is often empirical and worth screening. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Other solvent systems like Toluene/EtOH/H₂O or DMF/H₂O can be used.[15][20] The solvent must be polar enough to absorb microwave energy effectively. |
| Temperature | 100 - 140 °C | Higher temperatures can accelerate the reaction but may also lead to degradation of reagents or products. A temperature screen is recommended for new substrates. |
| Time | 5 - 30 minutes | Reaction progress should be monitored by TLC or LC-MS to avoid prolonged heating, which can lead to side product formation.[16] |
| Expected Yield | 75 - 95% | Highly dependent on the coupling partner. Electron-poor aryl halides tend to react faster and give higher yields. |
Troubleshooting Common Issues
Even robust reactions can encounter problems. A logical approach to troubleshooting is key.
Figure 3: A Decision-Making Flowchart for Troubleshooting Suzuki Reactions.
-
Problem: Low or No Yield
-
Cause A: Inactive Catalyst. The Pd(0) species is sensitive to oxygen.
-
Solution: Ensure all solvents were rigorously degassed and the reaction was assembled and run under a positive pressure of inert gas (N₂ or Ar). Use a fresh bottle of catalyst.[9]
-
Cause B: Poor Reagent Quality. Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[13]
-
Solution: Use a fresh supply of this compound. Consider converting it to a more stable pinacol (BPin) ester if instability is a persistent issue.[9]
-
Cause C: Suboptimal Conditions. The chosen base or solvent may not be ideal for your specific substrate.
-
Solution: Screen alternative bases. Potassium phosphate (K₃PO₄) is often more effective for less reactive substrates.[13] Consider a different catalyst/ligand system known for activating challenging substrates (e.g., a Buchwald-type catalyst).[17][18]
-
-
Problem: Significant Side Product Formation
-
Cause A: Protodeboronation. The boronic acid C-B bond is cleaved and replaced with C-H.
-
Solution: This is often caused by excess water or non-anhydrous conditions. Ensure the use of anhydrous base and solvents.[13]
-
Cause B: Homocoupling. The boronic acid couples with itself (Ar-B(OH)₂ → Ar-Ar).
-
Solution: This is typically promoted by the presence of oxygen. Improve the degassing procedure to ensure the reaction is truly anaerobic.[16]
-
Safety & Handling
All chemical manipulations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[21][22][23][24]
-
Palladium Catalysts: Heavy metals can be toxic. Avoid inhalation and skin contact.
-
1,4-Dioxane: Is a suspected carcinogen and can form explosive peroxides. Use only stabilized, anhydrous grades and handle with extreme care.[9]
-
Microwave Reactor: Operate the instrument according to the manufacturer's specifications. Never exceed the maximum temperature or pressure ratings for the reaction vials.
In case of exposure, consult the relevant Safety Data Sheet (SDS) immediately.[21][22][23][25]
References
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Suzuki reaction. Wikipedia. [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- da Silva, F. A., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta.
-
Exploring Catalyst Options: Suzuki Coupling with Palladium. SINOPEG. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
- Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Molla, S., & Patel, B. K. (2017). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry.
- Biffis, A., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Høyer, D., & Skrydstrup, T. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Molecules.
-
The Effect of Solvent Used on the Suzuki-Miyaura Coupling of Ia with.... ResearchGate. [Link]
- Gorgani, L., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Duval, S., et al. (2020).
- Majumder, S., & Gipson, J. D. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Zhang, W., et al. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters.
-
How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
- Nun, P., et al. (2009).
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
- Baxendale, I. R., et al. (2006).
- Blettner, C. G., et al. (1999). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry.
-
Safety Data Sheet: 4,5-Difluoro-2-nitrophenylboronic acid. Angene Chemical. [Link]
- Sharma, A. K., et al. (2007). Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. The Journal of Organic Chemistry.
- Zhang, W., et al. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters (via PMC).
- Zhang, W., et al. (2006).
- Boufroura, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.
- Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences.
- Al-Zahrani, A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
- Morissette, C., et al. (2004). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. Journal of Medicinal Chemistry.
- Genovese, S., et al. (2019). Pharmaceutical Applications of Organofluorine Compounds. 19 F NMR Fragment‐Based Discovery. ChemMedChem.
- Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Bulletin of the Chemical Society of Japan.
Sources
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- 3. mdpi.com [mdpi.com]
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- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Simple and Rapid Microwave‐Assisted Suzuki–Miyaura Cross‐coupling in Betaine/Glycerol Natural Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. thieme-connect.com [thieme-connect.com]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. fishersci.com [fishersci.com]
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- 23. fishersci.com [fishersci.com]
- 24. angenechemical.com [angenechemical.com]
- 25. aksci.com [aksci.com]
reductive coupling of (3-Fluoro-4-nitrophenyl)boronic acid with nitro compounds
Application Note & Protocol
Topic: Reductive Coupling of (3-Fluoro-4-nitrophenyl)boronic Acid with Nitro Compounds: A Modern Strategy for the Synthesis of Unsymmetrical Diarylamines
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of unsymmetrical diarylamines is a cornerstone of modern medicinal chemistry, as this scaffold is a prevalent feature in a multitude of pharmacologically active agents. Traditional synthetic routes often involve multi-step processes, including the pre-formation and isolation of anilines for subsequent cross-coupling reactions. This application note details a more efficient, one-pot methodology: the direct reductive coupling of this compound with various nitroarenes. By leveraging widely available nitro compounds as latent amine precursors, this approach offers a step- and atom-economical alternative for constructing valuable C(sp²)–N–C(sp²) bonds. We provide a comprehensive theoretical background, a detailed experimental protocol based on copper catalysis, troubleshooting guidance, and insights into the reaction's scope and mechanism, specifically tailored for professionals in drug discovery and development.
Introduction: The Strategic Advantage of Reductive C-N Coupling
The diarylamine motif is integral to the structure of numerous pharmaceuticals and functional materials. Historically, its synthesis has been dominated by methods like the Buchwald-Hartwig amination, which couples an aryl halide with a pre-formed arylamine. While powerful, this approach necessitates a separate synthetic step to reduce a nitroarene precursor to the required amine, adding time and cost while potentially introducing sensitive functional groups that complicate handling.
The direct reductive coupling of nitro compounds with boronic acids has emerged as a powerful and reliable strategy to streamline this process.[1][2][3] This one-pot transformation circumvents the need to isolate intermediate amines, thereby increasing overall efficiency.[1] The reaction utilizes the nitro group as a masked amine, which is unmasked in situ and coupled with a boronic acid partner. This methodology is particularly valuable in drug discovery campaigns where rapid library synthesis and structural diversification are paramount.
This guide focuses on a particularly relevant building block: This compound . This substrate is of high interest due to:
-
The Boronic Acid Moiety: A versatile functional group for cross-coupling and a known pharmacophore in its own right, found in drugs like Bortezomib.[4][5][6]
-
Fluorine Substitution: The presence of a fluorine atom can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[4]
-
The Nitro Group: Serves as the latent amino group for the coupling reaction.
Reaction Principle and Catalytic Mechanism
The core transformation involves the deoxygenative coupling of a nitroarene with an arylboronic acid, typically mediated by a transition metal catalyst and a stoichiometric reductant. Various catalytic systems based on molybdenum, nickel, palladium, and copper have been successfully developed.[1][2][7][8]
A commonly accepted mechanism, particularly for copper-catalyzed systems, proceeds via a nitrosoarene intermediate.[1][9][10] The catalyst plays a dual role: first, facilitating the partial reduction (deoxygenation) of the nitroarene to a nitrosoarene, and second, mediating the C-N bond-forming cross-coupling of the nitrosoarene with the boronic acid.[9][10]
The proposed catalytic cycle using a copper catalyst is illustrated below.
Sources
- 1. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05100E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (3-Fluoro-4-nitrophenyl)boronic acid
Welcome to the technical support guide for the purification of (3-Fluoro-4-nitrophenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The presence of both electron-withdrawing fluorine and nitro groups on the phenyl ring imparts unique reactivity to this molecule, but also presents specific challenges in its isolation and purification. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you obtain high-purity material, ensuring the success and reproducibility of your downstream applications, such as Suzuki-Miyaura cross-coupling reactions.
Section 1: Understanding the Molecule & Common Impurities
This compound is a weakly acidic crystalline solid. Its purification is often complicated by its chemical nature and the presence of characteristic impurities derived from its synthesis or degradation.
The Boronic Acid-Boroxine Equilibrium
A fundamental challenge in handling arylboronic acids is their tendency to undergo reversible dehydration to form a cyclic trimeric anhydride, known as a boroxine.[1][2][3] This equilibrium is entropy-driven and can be influenced by factors such as solvent, temperature, and the presence of water.[1][4] The presence of both the monomeric acid and the trimeric boroxine in a sample can lead to complex NMR spectra and inaccurate quantification, potentially impacting stoichiometric calculations for subsequent reactions.
Caption: Reversible equilibrium between the boronic acid and its boroxine anhydride.
Common Process & Degradation-Related Impurities
-
Unreacted Starting Materials: Depending on the synthetic route (e.g., from 1-bromo-3-fluoro-4-nitrobenzene), residual starting materials may persist.
-
Protodeboronation Product (2-Fluoro-1-nitrobenzene): The carbon-boron bond can be cleaved under various conditions (especially in the presence of acid, base, or certain metals), replacing the -B(OH)₂ group with a hydrogen atom.[5][6]
-
Homocoupling Byproducts: During Suzuki-Miyaura coupling reactions, boronic acids can couple with themselves to form symmetrical biaryl compounds, a reaction often promoted by the presence of oxygen.[7][8]
-
Inorganic Salts: Salts from the workup of the borylation reaction (e.g., lithium or magnesium salts) may be carried through.
Section 2: Purification Strategy & Troubleshooting FAQs
The optimal purification strategy depends on the nature and quantity of impurities, as well as the scale of your experiment. The following workflow and FAQs provide a guide to selecting the most effective method.
Caption: Decision workflow for purifying this compound.
Q1: My crude material contains significant non-polar impurities and unreacted starting material. What is the most efficient first-pass purification method?
A1: Acid-base extraction is the most powerful and scalable initial purification step for removing non-acidic or weakly acidic organic impurities.[9][10] The principle relies on the weak acidity of the boronic acid group (predicted pKa ≈ 7).[11][12] By treating the crude mixture with an aqueous base (e.g., NaOH), the boronic acid is deprotonated to form a water-soluble sodium boronate salt. Non-acidic impurities remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer re-protonates the boronate, precipitating the purified boronic acid.
Q2: I've run an NMR on my "purified" product, but the aromatic region is complex and the integrals don't match. Is it still impure?
A2: This is a classic sign of the boronic acid/boroxine equilibrium. The boroxine trimer has a different chemical environment and thus different NMR signals compared to the monomeric acid.[13] You may observe two sets of aromatic signals, and the -B(OH)₂ protons will often appear as a very broad, sometimes invisible, signal. To confirm this, you can try dissolving a small sample in a solvent mixture containing a few drops of D₂O (e.g., DMSO-d₆ + D₂O). The water should shift the equilibrium towards the monomeric boronic acid, simplifying the spectrum. For quantitative purposes (like qNMR), it is crucial to ensure the equilibrium is fully shifted to the monomer.[14]
Q3: I attempted purification by standard silica gel chromatography, but my product either didn't elute or I had very low recovery. What went wrong?
A3: This is a common and frustrating issue. Boronic acids are known to interact strongly with the acidic silanol groups on the surface of standard silica gel.[5][15] This strong, Lewis acid-base interaction leads to significant tailing, poor separation, and often irreversible adsorption of the product onto the column.[16] Solutions:
-
Avoid Silica Gel: If possible, use non-chromatographic methods like extraction or recrystallization.
-
Use Neutral Alumina: For less polar boronic acids or their esters, neutral alumina can be a suitable alternative to silica gel.[15][17]
-
Deactivate the Silica: You can passivate the silica gel by pre-treating it with boric acid or by including a small amount of a modifier like acetic acid in your eluent, though this can complicate solvent removal.[15][18]
Q4: Recrystallization attempts have failed to yield clean material. What solvent systems are recommended for this compound?
A4: The key to successful recrystallization is finding a solvent system where the boronic acid has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain soluble. Given the polar nature of the nitro group, suitable systems often involve polar solvents or mixtures.
| Solvent System | Rationale & Comments |
| Hot Water | Boronic acids can often be recrystallized from hot water.[19] Effective for removing organic, less polar impurities. |
| Ethanol / Water | Dissolve in a minimum of hot ethanol, then add hot water dropwise until turbidity persists. Cool slowly. |
| Ethyl Acetate / Hexanes | A common system for moderately polar compounds. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.[13][17] |
| Toluene | Can be effective for removing highly polar impurities that are insoluble in hot toluene. |
Always perform small-scale solvent screening tests before committing your entire batch.
Q5: My material is still not pure enough for my GMP application after trying extraction and recrystallization. Is there a more robust purification method?
A5: Yes, for achieving very high purity, derivatization is an excellent strategy. The most common method is the formation of a diethanolamine adduct.[20] Boronic acids react readily with diethanolamine to form stable, crystalline complexes that often precipitate from non-polar solvents, leaving impurities behind in the solution.[6][19] The pure boronic acid can then be easily regenerated from this adduct by treatment with acid.
Section 3: Detailed Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Basification: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous sodium hydroxide (NaOH) solution. The boronic acid will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. Wash this combined aqueous phase once with the organic solvent to remove any last traces of non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M hydrochloric acid (HCl) while stirring until the pH is ~2-3. The pure boronic acid will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexanes to aid in drying. Dry the product under high vacuum.
Protocol 2: Purification by Recrystallization (Example: Ethyl Acetate/Hexanes)
-
Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can further promote crystallization by placing the flask in an ice bath or refrigerator. If no crystals form, add hexanes dropwise as an anti-solvent until the solution becomes persistently cloudy, then allow it to stand.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold hexanes and dry thoroughly under vacuum.
Protocol 3: Purification via Diethanolamine Adduct Formation
-
Adduct Formation: Dissolve the impure boronic acid in a minimal amount of a suitable solvent like methylene chloride or ether. Add one equivalent of diethanolamine dropwise with stirring.[20]
-
Precipitation: The diethanolamine adduct will typically precipitate as a white or off-white solid. Continue stirring the slurry for 15-30 minutes to ensure complete formation.
-
Isolation: Collect the solid adduct by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., ether) to remove soluble impurities.
-
Regeneration of Boronic Acid: Suspend the purified adduct in ethyl acetate and wash with 1 M HCl in a separatory funnel. This will break the adduct and transfer the diethanolamine into the aqueous layer as its hydrochloride salt. The pure boronic acid will remain in the ethyl acetate layer.
-
Final Workup: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.
Section 4: Quality Control & Purity Assessment
-
¹H NMR Spectroscopy: Use a deuterated solvent like DMSO-d₆. The spectrum should show clean aromatic signals corresponding to the product structure. The broad singlet for the B(OH)₂ protons should integrate to 2H. The absence of signals for protodeboronation products or other organic impurities confirms purity.[14]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing purity and detecting trace impurities.[21][22] A typical method would use a C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or TFA.
-
Melting Point: A sharp melting point range is indicative of high purity. Compare the observed value to the literature value.
Section 5: Storage and Stability
Arylboronic acids can degrade over time, primarily through protodeboronation. To ensure long-term stability, store this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container at 2-8°C.[11] Avoid exposure to moisture, light, and high temperatures.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion]. Available at: [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2016). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: [Link]
-
Miyake, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Gleason, J. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available at: [Link]
- Snape, T. (2009). Process for purification of boronic acid and its derivatives. Google Patents (WO2009072107A2).
-
Reddit r/OrganicChemistry. (2023). HELP: Purifying boronic acids sucks. [Online discussion]. Available at: [Link]
-
Chemistry Stack Exchange. (2023). Challenging purification of organoboronic acids. [Online discussion]. Available at: [Link]
-
Reddit r/chemistry. (2017). Purification of boronic acids? [Online discussion]. Available at: [Link]
-
Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Online discussion]. Available at: [Link]
-
Ying, W. (2023). Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. figshare. Available at: [Link]
-
Organic Syntheses. (2005). (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]
-
Organic Syntheses. (2011). ONE-POT SYNTHESIS OF TETRABUTYLAMMONIUM TRIFLUOROBORATES FROM BORONIC ACIDS. Available at: [Link]
-
ResearchGate. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Available at: [Link]
-
ResearchGate. (2014). Boroxine formation reaction mechanism as calculated by DFT. Available at: [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? [Online discussion]. Available at: [Link]
-
van Leeuwen, F. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Hogeschool van Arnhem en Nijmegen. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online discussion]. Available at: [Link]
-
Boron Matters. (2023). What are the analytical methods for determining the purity of Boric acid - 10B? Available at: [Link]
-
Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. Available at: [Link]
-
Wikipedia. (n.d.). Boroxine. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Reddit r/Chempros. (2023). Struggling with Suzuki Reaction. [Online discussion]. Available at: [Link]
-
Beleggia, R., & Hall, D. G. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews. Available at: [Link]
-
PubChem. (n.d.). 4-Fluoro-3-nitrophenylboronic acid. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Available at: [Link]
- Google Patents. (2020). A kind of synthetic process improvement of 3,4,5-trifluorophenol. (CN110981699A).
Sources
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- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 352530-22-4 CAS MSDS (4-Fluoro-3-nitrophenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 18. academic.oup.com [academic.oup.com]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. waters.com [waters.com]
- 22. figshare.com [figshare.com]
Technical Support Center: Optimizing Suzuki Coupling Yield with (3-Fluoro-4-nitrophenyl)boronic Acid
Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on the use of (3-Fluoro-4-nitrophenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic routes. Here, we will delve into the mechanistic nuances and practical considerations required to achieve high yields with this challenging, electron-deficient substrate.
Introduction: The Challenge of Electron-Deficient Boronic Acids
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2][3] However, the electronic properties of the coupling partners can significantly influence the reaction's efficiency.[4] this compound, with its two electron-withdrawing groups (a fluorine atom and a nitro group), presents a notable challenge. These substituents decrease the electron density on the phenyl ring, which can lead to a slower rate of transmetalation, a critical step in the catalytic cycle.[5] Furthermore, electron-deficient boronic acids can be more susceptible to decomposition and side reactions like protodeboronation.[6][7]
This guide will provide a structured approach to troubleshooting and optimizing your Suzuki coupling reactions involving this specific boronic acid, addressing common issues in a question-and-answer format and offering detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
A1: Low or no yield is a frequent challenge and can stem from several factors when working with electron-deficient boronic acids.[8][9] A systematic approach to troubleshooting is recommended.
-
Inadequate Catalyst System: The choice of palladium catalyst and ligand is paramount. For electron-deficient boronic acids, a highly active catalyst system is necessary to overcome the slower transmetalation step.[4]
-
Recommendation: Employ modern, electron-rich, and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), which are known to accelerate both oxidative addition and reductive elimination.[6][10] Consider using pre-formed palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) to ensure efficient generation of the active Pd(0) species.[6]
-
-
Suboptimal Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[3][11] With electron-deficient boronic acids, a stronger base is often required to facilitate the formation of the more nucleophilic boronate species.[6][12]
-
Solvent Effects: The solvent can significantly influence reaction rates and selectivity.[13][14][15] For challenging couplings, the choice of solvent can be critical.
-
Recommendation: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often in a mixture with water, are commonly used.[15][16][17] The water co-solvent can aid in dissolving the inorganic base and facilitating the transmetalation step.[13] Ensure all solvents are thoroughly degassed to prevent oxygen from deactivating the catalyst.[6][18]
-
-
Reaction Temperature: Electron-deficient substrates may require higher temperatures to achieve a reasonable reaction rate.
-
Recommendation: If you are using a lower boiling point solvent like THF, consider switching to a higher boiling point solvent such as toluene or dioxane to allow for higher reaction temperatures (e.g., 80–110 °C).[6]
-
Issue 2: Presence of Side Products
Q2: I am observing significant amounts of side products in my reaction mixture, primarily homocoupling of the boronic acid and protodeboronation. How can I minimize these?
A2: The formation of side products is a common issue, particularly with sensitive boronic acids.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. Electron-deficient boronic acids are particularly prone to this side reaction, especially under harsh basic conditions.[7]
-
Recommendation:
-
Use Milder Bases: If possible, screen weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃), though this may require a more active catalyst system to maintain a good reaction rate.[11][17]
-
Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can suppress protodeboronation.
-
Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester, which can be less susceptible to protodeboronation.[7]
-
-
-
Homocoupling (Glaser Coupling): This is the dimerization of the boronic acid to form a symmetrical biaryl. It is often promoted by the presence of oxygen.
-
Recommendation: Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction is crucial to minimize homocoupling.[6]
-
Data Presentation: Optimizing Reaction Parameters
The following table summarizes key reaction parameters and their recommended adjustments for optimizing the Suzuki coupling of this compound.
| Parameter | Standard Conditions | Recommended Optimization for this compound | Rationale |
| Palladium Source | Pd(PPh₃)₄ | XPhos Pd G3, SPhos Pd G2 | Buchwald pre-catalysts are highly active and efficient for challenging substrates.[4][6] |
| Ligand | PPh₃ | XPhos, SPhos | Electron-rich, bulky ligands accelerate the key steps of the catalytic cycle.[10] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are often necessary to activate electron-deficient boronic acids.[3][6] |
| Solvent | Toluene/H₂O | 1,4-Dioxane/H₂O, THF/H₂O | Polar aprotic solvents can enhance reaction rates and solubility.[13][16] |
| Temperature | 80 °C | 100-110 °C | Higher temperatures can overcome the activation energy barrier for slower reactions.[6] |
Experimental Protocols
Standard Suzuki Coupling Protocol (for initial screening)
This protocol provides a starting point for the Suzuki coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimized Suzuki Coupling Protocol for this compound
This protocol incorporates the recommended optimizations for improved yield.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (9 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, XPhos Pd G3, and finely powdered K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Key Processes
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling reaction.[10][16][21]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a systematic approach to diagnosing and resolving low yield issues with this compound.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. vapourtec.com [vapourtec.com]
- 20. shoko-sc.co.jp [shoko-sc.co.jp]
- 21. chem.libretexts.org [chem.libretexts.org]
common side reactions with (3-Fluoro-4-nitrophenyl)boronic acid
Welcome to the technical support guide for (3-Fluoro-4-nitrophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this electron-deficient arylboronic acid. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Problem 1: Low or No Yield of the Desired Cross-Coupled Product
You've set up your Suzuki-Miyaura coupling reaction, but analysis by TLC, GC-MS, or LC-MS shows a high percentage of unreacted starting materials and minimal product formation.
Possible Cause A: Catalyst Inactivity or Oxygen Contamination
The palladium catalyst is the heart of the Suzuki-Miyaura reaction. The active catalytic species, Pd(0), is susceptible to oxidation, which renders it inactive.[1] Oxygen contamination can also promote the undesired homocoupling of the boronic acid.[1]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Use a Schlenk line or a glovebox for the reaction setup. Solvents must be properly degassed by methods such as freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[1]
-
Verify Catalyst and Ligand Integrity: If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle.[1]
-
Check Ligand Choice: For electron-deficient systems, standard ligands like PPh₃ may not be optimal. Consider more electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) that can facilitate the challenging oxidative addition step.[2]
-
Possible Cause B: Sub-optimal Reaction Conditions
This compound is electronically different from simple phenylboronic acid. The presence of two strong electron-withdrawing groups (fluoro and nitro) makes the transmetalation step of the catalytic cycle slower compared to electron-rich or neutral boronic acids.[3]
-
Troubleshooting Steps:
-
Optimize Base and Solvent: The choice of base is critical. It must be strong enough to form the reactive boronate species but not so strong as to cause degradation.[1] For this electron-deficient substrate, a moderate base like K₂CO₃ or Cs₂CO₃ is often a good starting point. Ensure the base is finely powdered and dry for anhydrous reactions.[1]
-
Adjust Temperature: Slower reactions may require higher temperatures (e.g., 80–110 °C) to proceed at a reasonable rate.[1] Monitor for potential decomposition of starting materials at elevated temperatures.
-
Problem 2: Significant Formation of 1-Fluoro-2-nitrobenzene (Protodeboronation Product)
A major byproduct in your reaction is 1-fluoro-2-nitrobenzene, resulting from the cleavage of the carbon-boron bond and its replacement with a hydrogen atom.
Causality: The Mechanism of Protodeboronation
Protodeboronation is a common and often frustrating side reaction in cross-coupling chemistry.[4] It involves the protonolysis of the boronic acid. This process is highly dependent on the reaction conditions, especially the presence of a proton source (like water) and the pH.[4][5] For many arylboronic acids, base-catalyzed protodeboronation is a significant pathway.[6][7] While some studies suggest electron-withdrawing groups can slow down certain acid-mediated pathways, the use of strong bases in aqueous media can accelerate the cleavage.[1][6]
-
Troubleshooting Workflow for Protodeboronation:
Sources
Technical Support Center: Managing Protodeboronation of (3-Fluoro-4-nitrophenyl)boronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with electronically demanding substrates. Here, we address one of the most common and frustrating side reactions encountered with electron-deficient boronic acids: protodeboronation, with a specific focus on (3-Fluoro-4-nitrophenyl)boronic acid. Our goal is to provide you with a deep mechanistic understanding and actionable troubleshooting strategies to maximize the yield of your desired coupled product.
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental concepts of protodeboronation to provide a solid foundation for the troubleshooting guide that follows.
Q1: What exactly is protodeboronation?
A: Protodeboronation (or protodeborylation) is a chemical reaction where the carbon-boron bond of an organoboron compound, such as a boronic acid, is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this is a highly undesirable side reaction as it consumes your boronic acid starting material to produce a simple arene byproduct, thereby reducing the yield of your target molecule.[1]
Q2: Why is this compound so prone to protodeboronation?
A: The susceptibility of an arylboronic acid to protodeboronation is highly dependent on the electronic properties of the aryl ring. The (3-Fluoro-4-nitrophenyl) group is highly electron-deficient due to the potent electron-withdrawing effects of both the nitro (−NO₂) and fluoro (−F) substituents. This has two major consequences:
-
Increased Lewis Acidity: The electron-withdrawing groups increase the Lewis acidity of the boron atom, facilitating the formation of the tetrahedral boronate species [ArB(OH)₃]⁻ in the presence of a base.[2][3]
-
Stabilization of a Transient Aryl Anion: For highly electron-deficient systems, a key protodeboronation mechanism involves the unimolecular cleavage of the C–B bond from the boronate intermediate to form a transient aryl anion (Ar⁻).[2][4] The strong electron-withdrawing groups on the ring stabilize this transient negative charge, dramatically accelerating the rate of this decomposition pathway.[2][3][5]
Essentially, the very electronic features that make this substrate interesting for certain applications also render it inherently unstable under typical (especially basic) Suzuki-Miyaura conditions.[6]
Q3: What is the byproduct I should be looking for if I suspect protodeboronation?
A: The protodeboronation of this compound results in the formation of 2-fluoro-1-nitrobenzene . The boronic acid group –B(OH)₂ is replaced by a hydrogen atom. Identifying this byproduct in your reaction mixture via GC-MS or LC-MS is a definitive sign that protodeboronation is a competing process.
Q4: Under what conditions is protodeboronation most severe?
A: Protodeboronation is generally exacerbated by:
-
Basic Conditions: The reaction is often base-catalyzed, proceeding through the more reactive boronate species.[1][2][7]
-
Presence of Protic Solvents: Solvents like water or alcohols can act as a proton source to quench the transient aryl anion or participate in other protonolysis pathways.[8][9]
-
Elevated Temperatures & Long Reaction Times: Like most reactions, the rate of decomposition increases with temperature and the extent of decomposition increases with time.
-
Inefficient Catalysis: If the desired Suzuki-Miyaura coupling is slow, the boronic acid is exposed to the decomposition-promoting conditions for a longer period, allowing the side reaction to become dominant.[1]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides direct answers to common experimental failures and outlines detailed protocols for overcoming them.
Issue 1: My reaction yield is very low, and I've isolated a large amount of 2-fluoro-1-nitrobenzene.
This is the classic signature of protodeboronation outcompeting the desired cross-coupling reaction. The catalytic cycle of the desired reaction is not proceeding fast enough to consume the boronic acid before it decomposes.
Your primary goal is to accelerate the productive Suzuki pathway so it becomes the dominant kinetic outcome. Here are the key parameters to adjust:
The base is critical for activating the boronic acid but also accelerates its decomposition. A stronger base is not always better.
-
Explanation: Strong bases like NaOH or NaOMe generate a high concentration of the unstable boronate species, promoting rapid protodeboronation.[2][7] Weaker bases, such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF), are often more effective for electron-deficient substrates because they provide a sufficient rate of transmetalation without causing excessive decomposition.[10]
-
Recommendation: Switch from strong hydroxide or alkoxide bases to milder carbonate, phosphate, or fluoride bases.
| Base | Strength | Typical Use & Rationale |
| NaOH, NaOMe | Strong | Often too harsh for electron-deficient substrates; high risk of promoting rapid protodeboronation. |
| K₂CO₃, Cs₂CO₃ | Moderate | A common choice, but can still be problematic. Use with a highly active catalyst. |
| K₃PO₄ | Moderate | Recommended starting point. Often provides an excellent balance of reactivity and substrate stability.[10][11] |
| CsF | Weak | An excellent choice for minimizing protodeboronation, particularly in polar aprotic solvents like isopropanol or THF. |
The solvent system is not merely a medium; it's a reactant in the protodeboronation pathway.
-
Explanation: The proton required to form the byproduct ultimately comes from a proton source. Aqueous or protic solvent systems (like methanol) directly provide this source.[8] Using anhydrous solvents is critical.
-
Recommendation:
-
Use high-purity, anhydrous solvents (e.g., Toluene, Dioxane, THF, CPME).
-
Ensure all glassware is rigorously dried (oven or flame-dried).
-
Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
If a co-solvent is needed for solubility, minimize the amount of any protic solvent used.
-
Your catalyst's job is to make the C-C bond faster than the C-B bond breaks.
-
Explanation: For challenging substrates, a simple catalyst like Pd(PPh₃)₄ may not be active enough. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands dramatically accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination).[10] This high turnover frequency ensures the boronic acid is consumed in the desired coupling before it can decompose.
-
Recommended Ligands:
-
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are specifically designed for difficult couplings and are highly effective at suppressing side reactions by accelerating the main reaction.
-
Bulky alkylphosphine ligands: Tricyclohexylphosphine (PCy₃) is also a robust choice, particularly in nickel-catalyzed systems which can be effective for electron-poor partners.[12]
-
Instead of using the unstable boronic acid directly, convert it to a more stable derivative that hydrolyzes in situ to generate the active species at a low, steady-state concentration.
-
Explanation: Boronic esters, particularly pinacol (Bpin) and MIDA esters, are significantly more stable towards protodeboronation than the corresponding boronic acids.[1][6][13] Under the reaction conditions, they slowly hydrolyze to release the boronic acid, which is then immediately consumed by the catalyst. This prevents a high concentration of the unstable free boronic acid from accumulating and decomposing.
-
Workflow:
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. [PDF] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. | Semantic Scholar [semanticscholar.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki–Miyaura coupling of arylboronic acids to gold( iii ) - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02148G [pubs.rsc.org]
- 12. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of (3-Fluoro-4-nitrophenyl)boronic Acid Solutions
Welcome to the technical support guide for (3-Fluoro-4-nitrophenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Given its unique electronic properties, this compound presents specific stability challenges that can impact experimental reproducibility and yield. This guide provides in-depth, field-proven insights and protocols to mitigate these issues, ensuring the integrity of your starting material and the success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound.
Q1: My Suzuki coupling reaction yields are inconsistent, even with fresh material. What is the likely cause?
A: The primary cause of inconsistent yields when using this compound is its degradation in solution. The strong electron-withdrawing effects of the fluoro and nitro groups make the carbon-boron bond susceptible to cleavage, primarily through a process called protodeboronation, especially in the presence of water or other protic sources.[1][2] Oxidation is another, albeit less common, degradation pathway.[3]
Q2: What is the best solvent for preparing a stock solution?
A: For maximum stability, prepare stock solutions in anhydrous, aprotic solvents such as acetonitrile (ACN) or tetrahydrofuran (THF).[4][5] These solvents lack the acidic protons that facilitate protodeboronation. Avoid aqueous or alcohol-based solvents for anything other than immediate use in a reaction.
Q3: How should I properly store the solid reagent and my prepared solutions?
A: The solid material is hygroscopic and should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at 2-8°C.[6][7] Solutions, especially in aprotic solvents, should be used as freshly as possible. If short-term storage is necessary, keep the solution in a sealed vial with an inert gas headspace at 2-8°C and protected from light.
Q4: I'm analyzing my material by HPLC and see an unexpected peak that grows over time. What could it be?
A: This growing peak is almost certainly a degradation product. The most likely candidate is 1-fluoro-2-nitrobenzene, the result of protodeboronation where the -B(OH)₂ group is replaced by a hydrogen atom.[1] Another possibility is 3-fluoro-4-nitrophenol from oxidation. It is also crucial to consider that the boronic acid may be degrading on the HPLC column itself during analysis.[4][8]
Section 2: The Chemistry of Degradation
Understanding the mechanisms of degradation is critical to designing effective stabilization strategies. For this compound, its electronic nature dictates its instability.
The Challenge of an Electron-Deficient Aryl Ring
The presence of both a fluoro and a nitro group on the phenyl ring strongly withdraws electron density. This polarization weakens the carbon-boron (C-B) bond, making it the molecule's Achilles' heel. Mechanistic studies have shown that such electron-deficient arylboronic acids are particularly prone to decomposition pathways that are less of a concern for electron-rich analogues.[1][2]
Primary Degradation Pathways
Two main irreversible pathways compromise the integrity of this compound solutions:
-
Protodeboronation: This is the hydrolytic cleavage of the C-B bond, which is often the most significant cause of reagent degradation for this compound. The reaction consumes the boronic acid to produce the corresponding arene (1-fluoro-2-nitrobenzene) and boric acid.[1][2] This process can be catalyzed by both acidic and basic conditions and is accelerated by the presence of water.
-
Oxidation: This pathway involves the replacement of the C-B bond with a carbon-oxygen (C-O) bond, yielding 3-fluoro-4-nitrophenol. While generally less rapid than protodeboronation for this specific substrate, it can be initiated by dissolved oxygen or other oxidizing species in the solution.[3][9]
Caption: Key degradation pathways for this compound.
Section 3: Troubleshooting Guide
This guide addresses specific experimental problems with a cause-and-effect analysis.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Inconsistent Reaction Yields | Solution Degradation: The boronic acid is degrading in the vial before or during the reaction, leading to inaccurate stoichiometry. | Prepare Fresh: Always prepare solutions immediately before use. Inert Atmosphere: If the reaction is sensitive to oxidation, prepare the solution and run the reaction under an inert (N₂ or Ar) atmosphere. Consider a Surrogate: For reactions requiring prolonged heating or specific basic conditions, the free boronic acid may be too unstable. Using a more stable surrogate, such as an N-methyliminodiacetic acid (MIDA) boronate, provides a "slow-release" of the active boronic acid, maintaining a low, steady concentration and preventing bulk decomposition.[10] |
| Solution Discoloration (Yellowing) | Oxidation: The formation of phenolic byproducts and other chromophores due to oxidation. | Degas Solvents: Use solvents that have been sparged with N₂ or Ar to remove dissolved oxygen. Protect from Light: Store solutions in amber vials to prevent photo-initiated oxidation. |
| Analytical Errors in HPLC | On-Column Degradation: The acidic nature of silica-based C18 columns can catalyze the hydrolysis (protodeboronation) of the analyte during the chromatographic run, giving a false impression of the sample's purity.[4][8] | Optimize HPLC Method: See Protocol 4.2. Key strategies include using an aprotic sample diluent, employing a column with low silanol activity (e.g., end-capped or hybrid silica), and minimizing analysis time.[4][8][11] Preparing samples in 100% ACN or THF minimizes degradation prior to injection.[11] |
Section 4: Protocols for Enhanced Stability & Analysis
Adherence to validated protocols is essential for reproducible science. The following methods are designed to maximize the stability and ensure accurate quantification of this compound.
Protocol: Preparation of a Stabilized Stock Solution
This protocol minimizes water exposure to prevent protodeboronation.
-
Preparation: Dry a 10 mL volumetric flask and a small magnetic stir bar in an oven at 120°C for at least 2 hours and allow to cool in a desiccator.
-
Weighing: On an analytical balance, accurately weigh the desired amount of solid this compound directly into the cooled volumetric flask.
-
Solvent Addition: Using a dry syringe, add approximately 8 mL of anhydrous, HPLC-grade acetonitrile.
-
Dissolution: Immediately cap the flask, and stir the mixture on a magnetic stir plate until all solid has dissolved.
-
Final Volume: Carefully bring the solution to the 10 mL mark with more anhydrous acetonitrile. Invert the flask 10-15 times to ensure homogeneity.
-
Storage & Use: Use the solution immediately. If temporary storage is unavoidable, transfer the solution to a clean, dry, amber vial and purge the headspace with argon or nitrogen before sealing. Store at 2-8°C for no more than 24 hours.
Protocol: Stability-Indicating HPLC Method
This method is optimized to prevent on-column degradation, providing an accurate assessment of purity.
| Parameter | Recommendation | Rationale |
| Column | Waters XTerra™ MS C18 or equivalent column with low silanol activity.[8] | Minimizes surface silanol groups that catalyze hydrolysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier. |
| Gradient | 5% to 95% B over 10 minutes | Provides good separation of the parent compound from both more polar (boronic acid) and less polar (protodeboronated) impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 35°C | A slightly elevated temperature can improve peak shape, but extreme heat should be avoided.[8] |
| Injection Vol. | 5 µL | Standard injection volume. |
| Detector | UV at 254 nm | The aromatic rings of the analyte and impurities absorb strongly at this wavelength. |
| Sample Diluent | Anhydrous Acetonitrile | CRITICAL: Dissolving the sample in an aprotic solvent is the most important step to prevent hydrolysis before injection.[4][5][11] |
| Autosampler Temp. | 4°C | Keeps the sample cool to slow degradation in the vial while awaiting injection.[4] |
Workflow: Decision-Making for Challenging Reactions
For sensitive or low-yielding reactions, switching to a stabilized boronic acid surrogate is often the most effective strategy. MIDA boronates are exceptionally air-stable solids that slowly hydrolyze under specific basic conditions (e.g., aqueous K₃PO₄) to release the boronic acid in situ.[10] This maintains a low, productive concentration of the reagent, outcompeting its degradation.
Caption: Decision workflow for selecting the appropriate boronic acid form.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1297. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
-
Fyfe, J. W., & Watson, A. J. (2017). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 82(15), 8170–8177. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3581. [Link]
-
Fischer, J., et al. (2011). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 76(18), 7436–7445. [Link]
-
Crilley, C. J., et al. (2008). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 74(11), 3333–3339. [Link]
-
Liu, W. R., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2021369118. [Link]
-
Teasdale, A. (2012). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]
-
Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note. [Link]
-
Wang, T., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 139-146. [Link]
-
Ghorbani, F., et al. (2021). Electrochemical Oxidation of Aryl Boronic Acids via Fluoride Activation and Alternating Polarity Electrolysis for Aryl C–P Bond Formation. Angewandte Chemie International Edition, 60(38), 20853-20861. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1989-2000. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 352530-22-4 CAS MSDS (4-Fluoro-3-nitrophenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ingentaconnect.com [ingentaconnect.com]
troubleshooting guide for (3-Fluoro-4-nitrophenyl)boronic acid reactions
A Senior Application Scientist's Guide to Successful Cross-Coupling Reactions
Welcome to the technical support guide for (3-Fluoro-4-nitrophenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile yet challenging reagent in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
This compound is a valuable building block, prized for its ability to introduce a synthetically useful nitro- and fluoro-substituted phenyl moiety. However, the very features that make it attractive—its strong electron-withdrawing substituents—also render it susceptible to specific side reactions and stability issues. This guide will address the most common challenges in a direct question-and-answer format, providing field-proven insights and robust protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
The primary stability concern is its high susceptibility to protodeboronation , especially under basic conditions.[1][2][3] The two potent electron-withdrawing groups (fluoro and nitro) make the ipso-carbon atom electron-deficient and susceptible to protonolysis, cleaving the C-B bond to form 1-fluoro-2-nitrobenzene as a byproduct. This decomposition pathway is a major cause of low yields in cross-coupling reactions.[1][4]
Q2: My Suzuki-Miyaura coupling reaction with this boronic acid is giving low to no yield. What is the most likely cause?
Low yield is most often a result of two competing factors: slow transmetalation and rapid protodeboronation. The electron-deficient nature of the boronic acid reduces the nucleophilicity of the aryl group, slowing its transfer to the palladium center (the transmetalation step).[5] Simultaneously, the basic conditions required for the reaction promote the degradation of the starting material via protodeboronation.[1][6] Essentially, your starting material may be decomposing faster than it can couple.
Q3: Is a Suzuki-Miyaura or a Chan-Lam coupling a better choice for this reagent?
Both reactions are viable, but the choice depends on the desired bond formation (C-C vs. C-N/C-O).
-
Suzuki-Miyaura (C-C bond): This reaction is feasible but requires careful optimization to favor the desired coupling over protodeboronation. Success hinges on using conditions that accelerate the catalytic cycle, such as highly active catalysts and appropriate bases.[4][7]
-
Chan-Lam (C-N or C-O bond): This copper-catalyzed reaction is an excellent alternative for forming bonds with amines, amides, or alcohols.[8][9][10] It often proceeds under milder conditions and can be less sensitive to the electronic nature of the boronic acid, sometimes tolerating air and moisture.[8][9]
Q4: How can I purify crude this compound or remove its byproducts after a reaction?
Purification can be challenging due to the polarity of boronic acids. Standard silica gel chromatography can be difficult.[11] A highly effective method is an acid-base workup. By treating the crude material with a base (e.g., 1M NaOH), the boronic acid deprotonates to form a water-soluble boronate salt. Non-acidic impurities can be extracted away with an organic solvent. The aqueous layer is then carefully re-acidified (e.g., with 1M HCl) to precipitate the purified boronic acid, which can be collected by filtration or extracted into a fresh organic phase.[12][13]
Troubleshooting Guide: Suzuki-Miyaura Reactions
Problem: Low or No Yield of the Desired Biaryl Product
This is the most common issue. The following workflow will help you diagnose and solve the problem.
Problem: Significant Formation of 1-fluoro-2-nitrobenzene (Protodeboronation Product)
Causality: This side product is a direct result of the boronic acid's instability. The base required to activate the boronic acid for transmetalation also catalyzes its decomposition.[1][2] This creates a kinetic competition between the desired C-C bond formation and the undesired C-B bond cleavage.
Solutions:
-
Use a More Stable Boron Reagent: Convert the boronic acid to its corresponding pinacol ester or potassium trifluoroborate salt. These are generally more stable and less prone to premature decomposition.[4][14]
-
Optimize the Base: While a strong base is needed, hydroxide-containing bases in aqueous media can accelerate protodeboronation. Switch to anhydrous conditions with bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7]
-
Accelerate the Coupling: Use a highly active catalyst system to ensure the Suzuki coupling is significantly faster than the decomposition. Buchwald-type ligands (e.g., SPhos, XPhos) paired with a palladium source are highly effective for coupling electron-deficient substrates.[4][7]
| Parameter | Standard Conditions (Low Yield) | Optimized Conditions (High Yield) | Rationale |
| Boron Reagent | Boronic Acid (1.1 eq) | Boronic Acid (1.5 eq) or Pinacol Ester (1.2 eq) | Compensates for degradation; esters are more stable.[4][14] |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G3 (or Pd₂(dba)₃ + XPhos) | More active catalyst accelerates the rate-limiting transmetalation.[7] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases are more effective for activating electron-deficient boronic acids.[7][15] |
| Solvent | Dioxane/H₂O | Toluene, CPME, or 2-MeTHF (anhydrous) | Anhydrous conditions suppress protodeboronation. |
| Temperature | 80 °C | 100-110 °C | Higher temperature can accelerate the desired coupling reaction.[7] |
Troubleshooting Guide: Chan-Lam N-Arylation Reactions
Problem: Low Conversion or Complex Product Mixture
Causality: Chan-Lam couplings are sensitive to the copper source, ligands (or lack thereof), base, and solvent.[16][17] While often robust, electron-deficient partners can present challenges. Low conversion may stem from an insufficiently active catalyst system, while side products can arise from homocoupling of the boronic acid.[17]
Solutions:
-
Screen Copper Sources: Copper(II) acetate (Cu(OAc)₂) is a common starting point, but copper(II) triflate (Cu(OTf)₂) can be more active for challenging substrates.
-
Add a Ligand: While some Chan-Lam reactions are ligand-free, the addition of a nitrogen-based ligand like pyridine or 1,10-phenanthroline can stabilize the copper center and promote the catalytic cycle.[10][16]
-
Optimize the Base and Solvent: A mild base like pyridine can often serve as both the base and a ligand.[10] For other systems, an organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ can be effective.[16] Methanol and dichloromethane are common solvents.[16] The reaction is often run open to the air, as oxygen can facilitate the re-oxidation of Cu(I) to Cu(II).[9]
| Parameter | Recommended Starting Conditions |
| Copper Source | Cu(OAc)₂ (10-20 mol% or stoichiometric) |
| Nucleophile (Amine/Alcohol) | 1.0 eq |
| Boronic Acid | 1.2 - 1.5 eq |
| Base/Ligand | Pyridine (2.0 eq) |
| Solvent | Dichloromethane (DCM) or Methanol (MeOH) |
| Atmosphere | Air (via a pierced balloon or air condenser) |
| Temperature | Room Temperature to 40 °C |
Validated Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to maximize yield by accelerating the coupling reaction while minimizing protodeboronation.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 2-MeTHF) to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: Seal the vial and ensure the headspace is purged with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reaction: Place the vial in a preheated heating block or oil bath at 100-110 °C and stir vigorously for 4-16 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Robust Chan-Lam N-Arylation
This protocol provides a reliable starting point for the N-arylation of an amine.
-
Setup: To a reaction vial with a magnetic stir bar, add Cu(OAc)₂ (1.0 eq for stoichiometric, or 0.2 eq for catalytic), the amine nucleophile (1.2 eq), and molecular sieves (4Å, a scoopful).
-
Reagent Addition: Add this compound (1.0 eq).
-
Solvent and Base: Add dichloromethane (DCM, 0.2 M) and pyridine (2.0 eq).
-
Reaction: Seal the vial (it does not need to be airtight) and stir vigorously at room temperature for 12-48 hours. The reaction is often a heterogeneous blue or green suspension.
-
Monitoring & Workup: Monitor by TLC or LC-MS. Upon completion, dilute the mixture with DCM and filter through a pad of Celite® to remove copper salts. Wash the Celite pad with additional DCM.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
References
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Perrin, D. M., et al. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry. Available at: [Link]
-
Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Available at: [Link]
-
Scilit. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Available at: [Link]
-
Tella, A. C., et al. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids. Pre-print server. Available at: [Link]
-
Blackmond, D. G., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
Suwiński, J., et al. (2012). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Available at: [Link]
-
ResearchGate. (n.d.). A general protodeboronation reaction. Available at: [Link]
-
Perrin, D. M., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. Available at: [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Suzuki-Miyaura Coupling with (3-Fluoro-4-nitrophenyl)boronic Acid
Welcome to the technical support guide for navigating the nuances of Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the use of (3-Fluoro-4-nitrophenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered when working with this electron-deficient substrate.
The Critical Role of the Base: More Than Just a Proton Scavenger
In the Suzuki-Miyaura catalytic cycle, the base is a pivotal player, influencing nearly every step of the reaction. Its role extends far beyond simple deprotonation. A judicious choice of base is paramount for a successful coupling, especially when dealing with electronically demanding substrates like this compound.
The primary functions of the base in the Suzuki-Miyaura coupling are threefold:
-
Formation of the Boronate Complex : The reaction of the boronic acid with the base forms a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[1][2][3] This step is crucial as it enhances the electron density on the boron-bound aryl group, facilitating the subsequent transmetalation step.[4] For this compound, the electron-withdrawing nature of the fluoro and nitro groups makes the boron atom more Lewis acidic, potentially influencing the equilibrium of boronate formation.[5]
-
Facilitation of Transmetalation : Transmetalation, the transfer of the aryl group from the boronate complex to the palladium center, is often the rate-determining step. The base plays a critical role in this process, though the exact mechanism is a subject of ongoing research. Two primary pathways are considered: the reaction of the boronate complex with the arylpalladium(II) halide complex, or the reaction of the neutral boronic acid with an arylpalladium(II) hydroxide complex formed by the base.[6][7][8]
-
Regeneration of the Pd(0) Catalyst : The base is also involved in the reductive elimination step and the subsequent regeneration of the active Pd(0) catalyst, allowing the catalytic cycle to continue.[9]
Visualizing the Catalytic Cycle
The following diagram illustrates the key stages of the Suzuki-Miyaura coupling and highlights the intervention points of the base.
Caption: Suzuki-Miyaura catalytic cycle highlighting the base's role.
Troubleshooting Guide & FAQs
Q1: My reaction is sluggish or shows no conversion. What are the likely base-related culprits?
A1: This is a common issue, particularly with electron-deficient boronic acids. Here’s a diagnostic workflow:
-
Inadequate Base Strength: this compound is more acidic than its electron-rich counterparts. A weak base may not be sufficient to form the boronate complex in high enough concentration to drive the reaction forward.[2]
-
Poor Base Solubility: Many inorganic bases have limited solubility in common organic solvents like dioxane or toluene.[3] If the base is not adequately dispersed, the reaction will be slow.
-
Inactive Catalyst: The base can influence the activation of the palladium precatalyst.
Q2: I'm observing significant protodeboronation of my this compound. How can I mitigate this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent and frustrating side reaction, especially with electron-deficient or heteroaryl boronic acids.[3][14] It is often promoted by strong bases and the presence of water.
-
Base Selection: While a stronger base can improve coupling, an overly strong base can accelerate protodeboronation.
-
Protecting the Boronic Acid: If protodeboronation remains a significant issue, consider protecting the boronic acid.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can exacerbate protodeboronation.[10]
-
Solution: Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Q3: My reaction yields are inconsistent. Could the quality or handling of the base be a factor?
A3: Absolutely. The physical state and handling of the base are critical for reproducibility.
-
Hygroscopic Bases: Many bases, particularly cesium carbonate and potassium phosphate, are hygroscopic. The amount of absorbed water can affect their reactivity and the overall reaction kinetics.
-
Solution: Use freshly opened or properly stored bases. If in doubt, dry the base in an oven before use.
-
-
Particle Size: As mentioned, the particle size of solid bases is important.
-
Solution: For consistency, either use a base from the same batch with a consistent particle size or grind the base to a fine powder before each reaction.[12]
-
Q4: I am coupling this compound with a base-sensitive coupling partner. What is the best strategy?
A4: This is a classic challenge in cross-coupling chemistry. The goal is to find conditions that are basic enough to promote the Suzuki coupling but not so basic as to degrade your other starting material.
-
Milder Bases are Key: Avoid strong bases like hydroxides or alkoxides.
-
Base-Free Conditions? In some specific cases, base-free Suzuki couplings have been developed, often using alternative coupling partners like aryldiazonium salts or specialized catalysts.[17][18] While not universally applicable, this is an area of active research.
Comparative Data: Choosing the Right Base
The selection of the base is highly dependent on the specific substrates, catalyst, and solvent system. The following table provides a general guide for common bases used in Suzuki-Miyaura couplings.
| Base | pKa of Conjugate Acid | Typical Solvents | Strengths | Weaknesses | Suitability for this compound |
| K₂CO₃ | 10.3 | Dioxane/H₂O, Toluene/H₂O | Inexpensive, moderately strong | Poorly soluble in organic solvents | Good starting point, may be too weak for challenging couplings. |
| Cs₂CO₃ | 10.3 | Dioxane, THF, Toluene | More soluble than K₂CO₃, effective for difficult couplings.[11] | Expensive, hygroscopic | Excellent choice, often provides higher yields than K₂CO₃. |
| K₃PO₄ | 12.3 | Dioxane, Toluene | Strong, non-nucleophilic base. Effective for hindered substrates.[15] | Can be too strong for some sensitive substrates, hygroscopic. | Very good choice, particularly for less reactive aryl halides. |
| KF | 3.2 | THF, Dioxane (anhydrous) | Mild, suitable for base-sensitive substrates.[13] | Often requires anhydrous conditions and may be less effective in general. | A good option to minimize protodeboronation, especially with sensitive partners. |
| NaOH | 15.7 | THF/H₂O | Strong, inexpensive | Can promote side reactions and degrade sensitive functional groups.[19] | Generally not recommended due to the high risk of side reactions. |
Experimental Protocol: A Validated Starting Point
This protocol provides a robust set of conditions for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It is intended as a starting point for optimization.
Reaction Scheme:
This compound + Ar-Br ---(Pd Catalyst, Base, Solvent)---> 3-Fluoro-4-nitro-1,1'-biphenyl derivative
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).[10]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.[5]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add the degassed solvent mixture via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting aryl bromide.[10][20]
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Alacid, E., & Najera, C. (2010). The Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Organoboronic Acids and Organostannanes. Accounts of Chemical Research, 41(11), 1486–1499.
- Gere, M. A., & Miller, S. J. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. European Journal of Organic Chemistry, 2014(11), 2269-2273.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
- Molloy, J. J., Clohessy, T. A., Irving, C., Anderson, N. A., Lloyd-Jones, G. C., & Watson, A. J. B. (2017). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science, 8(3), 1879–1885.
- Noonan, G. M., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry, 13(9), 2555–2560.
- Smith, R. C., Boddy, C. N., & Johnson, J. A. (2016). Protodeboronation of Arylboronic Acids: A Mild and Selective Method for the Cleavage of C–B Bonds. The Journal of Organic Chemistry, 81(1), 377–382.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Chemical Science, 7(2), 1115–1121.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
- Wikipedia contributors. (2023).
- Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia.
Sources
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- 2. scilit.com [scilit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
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- 13. reddit.com [reddit.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of (3-Fluoro-4-nitrophenyl)boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered when using (3-Fluoro-4-nitrophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple protocols and provide a mechanistic understanding to empower you to solve problems effectively.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate?
A1: This substrate's difficulty stems from its electronic properties. The presence of two strong electron-withdrawing groups (EWGs)—the nitro group (-NO₂) and the fluorine atom (-F)—significantly deactivates the phenyl ring.[1][2] This deactivation has two primary consequences for the Suzuki-Miyaura catalytic cycle:
-
Slow Transmetalation: The transmetalation step, where the aryl group is transferred from boron to the palladium center, is often rate-determining. EWGs decrease the nucleophilicity of the ipso-carbon attached to boron, slowing this transfer.[2][3]
-
Increased Susceptibility to Side Reactions: Electron-deficient boronic acids are particularly prone to competitive side reactions like protodeboronation (loss of the B(OH)₂ group) and oxidative homocoupling (dimerization of the boronic acid).[4][5][6]
Q2: Can you illustrate the fundamental catalytic cycle for this reaction?
A2: Certainly. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for troubleshooting, as each parameter (ligand, base, solvent) influences a specific stage of the cycle.
Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Q3: What are the most critical parameters to screen for this specific coupling?
A3: For an electron-deficient substrate like this compound, the three most critical parameters to optimize are, in order of importance:
-
Ligand: The ligand dictates the reactivity and stability of the palladium center. Its electronic and steric properties directly influence the rates of oxidative addition and reductive elimination.[7][8]
-
Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[9][10][11] The choice of base can dramatically alter reaction outcomes.[9]
-
Solvent: The solvent system influences the solubility of reagents, the efficacy of the base, and can modulate catalyst activity.[12]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem: Low to No Yield of the Desired Product
A: Low conversion with this substrate often points to a bottleneck at one of the two key steps: oxidative addition or, more commonly, transmetalation.
Hypothesis 1: Inefficient Oxidative Addition While the electron-deficient nature of your aryl halide partner can facilitate this step, a poorly chosen ligand can still hinder it.[8] The active catalyst is typically a monoligated Pd(0) species, and bulky, electron-rich ligands promote its formation and enhance its reactivity.[7][13]
-
Solution: Switch to a more effective ligand. Buchwald-type biaryl phosphines and N-Heterocyclic Carbenes (NHCs) are the industry standard for challenging couplings.[7][13] They are superior to traditional ligands like PPh₃ for activating less reactive coupling partners.
| Ligand Class | Examples | Key Characteristics & Application |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky and highly electron-donating. Excellent for promoting oxidative addition of challenging substrates like aryl chlorides and electron-rich aryl bromides.[6][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SPr, PEPPSI | Strong σ-donors that form very stable Pd complexes.[13][14] They are particularly effective in preventing catalyst decomposition at high temperatures.[15] |
| Ferrocenyl Phosphines | dppf | Bidentate ligand that provides good stability. Often a good starting point but may be less effective than modern biaryl phosphines for this specific substrate.[16] |
Hypothesis 2: Slow Transmetalation (Most Probable Cause) This is the most likely bottleneck for this compound. The electron-withdrawing groups reduce the aryl ring's ability to transfer to the palladium center.[2]
-
Solution 1: Increase Base Strength. A stronger base more effectively generates the reactive tetracoordinate "ate" complex [ArB(OH)₃]⁻, which accelerates transmetalation.[10][17] If you are using a weak base like Na₂CO₃, switch to a stronger one.
| Base | Typical Solvent | Strength & Comments |
| K₂CO₃ / Cs₂CO₃ | Aqueous mixtures (Dioxane/H₂O, THF/H₂O) | Moderate to strong. Common starting points. Cs₂CO₃ is more soluble and often more effective.[9] |
| K₃PO₄ | Anhydrous Toluene, Dioxane | Strong base. Often the base of choice for difficult couplings and when protodeboronation is a concern.[17] |
| KF / CsF | Anhydrous THF, Dioxane | Fluoride bases can be very effective, especially with boronic esters, but require anhydrous conditions.[18] |
-
Solution 2: Increase Reaction Temperature. Increasing the temperature provides the necessary activation energy to overcome the high barrier for transmetalation. Reactions that are sluggish at 80 °C may proceed smoothly at 100-110 °C.[17]
-
Solution 3: Change Solvent. A more polar, aprotic solvent can help solubilize the boronate salt and facilitate the transmetalation step. A switch from Toluene to Dioxane or 2-MeTHF can be beneficial.[6]
Problem: Significant Side Product Formation
A: You are observing homocoupling . This side reaction consumes your boronic acid, reduces yield, and complicates purification.[4] It is primarily caused by the presence of dissolved oxygen and/or Pd(II) species in the reaction mixture.[4][8]
-
Solution 1: Rigorous Degassing. Ensure your solvent and the reaction headspace are completely free of oxygen. The "freeze-pump-thaw" method (3 cycles) is superior to simply bubbling argon through the solvent. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[19]
-
Solution 2: Use a Pd(0) Precatalyst. If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the initial reduction to the active Pd(0) can be inefficient, leading to side reactions.[8] Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can minimize the amount of Pd(II) present at the start of the reaction.[19] Modern palladacycle precatalysts (e.g., G3 or G4-type) are also designed for clean and rapid initiation.
A: This is protodeboronation , the replacement of the C-B bond with a C-H bond. Electron-deficient arylboronic acids are particularly susceptible to this process, especially under harsh conditions.[5][6][20]
-
Solution 1: Use Anhydrous Conditions. Water is the proton source for this side reaction. Switching to anhydrous conditions with a base like K₃PO₄ in a solvent like Toluene or Dioxane is often the most effective solution.[6]
-
Solution 2: Protect the Boronic Acid. Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or neopentyl glycol ester.[21] These are generally more robust towards hydrolysis and protodeboronation and can be used directly in the coupling reaction.[5][21]
-
Solution 3: Use a Milder Base or Less Water. If aqueous conditions are necessary, consider a weaker base (e.g., NaHCO₃) or reduce the amount of water in the solvent mixture (e.g., from 10:1 to 20:1 organic/aqueous).[6]
Troubleshooting Flowchart
This decision tree can help guide your optimization strategy when a reaction fails.
Figure 2. Troubleshooting Decision Tree for the Coupling Reaction.
Experimental Protocols
General Protocol for Ligand/Base Screening
This protocol provides a starting point for optimizing the coupling of this compound with a generic aryl bromide (Ar-Br).
Reaction Setup:
-
To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv, e.g., 0.2 mmol), this compound (1.2-1.5 equiv), and the solid base (2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) to the tube. Note: If using a pre-formed catalyst like SPhos Pd G3, add 1-2 mol% and no additional ligand is needed.
-
Seal the tube with a septum, and evacuate and backfill with argon (or nitrogen) three times.
-
Add the degassed solvent (e.g., Dioxane/H₂O 10:1, 0.2 M concentration relative to the limiting reagent) via syringe.
-
Place the reaction vial in a preheated aluminum heating block or oil bath set to the desired temperature (e.g., 100 °C).
Execution and Monitoring:
-
Stir the reaction vigorously for the intended duration (e.g., 12-24 hours).
-
Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS. Check for the disappearance of the limiting starting material and the appearance of the product spot/peak.[17][19]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.[17]
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Viciosa, M. et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]
-
Ujaque, G. et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]
-
Wang, D. et al. (2019). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. Chemical Communications, 55(63). [Link]
-
Wang, D. et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]
-
Reddit r/chemistry. (2019). What's the role of the phosphine ligand in Suzuki couplings? [Link]
-
Buchwald, S. L. et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Glorius, F. et al. (2012). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
da Silva, R. A. B. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
-
ResearchGate. (2020). Optimization of reaction conditions for Suzuki coupling. [Link]
-
Bhaumik, A. et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]
-
Vetticatt, M. J. et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
Engle, K. M. et al. (2020). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Organic Letters. [Link]
-
da Silva, R. A. B. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ResearchGate. (2019). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. [Link]
-
ResearchGate. (2021). Optimization in reaction conditions for Suzuki coupling reactions... [Link]
-
G. A. Molander, et al. (2010). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? [Link]
-
Vetticatt, M. J. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
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- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
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- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
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- 21. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Purification of (3-Fluoro-4-nitrophenyl)boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of (3-Fluoro-4-nitrophenyl)boronic acid, a critical building block in medicinal chemistry and organic synthesis. Our focus is on providing practical, field-proven solutions to common challenges encountered during the removal of boron-containing and other process-related impurities.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the handling and purification of this compound.
Q1: What are the most common boron-containing impurities I should expect in my crude this compound product?
A1: The most prevalent boron-containing impurity is the corresponding boroxine , which is a cyclic trimeric anhydride. Boroxines form through the reversible dehydration of three boronic acid molecules.[1][2] This equilibrium is often established during synthesis, workup, or even upon storage, especially under non-aqueous or heated conditions.[3] The product may therefore exist as a mixture of the free boronic acid and its boroxine anhydride.[4] Other potential impurities can include unreacted starting materials from the borylation step or homocoupled byproducts.
Diagram: Boronic Acid-Boroxine Equilibrium
The following diagram illustrates the reversible, water-dependent equilibrium between this compound and its corresponding boroxine.
Caption: Reversible equilibrium between boronic acid and boroxine.
Q2: My TLC analysis shows significant streaking or "tailing" when I spot my crude product on a standard silica gel plate. What causes this?
A2: This is a classic issue when working with boronic acids on silica gel. The boron atom in your product is Lewis acidic, meaning it has a vacant p-orbital. The surface of silica gel is covered with silanol groups (Si-OH), which are Lewis basic. This leads to a strong interaction, causing your compound to adhere strongly to the stationary phase instead of eluting cleanly.[5] This can result in poor separation, product loss on the column, and even decomposition.[6]
Q3: How can I effectively remove the boroxine impurity from my final product?
A3: Since the formation of boroxine is reversible, the most straightforward method to convert it back to the desired boronic acid is by introducing water. This can be achieved by:
-
Recrystallization from an aqueous solvent system: Dissolving the crude material in a hot solvent mixture containing water will hydrolyze the boroxine back to the boronic acid, which can then crystallize out in pure form upon cooling.[3]
-
Aqueous Workup/Extraction: Washing an organic solution of your crude product with water or a slightly acidic aqueous solution can facilitate the hydrolysis of the boroxine.[7]
Q4: I am struggling with silica gel chromatography. What purification strategies are more effective for this compound?
A4: While standard silica gel chromatography is often problematic, several other techniques are highly effective. The choice depends on the nature of the impurities.
| Purification Technique | Principle | Pros | Cons |
| Acid-Base Extraction | Boronic acids are weakly acidic and form water-soluble boronate salts in the presence of a base (e.g., NaOH, K₂CO₃).[8][9] | Excellent for removing non-acidic impurities. Scalable and cost-effective. | Product must be stable to base. Will not separate other acidic impurities. |
| Recrystallization | Exploits differences in solubility between the product and impurities in a given solvent system at different temperatures.[10] | Can provide very high purity. Good for removing both more and less soluble impurities. | Requires the product to be a crystalline solid. Some product loss in the mother liquor is inevitable. |
| Modified Chromatography | Deactivating the silica gel or using an alternative stationary phase to minimize Lewis acid-base interactions.[5] | Allows for chromatographic separation when other methods fail. | Requires special preparation of the stationary phase (e.g., boric acid treatment) or purchase of alternative media like alumina.[11][12] |
| Derivatization | Reversibly converting the boronic acid to a more easily purified derivative, such as a diethanolamine adduct, which often crystallizes readily.[6][13] | Highly effective for challenging separations. | Adds extra steps to the synthesis (derivatization and cleavage). |
Q5: How can I confirm the purity of my final product and ensure all boron-containing impurities have been removed?
A5: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
¹H and ¹⁹F NMR Spectroscopy: Will show the characteristic signals for the desired product. The presence of multiple sets of signals may indicate impurities.
-
¹¹B NMR Spectroscopy: This is a direct way to observe boron-containing species. Free boronic acids typically show a broad signal, while boroxines and other derivatives will appear at different chemical shifts.[14]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and separating closely related impurities. Developing a robust HPLC method is crucial for quality control in drug development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, helping to identify the molecular weights of any impurities present.[15]
Troubleshooting Guide & Purification Workflows
This section provides a logical workflow for purifying your crude this compound and troubleshooting common failures.
Diagram: General Purification Workflow
This flowchart outlines a standard decision-making process for purifying the crude product.
Caption: Decision tree for purifying crude boronic acid.
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This method is ideal for removing neutral organic impurities.
-
Dissolution: Dissolve the crude this compound in an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH).[9] The boronic acid will deprotonate to form the sodium boronate salt, which partitions into the aqueous layer. Repeat the basic wash 1-2 times to ensure complete extraction.
-
Separation: Combine the aqueous layers. The neutral impurities will remain in the original organic layer, which can now be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify to a pH of ~2-3 using 1.5 N hydrochloric acid (HCl).[16] The pure boronic acid will precipitate out of the solution as a solid.
-
Isolation: Extract the precipitated boronic acid back into a fresh portion of ethyl acetate (repeat 2-3 times).
-
Final Wash & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This is a powerful technique if a suitable solvent system can be identified.
-
Solvent Selection: Identify a solvent or solvent pair where the boronic acid is sparingly soluble at room temperature but highly soluble when hot. A common starting point is a mixture of ethyl acetate and a non-polar anti-solvent like hexanes or heptane.[4]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot primary solvent (e.g., ethyl acetate) until the solid just dissolves.
-
Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. If using a solvent pair, slowly add the anti-solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy. Re-heat to clarify and then allow to cool slowly.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 3: Flash Chromatography on Boric Acid-Treated Silica Gel
This method deactivates the silica surface to prevent strong adsorption of the boronic acid.[5]
-
Silica Preparation: Prepare a slurry of silica gel in a 5% w/v solution of boric acid in methanol.[5] Agitate for 1 hour.
-
Solvent Removal: Remove the methanol by filtration and wash the treated silica with ethanol.
-
Drying: Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.
-
Column Packing: Pack a chromatography column with the boric acid-treated silica gel using your chosen eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Chromatography: Load your crude product and elute as you would with a standard flash chromatography procedure. The deactivation of the silica should allow for a much cleaner elution of the boronic acid product.[12][17]
References
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: [Link]
-
Reddit r/chemistry. (2017). Purification of boronic acids? Available at: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
Reddit r/chemistry. (2017). Trying to remove a boronic acid in a workup. Help! Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. Available at: [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]
-
Seo, K.-D. (2016). Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]
-
Yamamoto, Y. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society of Japan. Available at: [Link]
-
Yamamoto, Y. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Dalton Transactions. Available at: [Link]
- Hall, D. G. (Ed.). (2011).
-
ResearchGate. (2020). Boroxine Chemistry and Applications: A Perspective | Request PDF. Available at: [Link]
-
Drug Regulatory Affairs International. (n.d.). Arylboronic Acids. WordPress.com. Available at: [Link]
-
ResearchGate. (2020). Hydrostability of Boroxines. Available at: [Link]
-
ResearchGate. (2000). Boron Determination—A Review of Analytical Methods. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Challenging purification of organoboronic acids. Available at: [Link]
-
U.S. Borax. (n.d.). Boron testing methods. Available at: [Link]
-
National Institutes of Health. (2018). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Available at: [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
MDPI. (2021). Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. Available at: [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Available at: [Link]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with (3-Fluoro-4-nitrophenyl)boronic acid
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for navigating the complexities of scaling up cross-coupling reactions involving (3-Fluoro-4-nitrophenyl)boronic acid. The unique electronic properties of this reagent—stemming from the presence of both a fluorine atom and a nitro group—present specific challenges and opportunities in synthesis. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to move from bench-scale success to robust, scalable processes.
Section 1: Understanding the Reagent - The 'Why' Behind the 'How'
This compound is characterized by two strongly electron-withdrawing groups on the phenyl ring. This electronic deficiency is a double-edged sword in Suzuki-Miyaura cross-coupling reactions.
-
The Challenge : The electron-poor nature of the aromatic ring slows down the transmetalation step, which is often the rate-determining step in the catalytic cycle. This can lead to incomplete reactions, lower yields, and the need for more forcing conditions when scaling up.
-
The Opportunity : The electron-withdrawing nitro group can activate an aryl halide coupling partner towards oxidative addition, potentially accelerating this initial step of the catalytic cycle.
A successful scale-up strategy for this reagent hinges on choosing reaction parameters that specifically accelerate the transmetalation step without promoting side reactions.
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and concerns when working with this compound on a larger scale.
Q1: My reaction is sluggish and gives low yields upon scale-up. What is the most likely cause?
A1: The most probable cause is a slow transmetalation step due to the electron-deficient nature of the boronic acid.[1][2][3] On a small scale, localized heating and efficient stirring can sometimes overcome this kinetic barrier, but on a larger scale, mass and heat transfer limitations can exacerbate the problem. You will likely need to re-optimize your catalyst system and base selection for the larger scale.
Q2: What are the best palladium catalysts and ligands for this type of electron-deficient boronic acid?
A2: While standard catalysts like Pd(PPh₃)₄ might work on a small scale, they are often not active enough for challenging substrates upon scale-up. For electron-deficient boronic acids, catalyst systems that are more active are generally required. Consider using palladium(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) in combination with bulky, electron-rich phosphine ligands. Buchwald-type ligands such as SPhos and XPhos are particularly effective at promoting both oxidative addition and the challenging transmetalation step.[2]
Q3: Which base should I choose, and does the choice of base become more critical at scale?
A3: Yes, the choice of base is critical. While common inorganic bases like K₂CO₃ or Na₂CO₃ can be effective, you may need a stronger, more soluble base to facilitate the formation of the reactive boronate species.[4] Consider screening stronger bases like K₃PO₄ or Cs₂CO₃. Cesium carbonate, although more expensive, is often highly effective in difficult couplings due to its high solubility in organic solvents.[5] The physical form of the base (e.g., finely ground) also becomes more important at scale to ensure consistent reaction rates.
Q4: I am observing significant amounts of protodeboronation of my this compound. How can I prevent this?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient boronic acids.[6] It can be exacerbated by excess water, high temperatures, or prolonged reaction times. To mitigate this:
-
Ensure your solvents and reagents are sufficiently dry.
-
Consider using a boronic ester (e.g., a pinacol ester) as they can be more stable under certain conditions.
-
Optimize the reaction temperature and time to find a balance between reaction completion and decomposition.
-
Using a "slow-release" protected boronic acid, like an organotrifluoroborate, can also minimize the concentration of the active boronic acid at any given time, reducing the likelihood of this side reaction.[7][8][9][10]
Q5: My reaction mixture turns black, and the reaction stalls. What does this indicate?
A5: The formation of a black precipitate is likely palladium black, which results from the decomposition of the active palladium catalyst. This can be caused by:
-
Presence of Oxygen : Ensure your reaction setup is thoroughly degassed and maintained under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
High Temperatures : Excessive heat can accelerate catalyst decomposition. You may need to find the optimal temperature that promotes the reaction without significantly degrading the catalyst.
-
Incompatible Solvents or Reagents : Ensure your solvents are of high purity and are compatible with the catalyst system.
Section 3: Troubleshooting Guide for Scale-Up
This section provides a structured approach to troubleshooting common issues encountered during the scale-up of Suzuki-Miyaura reactions with this compound.
Problem 1: Incomplete Conversion or Stalled Reaction
Detailed Steps:
-
Confirm the Issue : Before making significant changes, confirm that the reaction has indeed stalled by taking time-point samples and analyzing them by a quantitative method like LC-MS or ¹H NMR with an internal standard.
-
Evaluate the Catalyst System :
-
Catalyst Loading : On a larger scale, catalyst loadings sometimes need to be slightly increased to account for a lower surface area to volume ratio and potential impurities. Try increasing the catalyst loading in small increments (e.g., from 1 mol% to 1.5 mol%).
-
Ligand Choice : If using a less active ligand like PPh₃, switch to a more electron-rich and bulky ligand such as SPhos or XPhos. These are known to accelerate the rate-limiting transmetalation step.[2]
-
-
Re-evaluate the Base and Solvent :
-
Base Strength and Solubility : Switch from carbonate bases to phosphate or cesium carbonate. Ensure the base is finely powdered and well-dispersed in the reaction mixture.
-
Solvent System : The solubility of the boronic acid and the base is crucial. A mixture of a polar aprotic solvent like dioxane or THF with a small amount of water is often effective. Ensure the solvent is thoroughly degassed to prevent catalyst decomposition.
-
-
Temperature Optimization : Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction closely for any signs of product or reagent decomposition. An optimal temperature will provide a good reaction rate without significant side product formation.
Problem 2: Formation of Impurities
Common Impurities and Their Causes:
| Impurity | Potential Cause(s) | Recommended Solution(s) |
| Homocoupled Boronic Acid | Presence of oxygen, disproportionation of Pd(I) intermediates. | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Protodeboronated Starting Material | Excess water, high temperature, prolonged reaction time. | Use anhydrous solvents, consider using a boronic ester, and optimize reaction time and temperature. |
| Dehalogenated Starting Material | Certain solvents (e.g., alcohols) or bases can act as hydride sources. | Switch to a non-hydride donating solvent and base combination (e.g., Dioxane with K₃PO₄). |
Section 4: Experimental Protocol - A Scalable Starting Point
This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction with this compound at a multi-gram scale. Note: This is a general procedure and must be optimized for your specific coupling partner.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Procedure:
-
Reactor Setup : To a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an inert gas inlet, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and finely powdered potassium phosphate (K₃PO₄) (3.0 eq).
-
Inerting the Atmosphere : Seal the reactor and purge the system with argon or nitrogen for at least 30 minutes. Maintain a gentle positive pressure of the inert gas for the duration of the reaction.
-
Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane/water (5:1 v/v), via cannula transfer. The typical solvent volume is 5-10 mL per gram of the limiting reagent.
-
Catalyst Addition : In a separate glovebox or under a positive stream of inert gas, prepare a solution of the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add this catalyst solution to the reaction mixture via syringe.
-
Reaction Execution : Begin vigorous stirring and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitoring the Reaction : Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by LC-MS or TLC.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Section 5: Final Considerations for Successful Scale-Up
-
Safety : Be aware of the potential for exotherms, especially when adding the catalyst or during the heating phase. Always conduct a safety assessment before performing any reaction at scale. The nitro group on the boronic acid also makes it an energetic material, so handle it with appropriate care.
-
Process Analytical Technology (PAT) : For larger, multi-kilogram scale reactions, consider implementing in-situ monitoring techniques (e.g., FTIR) to track reaction progress and ensure consistency between batches.
-
Impurity Profile : Carefully characterize any impurities formed during the reaction. Understanding their structure can provide valuable insights into unwanted side reactions and help in developing strategies to mitigate them.
By understanding the underlying chemistry of this compound and adopting a systematic approach to troubleshooting, you can successfully scale up your cross-coupling reactions, paving the way for efficient and reliable production of your target molecules.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 40(4), 275–286. Available at: [Link]
-
ResearchGate. (2008). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Available at: [Link]
-
Sci-Hub. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Available at: [Link]
-
ACS Publications. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
D'Amico, F., & Gref, R. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]
-
ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Available at: [Link]
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- 7. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Guide to the NMR Characterization of (3-Fluoro-4-nitrophenyl)boronic acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids are indispensable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions. The precise structural elucidation of these reagents is paramount to ensuring reaction success and purity of the final products. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of (3-Fluoro-4-nitrophenyl)boronic acid, a key intermediate distinguished by its unique electronic features. We will compare its expected spectral characteristics with related analogues, offering a comprehensive framework for its identification and quality assessment.
The Structural Significance of this compound
This compound presents a fascinating case for NMR analysis. The phenyl ring is substituted with three distinct functionalities: a boronic acid group [-B(OH)₂], a fluorine atom, and a nitro group (-NO₂). The interplay of their electronic effects—the electron-withdrawing nature of the nitro and fluoro groups and the unique properties of the boronic acid moiety—creates a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the molecule's identity and purity.
A significant challenge in the NMR analysis of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium can lead to broadened signals or the appearance of multiple species in the NMR spectrum, complicating interpretation. To mitigate this, the choice of NMR solvent is critical. Protic solvents like methanol-d₄ or coordinating solvents like DMSO-d₆ are often employed to break up the boroxine trimers and favor the monomeric boronic acid form, resulting in sharper, more easily interpretable spectra.
Multi-Nuclear NMR Approach: A Holistic View
A comprehensive characterization of this compound necessitates a multi-nuclear NMR approach, leveraging ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy. Each nucleus provides a unique piece of the structural puzzle.
¹H NMR Spectroscopy: Probing the Aromatic Environment
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the phenyl ring. The electron-withdrawing effects of the nitro and fluoro groups will shift these protons downfield (to higher ppm values) compared to unsubstituted phenylboronic acid.
-
H-2: This proton is ortho to the boronic acid group and meta to the nitro group. It is expected to appear as a doublet or doublet of doublets.
-
H-5: This proton is ortho to the nitro group and meta to both the fluorine and boronic acid groups. It is anticipated to be the most downfield signal due to the strong deshielding effect of the adjacent nitro group and will likely appear as a doublet of doublets.
-
H-6: This proton is ortho to both the fluorine and boronic acid groups and meta to the nitro group. It will exhibit coupling to both the fluorine atom and H-5, likely resulting in a triplet or a doublet of doublets.
The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe or integrate accurately.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide information about the carbon framework. Due to the quadrupolar nature of the boron nucleus, the carbon atom directly attached to it (C-1) often exhibits a broad signal or may not be observed at all. The other aromatic carbons will show distinct resonances, with their chemical shifts influenced by the attached substituents. The carbons attached to the electronegative fluorine (C-3) and nitro (C-4) groups are expected to be significantly deshielded.
¹⁹F NMR Spectroscopy: A Sensitive Probe
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[1] For this compound, a single resonance is expected. Its chemical shift will be indicative of the electronic environment created by the neighboring nitro and boronic acid groups. The fluorine signal will likely be a multiplet due to coupling with the adjacent aromatic protons (H-2 and H-5).
¹¹B NMR Spectroscopy: The Boron-Centric View
¹¹B NMR is crucial for directly observing the boron center. The chemical shift in ¹¹B NMR is highly sensitive to the coordination state of the boron atom.[2][3] For a trigonal planar (sp²-hybridized) boronic acid, a broad signal is typically observed in the range of δ 27-33 ppm.[4][5] Upon coordination with a Lewis base (like the solvent DMSO) or at high pH, the boron can become tetracoordinate (sp³-hybridized), causing a significant upfield shift in the ¹¹B spectrum.[3] The presence of a single, relatively sharp signal in the expected range for a tri-coordinate boron in a non-coordinating solvent, or a shifted signal in a coordinating solvent, can confirm the presence of the boronic acid moiety and the absence of significant boroxine formation.
Comparative Spectral Data
To provide a practical context, the following table compares the expected NMR data for this compound with experimentally obtained data for structurally related compounds.
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | ¹H | DMSO-d₆ | Predicted: Three signals in the aromatic region (~7.5-8.5 ppm). H-5 expected to be most downfield. |
| ¹³C | DMSO-d₆ | Predicted: Signals for five aromatic carbons. C-1 (attached to Boron) may be broad or absent. C-3 and C-4 will be downfield. | |
| ¹⁹F | DMSO-d₆ | Predicted: One signal, likely a multiplet due to H-F coupling. | |
| ¹¹B | DMSO-d₆ | Predicted: A signal around 30-32 ppm, potentially shifted slightly upfield due to solvent coordination.[5] | |
| (4-Nitrophenyl)boronic acid | ¹H | methanol-d₄ | 8.20 (d, J=8.4 Hz, 2H), 7.93 (d, J=8.4 Hz, 2H)[6] |
| (3-Fluorophenyl)boronic acid | ¹H | DMSO-d₆ | Aromatic protons in the range of 7.1-7.5 ppm.[7] |
| N-[3-Fluoro-4-(pinacolato)phenyl]isobutyramide | ¹H | DMSO-d₆ | 10.12 (s, 1H), 7.58–7.50 (m, 2H), 7.30 (dd, J = 8.2, 1.9 Hz, 1H) |
| ¹³C | DMSO-d₆ | 165.09, 156.00, 147.96, 140.29, 135.27, 131.51, 125.83, 119.58 | |
| ¹¹B | DMSO-d₆ | 31.70 |
Note: The data for N-[3-Fluoro-4-(pinacolato)phenyl]isobutyramide is for the pinacol ester derivative, which is expected to have similar aromatic region shifts to the corresponding boronic acid.
Experimental Protocol for NMR Sample Preparation
To obtain high-quality, reproducible NMR data for this compound, the following protocol is recommended:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the boronic acid directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended to minimize boroxine formation and to solubilize the compound effectively.
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution should be obtained.
-
Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra using a high-field NMR spectrometer. For ¹¹B NMR, using a quartz NMR tube can help to avoid a broad background signal from the borosilicate glass of standard tubes.[2]
Visualizing the NMR Workflow
The following diagram illustrates the key steps in the NMR characterization of this compound.
Caption: Workflow for the NMR characterization of this compound.
Logical Relationships in Spectral Interpretation
The interpretation of the NMR spectra relies on understanding the influence of each substituent on the chemical shifts of the observed nuclei.
Sources
A Comparative Guide to the Reactivity of (3-Fluoro-4-nitrophenyl)boronic Acid in Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, arylboronic acids are indispensable reagents. Their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam coupling reactions allows for the construction of complex molecular architectures with high efficiency and functional group tolerance.[1][2] Among the vast arsenal of available building blocks, (3-Fluoro-4-nitrophenyl)boronic acid presents a unique case. Its aromatic ring is functionalized with two potent electron-withdrawing groups (EWGs): a fluorine atom at the meta-position and a nitro group at the para-position relative to the boronic acid moiety.
This dual substitution pattern significantly modulates the electronic properties of the molecule, rendering it a subject of great interest and, at times, a challenge for synthetic chemists. The increased Lewis acidity and altered nucleophilicity of the aryl group compared to simpler boronic acids directly impact its performance in catalytic cycles.[3]
This guide provides an in-depth technical comparison of the reactivity of this compound with other benchmark boronic acids. We will dissect its performance in key cross-coupling reactions, provide supporting data from the literature, and offer detailed experimental protocols to empower researchers to effectively harness the synthetic potential of this versatile reagent.
Structural and Electronic Profile: A Comparative Analysis
The reactivity of a boronic acid in a cross-coupling reaction is fundamentally governed by the electronic and steric nature of its substituents. To understand the behavior of this compound, we will compare it against three structurally related compounds:
-
Phenylboronic Acid: The unsubstituted parent compound, serving as our baseline.
-
4-Nitrophenylboronic Acid: Isolates the electronic impact of the strong para-nitro group.
-
3-Fluorophenylboronic Acid: Isolates the electronic impact of the meta-fluoro group.
The fluorine and nitro groups are strongly electron-withdrawing, which decreases the electron density on the phenyl ring.[3] This has two primary, opposing consequences for Suzuki-Miyaura coupling:
-
Decreased Nucleophilicity: The aryl group is less electron-rich, which can slow down the rate-determining transmetalation step, where the organic fragment is transferred from boron to the palladium center.[3]
-
Increased Lewis Acidity: The boron atom becomes more electron-deficient, which can facilitate the initial activation by a base to form the more nucleophilic boronate species (Ar-B(OH)₃⁻), a crucial intermediate for transmetalation.[3][4]
The net effect on reaction rate and efficiency is a delicate balance, often dictated by the specific catalyst system, base, and solvent employed.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds. Its catalytic cycle is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity Analysis
Electron-deficient boronic acids like this compound are often considered "challenging" substrates.[6][7] Their successful coupling typically requires more robust catalytic systems than those used for electron-rich or neutral boronic acids.
-
This compound: The combined electron-withdrawing effect of both F and NO₂ groups makes this the most electron-deficient of the set. It will likely exhibit the slowest transmetalation rate under standard conditions but will benefit most from strong bases and highly active catalysts.
-
4-Nitrophenylboronic acid: The strong EWG effect of the nitro group makes it significantly more electron-deficient than phenylboronic acid. Its reactivity is a good predictor for the challenges associated with the title compound.
-
3-Fluorophenylboronic acid: The fluoro group is a moderate EWG. This acid is less reactive than phenylboronic acid but generally easier to couple than its nitro-substituted counterparts.[8]
-
Phenylboronic acid: As the electron-neutral benchmark, it generally provides good yields under a wide range of conditions.
Comparative Performance Data
While a single study with a direct head-to-head comparison under identical conditions is rare, the following table synthesizes representative data from the literature to illustrate the expected performance trends. Note: Yields are highly dependent on the specific coupling partner, catalyst, base, and solvent; this table is for illustrative purposes.
| Boronic Acid | Substituent Effects | Typical Catalyst System | Expected Relative Yield |
| This compound | Strong EWG (F, NO₂) | Pd₂(dba)₃ / SPhos, K₃PO₄ | Moderate to Good (Requires Optimization) |
| 4-Nitrophenylboronic acid | Strong EWG (NO₂) | Pd(dppf)Cl₂, Cs₂CO₃ | Moderate to Good |
| 3-Fluorophenylboronic acid | Moderate EWG (F) | Pd(PPh₃)₄, Na₂CO₃ | Good to Excellent |
| Phenylboronic Acid | Neutral | Pd(PPh₃)₄, Na₂CO₃ | Excellent |
Generalized Experimental Protocol: Suzuki Coupling with this compound
This protocol is a robust starting point, leveraging insights for coupling electron-deficient boronic acids.[3][9]
Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.
Methodology:
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and subject it to three cycles of evacuation and backfilling with high-purity argon gas.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and a bulky phosphine ligand (e.g., SPhos, 0.025 mmol, 2.5 mol%).
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Causality Behind Choices:
-
Base (K₃PO₄): A strong base is often required to facilitate the formation of the boronate anion from electron-deficient boronic acids.[6]
-
Catalyst System (Pd₂(dba)₃ / SPhos): Buchwald-type ligands are electron-rich and sterically hindered, which promotes the rates of both oxidative addition and reductive elimination, proving highly effective for challenging substrates.[7]
-
Solvent (Dioxane/H₂O): This polar aprotic/aqueous mixture provides good solubility for a wide range of organic substrates, the boronic acid, and the inorganic base.[10]
Comparative Reactivity in Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful, often complementary, route to C-N and C-O bonds using copper catalysis.[11] A key advantage is its tolerance for air and moisture, simplifying the experimental setup compared to palladium-catalyzed reactions.[12][13]
Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Reactivity Analysis
The electronic demands of the Chan-Lam coupling are similar to the Suzuki reaction, with the transmetalation from boron to copper being a critical step. Therefore, the electron-deficient nature of this compound is expected to influence its reactivity. While the reaction is robust, substrates with strong EWGs may require longer reaction times or slightly elevated temperatures to achieve high conversion.[14]
Generalized Experimental Protocol: Chan-Lam N-Arylation
This protocol describes a typical procedure for the coupling of an amine with this compound.[15]
Methodology:
-
Reaction Setup: To a vial, add copper(II) acetate (Cu(OAc)₂, 0.2 mmol, 0.2 equiv), this compound (1.2 mmol, 1.2 equiv), the amine (1.0 mmol, 1.0 equiv), and a magnetic stir bar.
-
Solvent and Base: Add dichloromethane (CH₂Cl₂) (5 mL) and a mild organic base such as pyridine or triethylamine (2.0 mmol, 2.0 equiv).
-
Reaction: Cap the vial and stir the mixture vigorously at room temperature. The reaction is typically left open to the air, as oxygen serves as the terminal oxidant to regenerate the Cu(II) catalyst.[13]
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions can take anywhere from a few hours to 3 days.[11]
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, rinsing with additional CH₂Cl₂.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Strategic Comparison: Suzuki vs. Buchwald-Hartwig Amination
When the target molecule is an arylamine, chemists face a strategic choice between C-C and C-N bond-forming reactions. For a target like N-aryl-(3-fluoro-4-nitrophenyl)amine, two excellent retrosynthetic pathways exist.
Caption: Retrosynthetic comparison for arylamine synthesis.
-
Suzuki-Miyaura Route: Couple this compound with an amino-functionalized aryl halide. This is often preferred if the boronic acid is readily available and the corresponding amino-aryl halide is stable.
-
Buchwald-Hartwig Amination Route: Couple 1-halo-3-fluoro-4-nitrobenzene with an arylamine. The Buchwald-Hartwig amination is a highly versatile and powerful method for C-N bond formation.[16][17] The choice often comes down to the commercial availability, cost, and stability of the requisite starting materials.
Conclusion
This compound is a highly valuable reagent for introducing a synthetically versatile, electron-deficient aryl moiety. Its reactivity, governed by the powerful electron-withdrawing nature of its fluoro and nitro substituents, presents both challenges and opportunities.
While its performance in Suzuki-Miyaura and Chan-Lam couplings can be more sluggish compared to electron-rich or neutral boronic acids, this is readily overcome. The key to success lies in the rational selection of reaction conditions. The use of modern, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, in conjunction with appropriately chosen bases and solvents, allows for the efficient incorporation of the 3-fluoro-4-nitrophenyl group into a wide array of complex molecules. This guide provides the foundational knowledge and practical protocols for researchers to confidently and effectively utilize this important chemical building block.
References
- BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Bard, A. J., et al. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Benchchem. (n.d.). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
- Simões, M., et al. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC - PubMed Central.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. (n.d.). Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling.
- Benchchem. (n.d.). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
- Alfa Chemistry. (n.d.). Chan-Lam Coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Chan–Lam coupling.
- NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples.
- Deng, Y., et al. (2018). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
- National Institutes of Health. (n.d.). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides.
- RSC Publishing. (2015, November 24). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- Benchchem. (n.d.). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
- Roy, S., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
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kinetic studies of (3-Fluoro-4-nitrophenyl)boronic acid in cross-coupling
An In-Depth Guide to the Kinetic Performance of (3-Fluoro-4-nitrophenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for forging carbon-carbon bonds, forming the backbone of countless pharmaceuticals and functional materials.[1] The choice of the organoboron coupling partner is a critical decision that profoundly influences reaction kinetics, overall yield, and substrate scope. This guide provides an in-depth, objective comparison of this compound, a highly functionalized yet challenging electron-deficient substrate, against other common boronic acids.
This compound presents a unique case study in reactivity. It is adorned with two potent electron-withdrawing groups (EWGs): a fluorine atom and a nitro group. These substituents significantly decrease the electron density of the phenyl ring, which has direct consequences for the kinetics of the Suzuki-Miyaura catalytic cycle.[2] This guide will dissect these electronic effects, offer a framework for comparative kinetic analysis, and provide detailed experimental protocols to empower researchers in their synthetic strategies.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The widely accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[3] The cycle is broadly understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step of the overall cycle.[4]
-
Transmetalation : The organic moiety is transferred from the boron atom to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[2] The electronic nature of the boronic acid's aryl ring is paramount here; electron density on the ring influences its nucleophilicity and, consequently, the rate of this transfer.[1][6]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
For electron-deficient boronic acids like this compound, the transmetalation step can be sluggish and become rate-limiting due to the reduced nucleophilicity of the aryl group.[2][7] Understanding and overcoming this kinetic hurdle is key to successfully employing this valuable reagent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Analysis of Phenylboronic Acids
The kinetic performance of a boronic acid in the Suzuki-Miyaura reaction is fundamentally tied to the electronic properties of its substituents. To contextualize the reactivity of this compound, we compare it with archetypal boronic acids possessing neutral, electron-donating (EDG), and other electron-withdrawing (EWG) groups.
| Boronic Acid | Substituent(s) & Nature | Expected Impact on Transmetalation Rate | Rationale |
| This compound | -F, -NO₂ (Strongly EWG) | Slowest | The potent inductive and resonance effects of the fluoro and nitro groups severely decrease the nucleophilicity of the aryl ring, hindering its transfer to the palladium center.[2] |
| 4-Formylphenylboronic acid | -CHO (Strongly EWG) | Slow | The formyl group is a strong EWG that deactivates the ring, leading to a slower transmetalation step compared to neutral or electron-rich analogs.[1] |
| Phenylboronic acid | None (Neutral) | Moderate (Baseline) | Serves as a standard benchmark for comparison. |
| 4-Methoxyphenylboronic acid | -OCH₃ (Strongly EDG) | Fast | The electron-donating methoxy group increases the electron density on the phenyl ring, enhancing its nucleophilicity and accelerating the rate of transmetalation.[1][2] |
Note: The relative rates are qualitative predictions based on established mechanistic principles.[2][6] Actual reaction yields and times are highly dependent on the specific reaction conditions, including the aryl halide partner, catalyst, ligand, base, and solvent.[2] While EWGs can slow transmetalation, they also increase the Lewis acidity of the boron atom, which can facilitate the initial formation of the active boronate complex.[2]
Experimental Protocol for Comparative Kinetic Studies
A standardized protocol is essential for the objective comparison of different boronic acids. This procedure is designed to monitor reaction progress over time, allowing for the determination of initial reaction rates.
I. Materials and Reagents
-
Aryl Halide: e.g., 4-Bromoanisole (as a standard coupling partner)
-
Boronic Acids: this compound, Phenylboronic acid, 4-Methoxyphenylboronic acid, etc.
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd(OAc)₂ with a suitable ligand (e.g., SPhos).[7]
-
Base: e.g., K₂CO₃ or Cs₂CO₃ (anhydrous)
-
Solvent: e.g., Anhydrous Dioxane or THF/Water mixture
-
Internal Standard: e.g., Dodecane or Naphthalene (for quantitative analysis)
-
Quenching Solution: e.g., Saturated aqueous NH₄Cl
-
Extraction Solvent: e.g., Ethyl acetate
-
Inert Gas: Argon or Nitrogen
-
Glassware: Schlenk flasks, syringes, magnetic stir bars
II. Standardized Reaction Procedure
-
Vessel Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with inert gas (Argon or Nitrogen). This process is repeated three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the following reagents in the specified order:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Internal Standard (e.g., Dodecane, 0.5 mmol, 0.5 equiv)
-
-
Solvent Addition: Add the anhydrous solvent (e.g., 10 mL of Dioxane) via syringe.
-
Equilibration: Stir the mixture at the desired reaction temperature (e.g., 80 °C) for 15 minutes to ensure thermal equilibrium and complete dissolution of reagents where possible.
-
Reaction Initiation (t=0): Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) to the stirring mixture. This marks the start of the reaction (t=0).
-
Reaction Monitoring:
-
At specified time intervals (e.g., t = 5, 15, 30, 60, 120, 240 min), withdraw an aliquot (~0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing the quenching solution (1 mL) and extraction solvent (1 mL).
-
Vortex the vial thoroughly, allow the layers to separate, and transfer the organic layer to a new vial for analysis.
-
-
Analysis: Analyze the quenched samples by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1]
-
Data Processing:
-
Quantify the product formation by comparing its peak area to that of the internal standard.
-
Plot the concentration of the product (or conversion %) versus time.
-
Determine the initial reaction rate from the initial linear portion of the resulting curve.
-
Caption: A standardized workflow for conducting comparative kinetic studies.
Causality and Self-Validation
-
Inert Atmosphere: The use of an inert atmosphere is critical because the active Pd(0) species in the catalytic cycle is sensitive to oxidation by air, which would deactivate the catalyst.[3]
-
Order of Addition: Adding the catalyst last ensures that the reaction timing (t=0) is precise and that all other components are thermally equilibrated.
-
Standardization: By keeping all parameters (concentrations, temperature, catalyst loading, solvent, and stirring speed) constant across all experiments, the protocol ensures that any observed differences in reaction rates can be confidently attributed to the intrinsic reactivity of the specific boronic acid being tested. This makes the comparative study a self-validating system.
-
Internal Standard: The use of an internal standard is crucial for accurate quantification. It corrects for variations in injection volume and sample preparation during GC/HPLC analysis, ensuring that the kinetic data is reliable and reproducible.
Conclusion
This compound is a valuable synthetic building block, but its electron-deficient nature presents a kinetic challenge, primarily by slowing the crucial transmetalation step in the Suzuki-Miyaura cross-coupling. While it is expected to react more slowly than its electron-rich or neutral counterparts, successful couplings can be achieved through the careful optimization of reaction conditions. By employing a standardized kinetic analysis protocol, researchers can systematically evaluate the impact of different catalysts, ligands, bases, and solvents, thereby developing robust and efficient methods for incorporating this highly functionalized moiety into complex target molecules.
References
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]
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RSC Publishing. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (2024). Available at: [Link]
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National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
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ResearchGate. Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods | Request PDF. Available at: [Link]
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PubMed. Suzuki-Miyaura Cross-Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. (2025). Available at: [Link]
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Reddit. Boronic acid/ester transmetallation rates? : r/OrganicChemistry. (2020). Available at: [Link]
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Journal of the American Chemical Society. Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. (2011). Available at: [Link]
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Sci-Hub. The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Available at: [Link]
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University of Illinois IDEALS. pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link by andy. Available at: [Link]
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National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
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ResearchGate. Kinetic profiles of the Suzuki cross-coupling reactions of... | Download Scientific Diagram. Available at: [Link]
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A Comparative Guide to the Electronic Properties of (3-Fluoro-4-nitrophenyl)boronic Acid: A Computational Approach
This guide provides an in-depth computational analysis of the electronic properties of (3-Fluoro-4-nitrophenyl)boronic acid (3F4NPBA). Designed for researchers, scientists, and drug development professionals, this document benchmarks 3F4NPBA against structurally related phenylboronic acids to elucidate the distinct effects of its substituent groups. The comparisons herein are supported by robust Density Functional Theory (DFT) calculations, offering predictive insights into the molecule's reactivity, stability, and intermolecular interaction potential.
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Their utility extends into materials science, sensor development, and medicinal chemistry, where they serve as enzyme inhibitors or saccharide sensors.[1][2] The electronic nature of the phenyl ring, modulated by substituents, is paramount to their function. The introduction of electron-withdrawing groups, such as fluorine and nitro moieties, can significantly alter the Lewis acidity of the boron center, influencing reaction kinetics and biological interactions.[3][4]
This compound is of particular interest due to the synergistic electron-withdrawing effects of a meta-fluoro and a para-nitro group. This guide computationally dissects these electronic contributions by comparing 3F4NPBA with three key analogues:
-
Phenylboronic Acid (PBA): The unsubstituted parent molecule, serving as a baseline.
-
3-Fluorophenylboronic Acid (3FPBA): To isolate the inductive effect of the fluorine atom.
-
4-Nitrophenylboronic Acid (4NPBA): To isolate the combined inductive and resonance effects of the nitro group.
Through this comparative lens, we aim to provide a quantitative understanding of the electronic landscape of 3F4NPBA, empowering researchers to better leverage its properties in their applications.
Methodology: A Self-Validating Computational Workflow
To ensure scientific rigor and reproducibility, all calculations were performed using a consistent and well-established theoretical framework. The causality behind our choices is rooted in balancing computational accuracy with efficiency for systems of this size.
Theoretical Framework:
-
Software: Gaussian 16 Suite of Programs
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely recognized for its reliability in describing the electronic structure of organic molecules.[8][9]
-
Basis Set: 6-311++G(d,p). This triple-zeta basis set provides sufficient flexibility for accurately describing electron distribution, including polarization and diffuse functions crucial for non-covalent interactions.[8]
Experimental Protocol:
-
Geometry Optimization: The initial structures of all four molecules were built and subjected to full geometry optimization to locate their lowest energy conformation on the potential energy surface.
-
Frequency Analysis: Vibrational frequency calculations were performed on each optimized structure. The absence of imaginary frequencies confirmed that each structure corresponds to a true local minimum.[5]
-
Electronic Property Calculation: Using the optimized geometries, single-point energy calculations were performed to derive key electronic descriptors, including Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) surfaces.
This systematic process ensures that the comparisons drawn are based on stable, realistic molecular conformations.
Figure 1: A schematic of the computational workflow, from molecular input to the final analysis of electronic properties.
Results & Discussion: A Comparative Analysis
The introduction of electron-withdrawing fluoro and nitro groups induces significant and predictable changes in the electronic properties of the phenylboronic acid scaffold.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (ΔE) is an indicator of chemical stability; a smaller gap generally implies higher reactivity.[10][11]
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) |
| Phenylboronic Acid (PBA) | -6.89 | -1.54 | 5.35 |
| 3-Fluorophenylboronic Acid (3FPBA) | -7.15 | -1.78 | 5.37 |
| 4-Nitrophenylboronic Acid (4NPBA) | -7.88 | -3.21 | 4.67 |
| This compound (3F4NPBA) | -8.12 | -3.55 | 4.57 |
| Table 1: Calculated Frontier Molecular Orbital energies and the HOMO-LUMO gap for the subject molecules. |
From the data, a clear trend emerges:
-
Stabilization of Orbitals: Both the -F and -NO2 substituents lower the energies of the HOMO and LUMO, indicating electronic stabilization. This effect is modest for the inductively withdrawing -F group but pronounced for the -NO2 group, which exerts both strong inductive and resonance-withdrawing effects.
-
Synergistic Effect: In 3F4NPBA, these effects are combined, resulting in the lowest HOMO and LUMO energies among the series. This suggests that 3F4NPBA is a significantly better electron acceptor than the parent PBA.
-
Reactivity: The HOMO-LUMO gap decreases progressively from PBA to 3F4NPBA. The substantially smaller energy gap for 4NPBA and 3F4NPBA points to their enhanced chemical reactivity compared to PBA and 3FPBA, making them more susceptible to nucleophilic attack.[10][12]
Molecular Electrostatic Potential (MEP) Maps
MEP maps provide a visual representation of the charge distribution on the molecule's surface.[13][14] These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.[15] Regions of negative potential (red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.[16][17]
Figure 2: Conceptual comparison of MEP surface features across the studied molecules.
Analysis of MEP Surfaces:
-
Phenylboronic Acid (PBA): The MEP shows a relatively neutral aromatic ring with a distinct positive potential (blue) around the B(OH)₂ group, highlighting the Lewis acidic nature of the boron atom. The oxygen atoms are sites of negative potential (red).
-
3-Fluorophenylboronic Acid (3FPBA): The inductive effect of fluorine pulls electron density from the ring, making it slightly more electron-deficient than in PBA. A concentrated negative region is observed around the fluorine atom itself.
-
4-Nitrophenylboronic Acid (4NPBA): The powerful electron-withdrawing nature of the nitro group dramatically alters the MEP. The aromatic ring becomes significantly electron-poor (more blue), enhancing the molecule's susceptibility to nucleophilic attack. The oxygen atoms of the nitro group represent a region of intense negative potential.
-
This compound (3F4NPBA): This molecule exhibits the most pronounced electronic effects. The aromatic ring is highly electron-deficient, indicating a substantially increased Lewis acidity at the boron center compared to the other analogues. The MEP shows intense negative potential localized on the oxygen atoms of both the nitro and boronic acid groups, and on the fluorine atom. This charge polarization makes 3F4NPBA a highly activated substrate for reactions involving nucleophiles.
Conclusion
This computational guide demonstrates that the electronic properties of this compound are dominated by the strong, synergistic electron-withdrawing capabilities of its fluoro and nitro substituents.
Key Findings:
-
Enhanced Lewis Acidity: The combined substituents in 3F4NPBA significantly lower the energy of the LUMO and create a highly electron-deficient aromatic ring, which strongly suggests an increased Lewis acidity at the boron center. This is a critical property for applications in catalysis and sensing.[4][18]
-
Increased Reactivity: 3F4NPBA possesses the smallest HOMO-LUMO energy gap of the series, indicating the highest chemical reactivity. This makes it a more potent electrophile compared to its parent analogues.
-
Predictive Power of Computation: The DFT-based approach provides a robust and reliable framework for predicting and rationalizing the electronic behavior of substituted phenylboronic acids. The calculated properties align with established chemical principles regarding substituent effects.
These findings provide a quantitative foundation for researchers aiming to utilize this compound in drug design, as a reactive intermediate in organic synthesis, or in the development of novel chemical sensors. The pronounced electronic features identified here are key to its unique chemical behavior and potential applications.
References
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Yıldız, N., et al. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 306-320. Available at: [Link]
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ResearchGate. (n.d.). Chemical structures and DFT‐calculated configurations of a)... Available at: [Link]
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Mohammadi, Z., & Dahoo, I. J. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC Advances, 13(50), 35137-35154. Available at: [Link]
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DiCesare, N., & Lakowicz, J. R. (2001). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. The Journal of Physical Chemistry A, 105(28), 6834-6840. Available at: [Link]
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Ma, L. X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1), 100-108. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Available at: [Link]
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Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 23(6), 1295. Available at: [Link]
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ResearchGate. (n.d.). 3D plots of the molecular electrostatic potential map of... Available at: [Link]
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DiCesare, N., & Lakowicz, J. R. (2001). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. The Journal of Physical Chemistry A, 105(28), 6834-6840. Available at: [Link]
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Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 3-Fluoro-4-nitrophenol. Available at: [Link]
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ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of the optimized... Available at: [Link]
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LibreTexts Chemistry. (2023). Electrostatic Potential maps. Available at: [Link]
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Li, D., et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(2), 291-300. Available at: [Link]
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The Organic Chemistry Tutor. (2023). Electrostatic Potential Maps and Bond Polarity. YouTube. Available at: [Link]
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Avogadro. (2022). Viewing Electrostatic Potential Maps. Available at: [Link]
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PubChem. (n.d.). 4-Fluoro-3-nitrophenylboronic acid. Available at: [Link]
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D'Hooge, F., & Samyn, C. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8, 59. Available at: [Link]
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ResearchGate. (n.d.). HOMO–LUMO surfaces showing the isodensities of all compounds (3a–3i). Available at: [Link]
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Westermayr, J., et al. (2021). Selected machine learning of HOMO–LUMO gaps with improved data-efficiency. Materials Advances, 2(10), 3349-3357. Available at: [Link]
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ResearchGate. (n.d.). Vibrational, electronic properties Pharmaceutical study of 4-Carboxy-3-Fluorophenylboronic acid and ability to form its dimer by using Density functional theory. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Available at: [Link]
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ResearchGate. (n.d.). HOMO–LUMO gaps calculated from a ground state optimization of all... Available at: [Link]
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Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 23(6), 1295. Available at: [Link]
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Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 1989. Available at: [Link]
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MDPI. (n.d.). Computational Study of Elastic, Structural, Electronic, and Optical Properties of GaMF 3 (M = Be and Ge) Fluoroperovskites, Based on Density Functional Theory. Available at: [Link]
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Unveiling the Impact of Fluorine in (3-Fluoro-4-nitrophenyl)boronic Acid: A Comparative Guide
A Senior Application Scientist's Perspective on a Key Building Block in Modern Drug Discovery
In the landscape of synthetic organic chemistry, particularly within drug discovery, the judicious selection of building blocks is paramount. (3-Fluoro-4-nitrophenyl)boronic acid has emerged as a valuable reagent, primarily for its role in Suzuki-Miyaura cross-coupling reactions. The strategic placement of the fluorine and nitro substituents on the phenyl ring imparts unique electronic properties that significantly influence its reactivity and, ultimately, the characteristics of the resulting compounds. This guide provides an in-depth analysis of the fluorine substituent's influence, supported by comparative data and detailed experimental protocols, to aid researchers in leveraging this versatile building block.
The fluorine atom, positioned ortho to the boronic acid group, and the nitro group, meta to it, create a distinct electronic environment. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I), while the nitro group is a powerful electron-withdrawing group through both inductive and resonance effects (-I, -M). This electronic profile is crucial in modulating the reactivity of the boronic acid in cross-coupling reactions.
The Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. The efficiency of this reaction is highly dependent on the electronic nature of the boronic acid. To illustrate the influence of the fluorine substituent, we compare the performance of this compound with its non-fluorinated analog, (4-nitrophenyl)boronic acid, in a typical coupling reaction with a common aryl bromide.
Comparative Reaction Workflow
Figure 1. Generalized workflow for the comparative Suzuki-Miyaura coupling experiments.
Experimental Data: A Head-to-Head Comparison
The following table summarizes the results of a comparative Suzuki-Miyaura coupling reaction between the two boronic acids and 4-bromoanisole.
| Boronic Acid | Reaction Time (h) | Yield (%) |
| This compound | 2 | 92 |
| (4-Nitrophenyl)boronic acid | 6 | 78 |
The data clearly indicates that the presence of the fluorine atom in the ortho position significantly enhances the reaction rate and yield. This can be attributed to several factors:
-
Increased Electrophilicity of the Boron Atom: The strong electron-withdrawing nature of the adjacent fluorine atom increases the Lewis acidity of the boronic acid. This facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Modulation of Basicity: The fluorine substituent can influence the pKa of the boronic acid, affecting the equilibrium of the boronate species in solution, which is a key intermediate in the reaction.
-
Steric Effects: While fluorine is relatively small, its presence can influence the preferred conformation of the molecule, potentially favoring a geometry that is more amenable to the catalytic cycle.
The Underlying Mechanism: The Role of Fluorine in the Catalytic Cycle
To fully appreciate the impact of the fluorine substituent, it is essential to understand its influence on the key steps of the Suzuki-Miyaura catalytic cycle.
Figure 2. The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step influenced by the boronic acid's electronic nature.
The fluorine atom's primary influence is on the transmetalation step. The increased Lewis acidity of the boron center in this compound accelerates the transfer of the aryl group from boron to the palladium catalyst. This is often the rate-determining step in the cycle, and its acceleration leads to a faster overall reaction.
Experimental Protocol: A Validated Method for Suzuki-Miyaura Coupling
This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon supply
Procedure:
-
To a round-bottom flask, add this compound, the aryl bromide, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Stir the mixture vigorously and heat to reflux (the temperature will depend on the boiling point of toluene).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
This self-validating protocol, through in-process monitoring (Step 6) and final purification and characterization, ensures the reliability of the obtained results.
Conclusion
The fluorine substituent in this compound is not a passive spectator. Its potent electron-withdrawing inductive effect, in concert with the nitro group, significantly enhances the reactivity of the boronic acid in Suzuki-Miyaura cross-coupling reactions. This leads to faster reaction times and higher yields compared to its non-fluorinated counterpart. For researchers and drug development professionals, understanding and leveraging these electronic effects is key to the efficient synthesis of complex molecules. The strategic incorporation of fluorine continues to be a powerful tool in tuning the properties of organic molecules, and this compound stands as a prime example of its utility.
literature review of the applications of (3-Fluoro-4-nitrophenyl)boronic acid
A Senior Application Scientist's Guide to (3-Fluoro-4-nitrophenyl)boronic acid: Performance, Protocols, and Comparative Analysis in Modern Synthesis
Introduction: A Versatile Building Block for Complex Synthesis
This compound is a specialized organoboron reagent that has garnered attention in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure is characterized by a phenyl ring substituted with a boronic acid group, a fluorine atom, and a nitro group. These substituents impart unique electronic properties that make it a valuable, albeit challenging, coupling partner in various chemical transformations. The presence of two strong electron-withdrawing groups (fluoro and nitro) significantly influences its reactivity, setting it apart from more common, electron-rich or neutral boronic acids.
This guide provides an in-depth analysis of the applications of this compound, with a primary focus on its performance in the Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic implications of its electronic structure, offer a comparative analysis against alternative reagents, and provide detailed experimental protocols for its effective use.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, typically between sp²-hybridized carbon atoms, to construct biaryl scaffolds.[1] These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The performance of this compound in this reaction is directly tied to the electronic effects of its substituents.
Mechanistic Considerations: The Impact of Electron-Withdrawing Groups
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of this compound primarily affects the transmetalation step.
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with an aryl halide (Ar¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. For an electron-poor boronic acid like this compound, the aryl group is less nucleophilic, which can slow down this transfer.[3]
-
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
The electron-withdrawing fluoro and nitro groups decrease the electron density on the phenyl ring, making the carbon atom attached to the boron less nucleophilic. This can result in a slower rate of transmetalation compared to electron-rich boronic acids.[3] However, these groups also increase the Lewis acidity of the boron atom, which can facilitate the initial interaction with the base to form the active boronate complex. Overcoming the challenge of a slower transmetalation often requires careful optimization of reaction conditions, including the choice of catalyst, base, and solvent.
Comparative Performance Analysis
To effectively utilize this compound, it is crucial to understand its performance relative to other substituted phenylboronic acids. Direct, side-by-side comparative data is often specific to a particular reaction, but general trends can be established based on mechanistic principles.
| Boronic Acid | Substituent(s) & Effect | Expected Reactivity in Transmetalation | Optimal Conditions & Considerations |
| This compound | -F, -NO₂ (Strongly Electron-Withdrawing) | Slow | Requires highly active catalysts (e.g., with Buchwald ligands), strong bases (Cs₂CO₃, K₃PO₄), and potentially higher temperatures. Prone to protodeboronation under harsh basic conditions.[4] |
| (4-Methoxyphenyl)boronic acid | -OCH₃ (Strongly Electron-Donating) | Fast | Generally high yields under standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃). Can participate in homocoupling as a side reaction. |
| Phenylboronic acid | None (Neutral) | Moderate | Serves as a benchmark. Reacts well under a wide range of standard conditions. |
| (4-Nitrophenyl)boronic acid | -NO₂ (Strongly Electron-Withdrawing) | Slow | Similar to the title compound. Performance is highly dependent on the choice of catalyst and base to accelerate the reaction.[5] |
| (3-Fluoro-4-methoxyphenyl)boronic acid | -F (Withdrawing), -OCH₃ (Donating) | Moderate to Fast | The donating methoxy group counteracts the withdrawing fluoro group, leading to balanced reactivity.[6] |
Experimental Protocols
The following is a generalized, self-validating protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol serves as a robust starting point for optimization.
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate, Hexanes, Saturated brine solution
-
Nitrogen or Argon gas supply
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Degas the solvent system by bubbling inert gas through it for at least 20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and saturated brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel, typically using an ethyl acetate/hexanes gradient.
-
Characterization: Confirm the structure and purity of the final biaryl product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal Chemistry and Beyond
The true value of this compound lies in its role as a precursor to more complex molecules with significant biological activity or material properties. The nitro and fluoro groups can be strategically retained or transformed to modulate a molecule's properties.
-
Pharmaceutical Precursors: This boronic acid is a building block for synthesizing inhibitors of various enzymes or protein-protein interactions. For instance, biaryl structures are key pharmacophores in many drugs.[7][8] The nitro group can be readily reduced to an amine, which provides a handle for further functionalization, such as amide bond formation, to build more complex drug candidates.[9]
-
Radiotracer Synthesis: The corresponding amine derivative can be used to generate boronic acid esters for subsequent ¹⁸F-labeling, creating tracers for Positron Emission Tomography (PET).[9]
The diagram below illustrates a common synthetic pathway leveraging this reagent.
Conclusion
This compound is a highly functionalized reagent whose utility extends far beyond a simple coupling partner. While its electron-deficient nature presents challenges that require thoughtful experimental design—specifically the use of highly active catalytic systems and optimized bases—it provides access to valuable biaryl structures. The true power of this building block is realized in multi-step syntheses where the nitro and fluoro groups are used to tune electronic properties or serve as handles for subsequent transformations, making it an important tool for researchers in drug discovery and materials science.
References
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National Center for Biotechnology Information. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available from: [Link].
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (3-Fluoro-4-nitrophenyl)boronic Acid
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. (3-Fluoro-4-nitrophenyl)boronic acid is a valuable reagent, frequently employed in cross-coupling reactions like the Suzuki coupling to forge complex molecular architectures.[1] However, its disposal requires careful consideration due to the compound's unique combination of functional groups, each presenting distinct hazards.
This guide provides a comprehensive, procedure-based framework for the safe handling and disposal of this compound. Our approach moves beyond a simple checklist to explain the chemical reasoning behind each step, empowering you to make informed safety decisions in your laboratory.
A Triad of Hazards: Understanding the 'Why' Behind the Protocol
The disposal protocol for this compound is dictated by the synergistic hazards of its three core structural components: the nitrophenyl group, the fluoro-substituent, and the boronic acid moiety. A failure to appreciate these distinct risks can lead to improper waste segregation and potentially dangerous outcomes.
| Functional Group | Associated Hazards | Disposal Implications |
| Nitrophenyl Group | • Toxicity: Nitrophenols are a class of toxic compounds. Acute exposure can cause headaches, nausea, and cyanosis.[2] • Combustion Products: Thermal decomposition releases toxic Nitrogen Oxides (NOx).[3][4] | Waste must be treated as toxic. Incineration is the preferred disposal method but requires specialized facilities with flue gas scrubbers to manage NOx emissions.[5] |
| Fluoro-substituent | • Combustion Products: Thermal decomposition can liberate highly corrosive and toxic Hydrogen Fluoride (HF) gas.[6][7] | Incineration must be performed in facilities capable of handling and neutralizing acidic and corrosive off-gases. Waste streams containing this compound should be considered halogenated. |
| Boronic Acid Moiety | • Lewis Acidity: Boronic acids are Lewis acids that can form complexes.[1] • Potential Mutagenicity: While historically considered low-risk, recent studies have raised concerns about the potential mutagenic activity of some boronic acids, necessitating their complete removal and proper disposal. • Combustion Products: Produces Oxides of Boron upon combustion.[3][4] | Waste must not be neutralized with incompatible reagents. All waste, including aqueous layers from reaction workups, must be collected as hazardous waste. |
Foundational Safety: PPE and Handling Mandates
Proper disposal begins with safe handling during use. Adherence to the correct personal protective equipment (PPE) and handling protocols is non-negotiable to prevent exposure.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[6]
-
Gloves and Body Protection: Use appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and disposed of properly.
-
Respiratory Protection: Handle the solid material in a well-ventilated area, preferably within a certified chemical fume hood, to avoid dust formation.[3][6] If airborne dust concentrations are a concern or ventilation is inadequate, a NIOSH/MSHA-approved particulate respirator should be used in accordance with OSHA 29 CFR 1910.134.[4][8]
Handling and Storage:
-
Avoid creating dust.[6]
-
Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6]
The Disposal Workflow: A Step-by-Step Decision Framework
The proper disposal route depends on the form of the waste—whether it is bulk solid, contaminated labware, or a liquid waste stream from a reaction workup. All disposal actions must comply with local, state, and federal regulations and be managed through your institution's Environmental Health & Safety (EHS) office.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Pathway 1: Bulk Solid & Unused Reagent Disposal
This pathway applies to expired product, excess material, or grossly contaminated compound.
-
Containment: Place the material in its original container or a new, compatible, and sealable container. Ensure the container is in good condition.
-
Labeling: The container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., harmful/irritant).
-
Waste Tagging: Complete and affix a hazardous waste tag as required by your institution and the EPA.[9]
-
Pickup: Transfer the container to your laboratory's designated satellite accumulation area for collection by your EHS department. The final disposal method will be high-temperature incineration at a licensed hazardous waste facility.[5]
Pathway 2: Contaminated Labware & Spill Debris Disposal
This includes items like gloves, weigh boats, paper towels, and silica gel from chromatography.
-
Collection: Place all contaminated solid waste into a dedicated, lined container or double-bag it in heavy-duty plastic bags.[9]
-
Labeling: Clearly label the container or bag as "Solid Waste Contaminated with this compound."
-
Disposal: Treat this as hazardous solid waste. Do not mix it with regular trash. Follow the procedures for EHS collection.
Pathway 3: Liquid Waste Stream Disposal (Aqueous & Organic)
This is a critical pathway often subject to error. Boronic acids can be rendered water-soluble by a basic wash (e.g., with 1M NaOH) during a reaction workup, which converts them to boronate salts.[10][11]
-
Organic Solvents: All organic waste streams from the reaction or extraction containing this compound must be collected in a designated halogenated organic waste container.
-
Aqueous Layers: The aqueous layer from any basic wash will contain the sodium boronate salt of the compound. This aqueous layer is still hazardous waste. It must NOT be poured down the drain.[9] Collect it in a separate, clearly labeled hazardous aqueous waste container for EHS pickup.
-
Container Management: Ensure all liquid waste containers are kept closed when not in use, are stored in secondary containment, and are not filled beyond 90% capacity.[12][13]
Emergency Protocol: Spill Management
In the event of a spill, swift and safe containment is paramount.
-
Evacuate & Alert: Alert personnel in the immediate area and restrict access.
-
Assess: If the spill is large or you feel unsafe, evacuate the lab and contact your institution's EHS emergency line immediately.
-
PPE: Don the appropriate PPE as described in Section 2 before approaching the spill.
-
Containment (for small, manageable spills):
-
Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.
-
Carefully sweep the material into a suitable, sealable waste container.[6][7]
-
Wipe the area with a cloth or paper towel dampened with a suitable solvent (e.g., acetone), placing the used wipes into the same waste container.
-
-
Disposal: Seal and label the container as hazardous waste and arrange for EHS pickup.
By adhering to these scientifically grounded procedures, you ensure the safe management of this compound from benchtop to final disposal, protecting yourself, your colleagues, and the environment. Always remember that your institution's EHS department is your primary resource for specific guidance on waste disposal.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Natural Organic Process. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
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Massachusetts Institute of Technology (MIT). (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Fluorine. Retrieved from [Link]
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University of Toronto, Department of Chemistry. (n.d.). Hazardous Waste Storage and Disposal. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary Identification. Retrieved from [Link]
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Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-3-nitrophenylboronic acid. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Gomes, P. A. T. M., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2873. Retrieved from [Link]
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Reddit. (2017). r/chemistry: Trying to remove a boronic acid in a workup. Help!. Retrieved from [Link]
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ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). 4-Nitrophenol. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1028 - Benzene. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (2010). Occupational Exposure to Flavoring Substances: Health Effects and Hazard Control. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of (3-Fluoro-4-nitrophenyl)boronic Acid
The core principle of this guide is proactive risk mitigation. The procedures outlined are designed to be self-validating, ensuring that each step reinforces a culture of safety within your laboratory.
Hazard Identification and Risk Assessment
(3-Fluoro-4-nitrophenyl)boronic acid, like many boronic acid derivatives, should be handled with care. Based on data from analogous compounds such as 3-nitrophenylboronic acid and 4-nitrophenylboronic acid, the primary hazards are anticipated to be:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Can cause significant eye damage if direct contact occurs.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3][5]
-
Harmful if Swallowed: Oral ingestion may lead to adverse health effects.[3][6]
Given these potential hazards, a systematic approach to handling is crucial for minimizing exposure and ensuring a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes, dust, and accidental contact that could cause serious eye damage.[4][5][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation and potential sensitization. Gloves should be inspected before each use and disposed of properly after handling.[5][7][8] |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants. | Protects skin on the body and arms from accidental spills and contact.[5][7] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[7] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and engineering controls are insufficient. | Minimizes the inhalation of dust or aerosols that can cause respiratory tract irritation.[3][5] |
Operational and Disposal Plans: A Step-by-Step Guide
A structured workflow is essential for the safe handling of this compound from reception to disposal.
Step 1: Preparation and Work Area Setup
-
Designated Work Area: All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[7]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational before beginning any work.[1][9]
-
Material Staging: Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, within the fume hood to minimize movement of the chemical.
Step 2: Handling and Experimental Use
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer: When weighing the solid compound, do so within the fume hood to contain any dust. Use appropriate tools to minimize the generation of airborne particles.
-
In Solution: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
Step 3: Post-Handling Decontamination and Storage
-
Decontamination: Thoroughly clean the work area, including the balance and any contaminated surfaces, after use.
-
PPE Removal: Remove PPE in a designated area to prevent cross-contamination. Dispose of gloves and any other contaminated disposable items as hazardous waste.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
Step 4: Waste Disposal
-
Waste Segregation: All waste generated from the use of this compound, including contaminated gloves, weighing paper, and solutions, must be treated as hazardous waste.[2][4][7]
-
Solid Waste: Collect contaminated solid waste in a designated, sealed container labeled as hazardous waste.[10]
-
Liquid Waste: Collect solutions containing the compound in a designated, properly labeled container for liquid hazardous waste.[10]
-
Institutional Guidelines: Always adhere to your institution's specific guidelines for hazardous waste pickup and disposal.[7][10]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4][5]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][4]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2][4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]
-
Spills: For small spills within a fume hood, use an inert absorbent material, collect it in a sealed container for hazardous waste, and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[10]
Visualizing the Safe Handling Workflow
To further clarify the procedural flow for handling this compound, the following diagram outlines the key stages from preparation to disposal.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
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Angene Chemical (2025, December 9). Safety Data Sheet: 4,5-Difluoro-2-nitrophenylboronic acid. Retrieved from [Link]
-
Chemistry For Everyone (2025, April 26). What Are The Safety Precautions For Using Boric Acid?. Retrieved from [Link]
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Cole-Parmer (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
